N-(4-aminophenyl)cyclohexanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDOHKBVYCOAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-aminophenyl)cyclohexanecarboxamide synthesis mechanism
An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)cyclohexanecarboxamide
Introduction
This compound is a bifunctional organic molecule featuring a cyclohexanecarboxamide group attached to a p-phenylenediamine core. This structure is of significant interest to researchers in medicinal chemistry and materials science. The carboxamide linkage is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmacologically active molecules. The presence of a primary aromatic amine offers a reactive handle for further chemical modification, making it a valuable intermediate for the synthesis of more complex target structures, including polymers and drug candidates. The cyclohexyl group adds lipophilicity, which can be crucial for modulating a molecule's pharmacokinetic properties.
This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and process optimization. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep, practical understanding of this synthesis.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of this compound is primarily achieved through standard amidation reactions. The choice of strategy depends on factors such as starting material availability, desired purity, and scalability. Two principal, field-proven routes are discussed herein:
-
Route A: Direct Acylation of p-Phenylenediamine. A convergent and atom-economical one-step approach.
-
Route B: Two-Step Synthesis via a Nitro Intermediate. A linear approach that offers advantages in selectivity and purification.
Route A: Direct Acylation of p-Phenylenediamine
This method represents the most direct pathway, involving the formation of an amide bond between p-phenylenediamine and an activated form of cyclohexanecarboxylic acid.
Mechanism and Rationale
Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging and requires high temperatures (often exceeding 160-180°C) to drive off water, conditions which are unsuitable for many functionalized molecules.[1] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of its carbonyl carbon. The most common and effective method for this is the conversion of cyclohexanecarboxylic acid into cyclohexanecarbonyl chloride.
Step 1: Activation of Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid is treated with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[2][3]
The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the highly electrophilic acyl chloride.
Step 2: Nucleophilic Acyl Substitution
The resulting cyclohexanecarbonyl chloride is then reacted with p-phenylenediamine. The nitrogen atom of one of the amino groups on p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.
A crucial aspect of this step is the management of the hydrochloric acid (HCl) byproduct. The HCl generated will protonate any available amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to act as an HCl scavenger.[2][3]
A potential complication is di-acylation, where both amino groups of p-phenylenediamine react. This can be mitigated by carefully controlling the stoichiometry, typically by using a slight excess of the diamine relative to the acyl chloride and adding the acyl chloride solution dropwise to the diamine solution to maintain a low instantaneous concentration of the acylating agent.
Visualizing the Workflow: Direct Acylation
Caption: Workflow for the direct acylation of p-phenylenediamine.
Experimental Protocol: Direct Acylation
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
p-Phenylenediamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of Cyclohexanecarbonyl Chloride: In a round-bottom flask fitted with a reflux condenser and a gas trap, add cyclohexanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude cyclohexanecarbonyl chloride.[3]
-
Amide Formation: In a separate flask, dissolve p-phenylenediamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool this solution to 0°C in an ice bath.
-
Dissolve the crude cyclohexanecarbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled diamine solution with vigorous stirring over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess diamine and triethylamine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Route B: Two-Step Synthesis via a Nitro Intermediate
This linear approach first involves the acylation of p-nitroaniline, followed by the chemical reduction of the nitro group to an amine. This strategy is often employed to enhance selectivity and simplify purification, as p-nitroaniline has only one nucleophilic site, eliminating the risk of di-acylation.
Mechanism and Rationale
Step 1: Acylation of p-Nitroaniline
The mechanism is identical to the acylation step in Route A (nucleophilic acyl substitution). Cyclohexanecarbonyl chloride is reacted with p-nitroaniline in the presence of a base like triethylamine or pyridine to form N-(4-nitrophenyl)cyclohexanecarboxamide.[2] The electron-withdrawing nitro group deactivates the aromatic ring and reduces the nucleophilicity of the amino group, but the reaction still proceeds efficiently under standard conditions.
Step 2: Reduction of the Nitro Group
The intermediate, N-(4-nitrophenyl)cyclohexanecarboxamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂). Several reliable methods exist for this transformation:
-
Catalytic Hydrogenation: This is one of the cleanest and most efficient methods. The reaction is carried out under a hydrogen atmosphere (H₂) using a metal catalyst, most commonly palladium on an activated carbon support (Pd/C).[2] The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed, facilitating the reduction. The only byproduct is water, which simplifies the work-up.
-
Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. This method is robust and cost-effective but can require a more rigorous aqueous work-up to remove metal salts.
Visualizing the Workflow: Nitro Intermediate Route
Caption: Workflow for the two-step synthesis via a nitro intermediate.
Experimental Protocol: Nitro Intermediate Route
Materials:
-
Cyclohexanecarbonyl chloride (prepared as in Route A)
-
p-Nitroaniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source
-
Celite®
Procedure:
-
Synthesis of N-(4-nitrophenyl)cyclohexanecarboxamide: In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C.
-
Add a solution of cyclohexanecarbonyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Perform an aqueous work-up as described in Route A (wash with water, 1 M HCl, sat. NaHCO₃, brine). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude solid, N-(4-nitrophenyl)cyclohexanecarboxamide, is often of sufficient purity for the next step, but can be recrystallized if necessary.[2]
-
Reduction to this compound: Dissolve the crude N-(4-nitrophenyl)cyclohexanecarboxamide from Step 4 in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Seal the vessel, evacuate the air, and introduce hydrogen gas (via a balloon or a pressurized reactor).
-
Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.[2]
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (ethanol or ethyl acetate).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound. Recrystallize if further purification is required.
Data Summary and Comparison
The selection of a synthetic route often involves a trade-off between the number of steps, overall yield, and ease of purification.
| Parameter | Route A: Direct Acylation | Route B: Nitro Intermediate |
| Key Reactants | Cyclohexanecarboxylic acid, p-Phenylenediamine | Cyclohexanecarboxylic acid, p-Nitroaniline |
| Number of Steps | 1 (plus activation) | 2 (plus activation) |
| Key Challenge | Controlling di-acylation | Requires an additional reduction step |
| Advantages | More convergent, fewer steps, potentially higher overall yield. | Excellent selectivity (no di-acylation), simpler purification of the amide intermediate. |
| Disadvantages | Risk of di-acylation requires careful stoichiometric control; purification can be more complex. | Longer linear sequence; requires handling of hydrogenation catalysts and equipment. |
Conclusion
The synthesis of this compound can be reliably achieved through well-established organic chemistry principles. The direct acylation of p-phenylenediamine (Route A) offers an efficient, one-pot conversion but requires careful control to prevent the formation of di-substituted byproducts. The two-step approach via a nitro intermediate (Route B) provides a more controlled and selective pathway, circumventing the issue of di-acylation at the cost of an additional synthetic step. The choice between these methods will be dictated by the specific requirements of the research or development program, including scale, purity requirements, and available equipment. Both routes are robust and provide a solid foundation for the production of this versatile chemical intermediate.
References
- ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
- BenchChem. (2025). An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of N-(2-nitrophenyl) pyrazine.
- YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids.
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- National Center for Biotechnology Information. (n.d.). trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate. PubChem.
Sources
An In-Depth Technical Guide to N-(4-aminophenyl)cyclohexanecarboxamide: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
N-(4-aminophenyl)cyclohexanecarboxamide is a bifunctional organic molecule that incorporates three key structural motifs: a cyclohexane ring, an amide linkage, and a p-phenylenediamine moiety. This unique combination makes it a valuable intermediate and building block in medicinal chemistry and materials science. The cyclohexane group provides a non-planar, lipophilic scaffold, the amide bond offers hydrogen bonding capabilities and structural rigidity, and the primary aromatic amine serves as a versatile nucleophilic handle for further chemical elaboration.
This guide provides a comprehensive technical overview of this compound, consolidating its chemical structure, physicochemical properties, a detailed synthetic protocol, and expected spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers utilizing this compound in synthetic applications, particularly in the exploration of new chemical entities for drug discovery.
Chemical Identity and Molecular Structure
The fundamental structure of this compound is defined by a cyclohexanecarbonyl group N-acylated to 1,4-diaminobenzene. This arrangement results in a molecule with distinct hydrophilic (amine) and hydrophobic (cyclohexyl) regions.
An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-aminophenyl)cyclohexanecarboxamide
Introduction
N-(4-aminophenyl)cyclohexanecarboxamide is a bifunctional organic molecule featuring a saturated carbocyclic ring and an aromatic amine. This structure is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex derivatives. The amide linkage provides conformational rigidity and specific hydrogen bonding capabilities, while the primary aromatic amine offers a reactive site for further functionalization.
Accurate structural elucidation and purity assessment are paramount in any chemical research or drug development pipeline. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required for scientific integrity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are essential for unambiguous verification.
Expertise & Experience: The "Why" Behind the Experiment
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity readily dissolves the compound, and more importantly, its ability to form hydrogen bonds allows for the clear observation of the exchangeable N-H protons of the amide and amine groups, which might otherwise be broadened or unobservable in less polar solvents like chloroform-d (CDCl₃).
A standard analysis involves acquiring a ¹H spectrum, a ¹³C spectrum, and often two-dimensional (2D) correlation spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confidently assign all signals.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is typically used as the primary internal reference.[1]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Acquire data using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a line broadening of 0.3 Hz during processing to improve resolution.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[2]
-
Data Presentation & Interpretation
The structural integrity of this compound is confirmed by matching the observed signals to their expected chemical environments.
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Amide N-H | ~9.7 | Singlet, broad | 1H | - | Deshielded proton on nitrogen adjacent to a carbonyl group. |
| C2-H, C6-H | ~7.35 | Doublet | 2H | ~121 | Aromatic protons ortho to the amide group, deshielded by its electron-withdrawing effect. |
| C3-H, C5-H | ~6.55 | Doublet | 2H | ~114 | Aromatic protons ortho to the electron-donating amine group, shielded. |
| Amine NH₂ | ~4.9 | Singlet, broad | 2H | - | Protons on the electron-rich aromatic amine. |
| C1'-H | ~2.2 | Multiplet | 1H | ~45 | Methine proton alpha to the carbonyl group. |
| C2'-H, C6'-H (ax, eq) | ~1.6-1.8 | Multiplet | 4H | ~30 | Methylene protons on the cyclohexyl ring. |
| C3'-H, C5'-H (ax, eq) | ~1.2-1.4 | Multiplet | 4H | ~26 | Methylene protons on the cyclohexyl ring. |
| C4'-H (ax, eq) | ~1.1-1.3 | Multiplet | 2H | ~25 | Methylene protons on the cyclohexyl ring. |
| C=O | - | - | - | ~175 | Carbonyl carbon, highly deshielded. |
| C1 | - | - | - | ~145 | Aromatic carbon bearing the amine group. |
| C4 | - | - | - | ~130 | Aromatic carbon bearing the amide group. |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary slightly.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expertise & Experience: Selecting the Right Ionization Technique
For a molecule like this compound, which has basic nitrogen atoms and is relatively polar, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. The analysis would be performed in positive ion mode to facilitate the protonation of the amine or amide groups.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: +3.5 to +4.5 kV
-
Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.
-
Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate to facilitate desolvation.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). High-resolution measurement allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Data Presentation & Interpretation
The primary goal is to identify the molecular ion peak and confirm it matches the calculated exact mass.
Table 2: Predicted Mass Spectrometry Data (ESI+)
| Ion Species | Calculated Exact Mass | Predicted m/z |
| [M] (C₁₃H₁₈N₂O) | 218.1419 | - |
| [M+H]⁺ | 219.1492 | 219.1492 |
| [M+Na]⁺ | 241.1311 | 241.1311 |
The most abundant ion observed in the ESI+ spectrum should be the protonated molecule [M+H]⁺ at m/z ≈ 219.15. The observation of this peak, with its mass measured to within 5 ppm of the calculated value, provides strong evidence for the compound's identity and elemental formula.
Diagram 2: Analytical Workflow for Structural Confirmation
Caption: Workflow for the definitive spectroscopic characterization of the target compound.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, confirming the presence and connectivity of the cyclohexyl and aminophenyl moieties. High-resolution mass spectrometry provides an exact molecular weight, unequivocally establishing the compound's elemental composition. By following the detailed protocols and interpretive logic outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical building block, thereby upholding the principles of scientific integrity in their work.
References
- Royal Society of Chemistry. (n.d.). Supplementary Data.
- Royal Society of Chemistry. (n.d.). Supporting information.
-
National Center for Biotechnology Information. (n.d.). N-(4-Aminophenyl)-N-cyclohexylacetamide. PubChem. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]
- Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
-
National Center for Biotechnology Information. (n.d.). N-(4-aminophenyl)-N-ethylthiane-2-carboxamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-aminophenyl)-N,2-diethylhexanamide. PubChem. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to N-(4-aminophenyl)cyclohexanecarboxamide (CAS Number 351437-78-0): A Compound Awaiting Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-aminophenyl)cyclohexanecarboxamide, identified by CAS number 351437-78-0, is a chemical entity with a structure suggestive of potential biological activity. This technical guide aims to provide a comprehensive overview of its core characteristics, drawing upon available data for the compound and analogous structures. However, it is important to note at the outset that publicly accessible information regarding the specific synthesis, detailed physicochemical properties, and particularly the biological activity and mechanism of action of this compound is currently limited. This guide, therefore, serves as a foundational document, outlining what is known and extrapolating potential avenues for future research and application in the field of drug discovery.
Introduction and Chemical Identity
This compound is a molecule incorporating a cyclohexanecarboxamide moiety linked to a 4-aminophenyl group. The presence of both a flexible, saturated carbocyclic ring and a functionalized aromatic amine suggests the potential for diverse chemical interactions and biological recognition.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 351437-78-0 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O | [1] |
| Molecular Weight | 218.29 g/mol | [2] |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Hypothetical Protocol
-
Dissolution of Amine: Dissolve p-phenylenediamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to scavenge the HCl byproduct.
-
Acylation: Cool the solution in an ice bath and add cyclohexanecarbonyl chloride (1.0 equivalent) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Analytical Characterization (Predicted)
Due to the absence of published experimental data, the following represents a prediction of the key analytical signatures for this compound based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the p-phenylenediamine ring, likely as two doublets in the aromatic region (approx. 6.5-7.5 ppm). The protons of the cyclohexyl ring would appear as a series of multiplets in the aliphatic region (approx. 1.0-2.5 ppm). The amine (-NH₂) and amide (-NH-) protons would present as broad singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The spectrum would display signals for the six distinct carbons of the phenyl ring and the carbons of the cyclohexyl ring. The carbonyl carbon of the amide would resonate downfield (approx. 170-180 ppm).
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or trifluoroacetic acid, would likely provide good separation.
Potential Biological Activity and Applications in Drug Discovery (Inferred)
While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in various biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
Analogy to other Cyclohexanecarboxamide Derivatives
The cyclohexanecarboxamide scaffold is a component of numerous compounds with diverse pharmacological activities. Studies on various derivatives have indicated potential in areas such as:
-
Anticancer Activity: Certain cyclohexanecarboxamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: The cyclohexane ring is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other molecules with pain-relieving properties.
-
Antimicrobial Activity: Some functionalized cyclohexane derivatives have demonstrated activity against bacterial and fungal strains.[3]
Role of the 4-Aminophenyl Group
The 4-aminophenyl (or p-phenylenediamine) moiety is a well-known pharmacophore. It is present in a variety of drugs and is often involved in key binding interactions with biological targets. For instance, derivatives of 4-aminophenyl compounds have been explored as:
-
Kinase Inhibitors: The amino group can act as a crucial hydrogen bond donor in the ATP-binding pocket of various kinases.[4]
-
Histone Deacetylase (HDAC) Inhibitors: The general structure shares some features with known HDAC inhibitors, which are a class of anticancer agents.[5]
Hypothetical Signaling Pathway Involvement
Given the prevalence of the aminophenyl and carboxamide groups in kinase inhibitors, a hypothetical area of investigation for this compound could be its potential to modulate cell signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.
Safety and Handling
Based on available supplier safety data sheets for compounds with similar structures, this compound should be handled with care in a laboratory setting.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Future Directions and Conclusion
This compound represents a molecule of interest at the intersection of known pharmacophores. However, the current lack of empirical data severely limits a thorough understanding of its properties and potential. To unlock its potential, future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol followed by comprehensive analytical characterization (NMR, MS, IR, and elemental analysis).
-
Physicochemical Profiling: Determination of key properties such as melting point, solubility in various solvents, and lipophilicity (LogP).
-
Biological Screening: Systematic screening against a panel of biological targets, particularly protein kinases and other enzymes implicated in cancer and inflammatory diseases.
-
In Vitro and In Vivo Studies: Should initial screening yield promising results, further investigation into its mechanism of action, efficacy, and safety in cellular and animal models would be warranted.
References
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Discovery and synthetic history of N-(4-aminophenyl)cyclohexanecarboxamide
An In-Depth Technical Guide to N-(4-aminophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties
Authored by: A Senior Application Scientist
Abstract
This compound is a synthetic carboxamide derivative that, while not extensively documented in dedicated literature, represents a confluence of chemical motifs with significant precedent in medicinal chemistry. This technical guide provides a comprehensive overview of a proposed synthetic pathway, physicochemical properties, and inferred biological potential of this compound. Drawing from established methodologies for the synthesis of related N-aryl amides and the known pharmacological relevance of both the cyclohexanecarboxamide and 4-aminophenyl moieties, this document serves as a foundational resource for researchers in drug discovery and organic synthesis. Detailed experimental protocols, data summaries of related compounds, and workflow visualizations are provided to facilitate further investigation into this and similar chemical entities.
Introduction and Scientific Context
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The structural integrity and hydrogen bonding capabilities of the amide linkage make it a privileged functional group in the design of molecules that interact with biological targets. This compound incorporates two key structural features that have independently shown significant utility in drug development: the cyclohexanecarboxamide core and the N-(4-aminophenyl) group.
The cyclohexyl moiety provides a three-dimensional, conformationally flexible, and lipophilic scaffold that can enhance metabolic stability and improve oral bioavailability compared to its aromatic counterparts[1]. Derivatives of cyclohexanecarboxylic acid have been investigated for a range of biological activities, including anti-inflammatory and antibacterial properties[2].
The N-(4-aminophenyl) group , a derivative of p-phenylenediamine, serves as a versatile linker and a key pharmacophore in various therapeutic areas. The primary aromatic amine offers a handle for further functionalization and can participate in crucial hydrogen bonding interactions within a target's active site. Compounds bearing this moiety have been explored as inhibitors of DNA methyltransferase and as agents active against various tumors[3][4].
This guide will therefore construct a detailed technical profile of this compound, postulating its synthesis and exploring its potential based on the established significance of its constituent parts.
Proposed Synthetic History and Rationale
While a specific discovery paper for this compound is not prominent in the scientific literature, its synthesis can be logically inferred from well-established organic chemistry principles for amide bond formation[5][6][7]. The most direct and reliable approach involves the acylation of a protected p-phenylenediamine with an activated cyclohexanecarboxylic acid derivative.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis points to two primary starting materials: cyclohexanecarboxylic acid and p-phenylenediamine. A direct acylation of p-phenylenediamine with cyclohexanecarbonyl chloride would likely lead to a mixture of mono- and di-acylated products, as both amino groups are nucleophilic. To ensure selective mono-acylation, a protection/deprotection strategy is the most logical choice. The nitro group is an excellent precursor to the amine and can be selectively reduced, making 4-nitroaniline a suitable starting material.
The proposed forward synthesis therefore involves two key steps:
-
Amide Formation: Acylation of 4-nitroaniline with cyclohexanecarbonyl chloride.
-
Nitro Group Reduction: Reduction of the resulting N-(4-nitrophenyl)cyclohexanecarboxamide to the target compound, this compound.
This approach is analogous to the synthesis of N-(4-aminophenyl)-substituted benzamides, where a nitro-substituted aniline is first acylated, followed by reduction of the nitro group[8].
Visualization of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on standard, validated procedures for N-acylation and nitro group reduction found in the literature[8][9].
Step 1: Synthesis of N-(4-nitrophenyl)cyclohexanecarboxamide
Objective: To synthesize the nitro-intermediate via acylation of 4-nitroaniline.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
4-Nitroaniline
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclohexanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield crude cyclohexanecarbonyl chloride. This can be used directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve 4-nitroaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the 4-nitroaniline solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure N-(4-nitrophenyl)cyclohexanecarboxamide.
-
Step 2: Synthesis of this compound
Objective: To reduce the nitro group to a primary amine, yielding the final product.
Materials:
-
N-(4-nitrophenyl)cyclohexanecarboxamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Catalytic Hydrogenation:
-
In a hydrogenation flask, dissolve N-(4-nitrophenyl)cyclohexanecarboxamide (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10% by weight).
-
Seal the flask and purge with hydrogen gas.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization if necessary.
-
Potential Biological Activity and Applications
While specific biological data for this compound is not available, the activities of structurally related compounds provide a strong basis for hypothesizing its potential applications in drug discovery.
| Compound Class | Related Compound Example | Observed Biological Activity | Reference |
| Cyclohexanecarboxamide Derivatives | Amidrazone derivatives of cyclohexanecarboxylic acid | Anti-inflammatory and antinociceptive effects | [2] |
| N-(4-aminophenyl) Amides | 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Antitumor activity, particularly in slowly growing tumors | [4] |
| N-(4-aminophenyl) Amides | Analogues of SGI-1027 | Inhibition of DNA methyltransferases (DNMTs) | [3] |
Based on this precedent, this compound could be a valuable candidate for screening in several therapeutic areas:
-
Oncology: The presence of the N-(4-aminophenyl)amide structure suggests potential as an antitumor agent or as a scaffold for developing enzyme inhibitors relevant to cancer, such as DNMTs[3][4].
-
Anti-inflammatory Agents: The cyclohexanecarboxamide core is found in molecules with anti-inflammatory properties[2].
-
Antibacterial Agents: Various derivatives of cyclohexane carboxylic acid have demonstrated antibacterial activity[2].
The primary amine of the final compound also provides a reactive handle for creating a library of derivatives for structure-activity relationship (SAR) studies.
Physicochemical Properties (Predicted)
The following properties are predicted based on the chemical structure and can be used as a baseline for experimental characterization.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. |
| XLogP3-AA (Predicted) | ~2.0-2.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Conclusion
This compound is a synthetically accessible molecule that combines two pharmacologically relevant scaffolds. Although its specific discovery and biological profile are not yet defined in the literature, this guide provides a robust, scientifically-grounded framework for its synthesis and potential applications. The detailed protocols and rationale presented herein are intended to empower researchers in medicinal chemistry and drug development to explore this and related compounds, potentially unlocking new therapeutic agents for a variety of diseases. The self-validating nature of the proposed synthetic route, based on high-yielding and well-understood chemical transformations, ensures a high probability of success for its preparation and subsequent investigation.
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Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.[Link]
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Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications.[Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.[Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.[Link]
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Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. MDPI.[Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.[Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.[Link]
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RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR.[Link]
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Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed.[Link]
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Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. PubMed Central.[Link]
-
Aniline synthesis by amination (arylation). Organic Chemistry Portal.[Link]
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Mild and Useful Method for N-Acylation of Amines | Request PDF. ResearchGate.[Link]
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Figure 2 from Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Semantic Scholar. [https://www.semanticscholar.org/paper/Figure-2-from-Synthesis-of-p-Phenylenediamine-(-using-Cho-Lim/5c23e618f431665a329d47913e114138e0797f1f]([Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate.[Link]
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Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). ResearchGate.[Link]
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THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Sciencemadness.org.[Link]
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An In-depth Technical Guide to N-(4-aminophenyl)cyclohexanecarboxamide: Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-aminophenyl)cyclohexanecarboxamide (CAS No. 351437-78-0), a molecule of interest in pharmaceutical and materials science. This document consolidates available data on its core physical characteristics, including molecular structure and weight. It further delves into the critical aspects of its chemical stability, offering insights into its anticipated behavior under various stress conditions such as hydrolysis, thermal exposure, and photodegradation, based on the established chemistry of N-aryl amides and aminophenyl moieties. Detailed experimental protocols for the synthesis and characterization of this compound are provided to ensure scientific integrity and reproducibility. This guide is intended to be a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and stability testing.
Introduction
This compound is a bifunctional organic molecule incorporating a cyclohexanecarboxamide moiety and a p-aminophenyl group. The amide linkage provides structural rigidity and potential for hydrogen bonding, while the aromatic amine serves as a versatile chemical handle for further functionalization and is a known chromophore. Understanding the intrinsic physical properties and stability profile of this compound is paramount for its application in drug discovery, as a monomer in polymer synthesis, or as a scaffold in medicinal chemistry. This guide synthesizes the currently available information to provide a detailed technical overview.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its chemical behavior and physical properties.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 351437-78-0 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈N₂O | [1][2][3] |
| Molecular Weight | 218.29 g/mol | Calculated |
| InChI Key | OSDOHKBVYCOAKP-UHFFFAOYSA-N | [4] |
Physical Characteristics
While specific experimental data for some physical properties of this compound are not widely published, the following table summarizes the available information and predicted properties based on its chemical structure.
Table 2: Physical Properties of this compound
| Property | Value | Method/Source |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| Solubility | Sparingly soluble in water (predicted). Soluble in polar organic solvents like methanol, ethanol, and DMSO (predicted). | Structure-based prediction |
| pKa | Not available | Experimental determination required |
Chemical Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. The primary sites susceptible to degradation are the amide bond and the aromatic amine.
Hydrolytic Stability
The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.[1][5]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding p-phenylenediamine and cyclohexanecarboxylic acid.[5]
-
Base-Catalyzed Hydrolysis: Under strong basic conditions and elevated temperatures, the hydroxide ion can directly attack the carbonyl carbon.[6] This process is generally less efficient than acid-catalyzed hydrolysis because the resulting amine anion is a poor leaving group. The products are the same: p-phenylenediamine and the salt of cyclohexanecarboxylic acid.[1][5]
The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic effects of the substituents. The N-phenyl group can influence the rate of hydrolysis compared to N-alkyl amides.
Figure 2: General pathways for the hydrolysis of this compound.
Thermal Stability
The thermal stability of this compound will be dictated by the strength of its covalent bonds. Amide bonds are generally thermally stable. However, at elevated temperatures, decomposition can occur. The presence of the aromatic amine may also influence the thermal degradation pathway. Aromatic amines can undergo oxidation at higher temperatures, potentially leading to colored degradation products.
For N-aryl amides, thermal degradation can proceed through various mechanisms, including homolytic cleavage of the C-N bond or rearrangements. The specific decomposition pathway and onset temperature would need to be determined experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Photostability
The p-aminophenyl moiety in the molecule contains a chromophore that can absorb UV radiation. Aromatic amines are known to be susceptible to photo-oxidation, which can lead to the formation of colored impurities. The photodecomposition of N-alkyl amides is generally slower than that of ketones and esters.[7] However, the presence of the aniline-like structure may increase its photosensitivity. Photo-Fries rearrangement is a possible degradation pathway for N-aryl amides, leading to the migration of the acyl group to the ortho or para positions of the aniline ring.[7]
Experimental Protocols
To provide a practical framework for researchers, this section outlines detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Amidation of p-Phenylenediamine
This protocol describes a standard method for the synthesis of this compound from p-phenylenediamine and cyclohexanecarbonyl chloride.
Materials:
-
p-Phenylenediamine
-
Cyclohexanecarbonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve p-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the flask with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Figure 3: Workflow for the synthesis of this compound.
Characterization Protocols
5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals are expected for the aromatic protons of the phenyl ring, the amide N-H proton, the amino N-H protons, and the aliphatic protons of the cyclohexyl ring.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Signals should be observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl group.
5.2.2 Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer. Key characteristic absorptions to be observed include:
-
N-H stretching vibrations for the primary amine (typically two bands) and the secondary amide.
-
C=O stretching vibration of the amide group (amide I band).
-
N-H bending vibration of the amide group (amide II band).
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
5.2.3 Mass Spectrometry (MS)
-
Obtain a mass spectrum using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The molecular ion peak ([M+H]⁺ or [M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (218.29).
Conclusion
This compound is a molecule with significant potential in various scientific domains. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a robust framework based on its chemical structure and the known behavior of related compounds. The outlined synthesis and characterization protocols offer a reliable starting point for researchers to produce and verify this compound. Further experimental investigation into its melting point, solubility profile, and degradation kinetics under stressed conditions is highly recommended to fully elucidate its properties and enable its broader application.
References
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A Theoretical and Computational Roadmap for N-(4-aminophenyl)cyclohexanecarboxamide: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the characterization of N-(4-aminophenyl)cyclohexanecarboxamide, a molecule with potential pharmacological relevance. In the absence of extensive experimental data for this specific compound, this document outlines a robust, multi-faceted in-silico approach, leveraging established computational methodologies to predict its physicochemical properties, potential biological targets, and drug-likeness. This guide is intended for researchers, medicinal chemists, and computational scientists in the field of drug discovery and development, offering a blueprint for the virtual assessment of novel chemical entities. We will detail the application of Density Functional Theory (DFT) for electronic structure analysis, molecular docking for target identification and binding affinity prediction, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Each section is designed to be a self-contained protocol, explaining not just the "how" but also the "why" behind each computational experiment, ensuring a rigorous and scientifically sound investigation.
Introduction: The Rationale for a Computational Approach
This compound is a small molecule featuring a carboxamide linker between a cyclohexyl and an aminophenyl group. While information on this specific molecule is sparse in current literature, the carboxamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.[1] The structural motifs within this compound, namely the flexible cyclohexyl ring and the aromatic aminophenyl group, suggest its potential to interact with biological macromolecules.
Given the nascent stage of investigation for this compound, a computational-first approach offers a time- and resource-efficient pathway to elucidate its fundamental properties and guide future experimental work. By employing a suite of theoretical and computational tools, we can build a comprehensive profile of the molecule, from its electronic and structural characteristics to its potential interactions with protein targets and its likely pharmacokinetic profile. This in-silico assessment serves as a critical filter, identifying both promising avenues for development and potential liabilities early in the drug discovery pipeline.
This guide will therefore serve as a step-by-step protocol for a thorough computational investigation of this compound, structured as a series of virtual experiments.
Molecular Structure and Foundational Properties
Before embarking on advanced computational studies, it is essential to establish the foundational properties of this compound.
| Property | Value | Source |
| CAS Number | 351437-78-0 | |
| Molecular Formula | C13H18N2O | |
| Molecular Weight | 218.29 g/mol | Calculated |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N | PubChem |
| InChI Key | Not Available |
The initial step in any computational workflow is to obtain a reliable 3D structure of the molecule. This can be achieved through software such as Avogadro, ChemDraw, or by retrieving the structure from chemical databases like PubChem if available. This initial structure will serve as the starting point for all subsequent calculations.
Theoretical Framework: Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[2] It provides insights into molecular geometry, reactivity, and spectroscopic properties. For this compound, DFT calculations are crucial for understanding its intrinsic chemical nature.
Rationale for DFT
By performing DFT calculations, we can:
-
Optimize the molecular geometry: Determine the most stable 3D conformation of the molecule.
-
Calculate electronic properties: Analyze the distribution of electrons, which governs the molecule's reactivity.
-
Predict spectroscopic signatures: Although not the primary focus of this guide, DFT can predict IR and NMR spectra, which can be valuable for future experimental validation.
Experimental Protocol: DFT Calculations
This protocol outlines the steps for performing a typical DFT study on a small molecule like this compound.
Software: Gaussian, ORCA, or GAMESS are suitable software packages for this purpose.[3]
Methodology:
-
Input Structure Preparation:
-
Generate a 3D structure of this compound using a molecular editor.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using DFT. A common and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p).
-
The optimization should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate a more realistic environment.
-
-
Frequency Calculation:
-
After optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To obtain thermodynamic properties such as enthalpy and Gibbs free energy.
-
-
-
Electronic Property Analysis:
-
From the optimized structure, calculate key electronic properties:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) surface: This visualizes the charge distribution on the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
-
Visualization of the DFT Workflow
Caption: Workflow for Density Functional Theory (DFT) analysis.
Target Identification and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a cornerstone of structure-based drug design, enabling the identification of potential protein targets and the prediction of binding affinities.
Rationale for Molecular Docking
For this compound, molecular docking can help to:
-
Identify potential biological targets: By docking the molecule against a panel of disease-relevant proteins.
-
Predict binding mode: Understand how the molecule interacts with the active site of a target protein.
-
Estimate binding affinity: Provide a quantitative measure of the strength of the interaction.
Target Selection: Cyclooxygenase-2 (COX-2)
Many carboxamide-containing compounds are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[5][] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[7] Therefore, COX-2 is a rational and well-validated target for our hypothetical docking study.
Experimental Protocol: Molecular Docking
This protocol details the steps for docking this compound into the active site of human COX-2.
Software: AutoDock Vina, PyRx, or UCSF Chimera are widely used and freely available for academic use.[8][9][10]
Methodology:
-
Protein Preparation:
-
Download the crystal structure of human COX-2 from the Protein Data Bank (PDB; [Link]).[11][12][13][14][15] A suitable entry is PDB ID: 5IKR.
-
Prepare the protein for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of COX-2. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.
-
-
Docking Simulation:
-
Perform the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function that estimates the binding affinity.
-
-
Results Analysis:
-
Analyze the docking results to identify the best binding pose (lowest binding energy).
-
Visualize the protein-ligand complex to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
-
Visualization of the Molecular Docking Workflow
Sources
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. matlantis.com [matlantis.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. [Coxibs: cyclooxygenase-2 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 12. rcsb.org [rcsb.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 15. proteopedia.org [proteopedia.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of N-(4-aminophenyl)cyclohexanecarboxamide
Introduction: Unveiling the Therapeutic Potential of a Novel Carboxamide
N-(4-aminophenyl)cyclohexanecarboxamide is a synthetic organic compound featuring a central carboxamide linkage between a cyclohexyl moiety and an aminophenyl group. While extensive biological characterization of this specific molecule is not yet prevalent in public-domain literature, its structural motifs are present in numerous compounds exhibiting significant pharmacological activities. The carboxamide functional group is a cornerstone in medicinal chemistry, and the aminophenyl scaffold is a key component in molecules targeting a range of biological processes.
Notably, derivatives of N-(4-aminophenyl)-substituted benzamides have demonstrated potent inhibitory effects against critical cellular kinases such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Furthermore, structurally related N-aryl carboxamides are being investigated for their potential in anticancer research, with proposed mechanisms involving the modulation of key signaling pathways like HIF-1α and DAPK1.[2] These precedents provide a strong rationale for the systematic in vitro evaluation of this compound as a potential therapeutic agent, particularly in the context of oncology.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for the initial in vitro characterization of this compound. The proposed assays are designed to assess its cytotoxic and antiproliferative effects, and to provide initial insights into its potential mechanism of action.
Physicochemical Properties and Compound Handling
A summary of the key physicochemical properties for a representative carboxamide, Cyclohexanecarboxamide, is presented in Table 1. These properties are crucial for proper compound handling, storage, and preparation of stock solutions for in vitro assays.
Table 1: Physicochemical Properties of Cyclohexanecarboxamide (Representative Compound)
| Property | Value | Unit | Source |
| Molecular Weight | 127.18 | g/mol | [3][4] |
| Normal Melting Point (Tfus) | 458.15 | K | [4] |
| Normal Boiling Point (Tboil) | 549.56 | K | [4] |
| logP (Octanol/Water) | 0.93 | [4] |
Note: These values are for the parent cyclohexanecarboxamide and should be experimentally verified for this compound.
Compound Preparation and Storage:
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh dilutions of the compound in the appropriate cell culture medium for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Phase 1: Primary Screening for Bioactivity
The initial phase of characterization focuses on determining the compound's effect on cancer cell viability and proliferation. A panel of cancer cell lines from different tissue origins is recommended to assess the breadth of its activity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected human cancer cell lines (e.g., HCT-116 [colon], HepG2 [liver], A549 [lung], MCF-7 [breast])[5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for a typical MTT cell viability assay.
Phase 2: Mechanistic Investigation
Based on the IC₅₀ values obtained in the primary screening, subsequent assays should be conducted at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) to elucidate the potential mechanism of action.
Hypothesized Signaling Pathways
Given the structural similarities to other bioactive carboxamides, this compound could potentially modulate pathways involved in cell cycle regulation, apoptosis, or kinase signaling.
Caption: Hypothesized signaling pathways potentially modulated by the compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cell cycle phases.
Materials:
-
Cancer cell line showing sensitivity to the compound
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide is used as a marker for membrane integrity to identify late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line
-
This compound
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the compound as described for the cell cycle analysis protocol for a duration determined by kinetic studies (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. Positive results from these assays, such as potent cytotoxicity against a range of cancer cell lines and induction of cell cycle arrest or apoptosis, would provide a strong foundation for further investigation.
Subsequent studies could include:
-
Kinase Inhibition Profiling: Screening the compound against a panel of cancer-related kinases to identify specific molecular targets.
-
Western Blot Analysis: To confirm the modulation of key proteins involved in the cell cycle (e.g., cyclins, CDKs) or apoptosis (e.g., caspases, Bcl-2 family proteins).
-
In Vivo Studies: If in vitro data is promising, progressing to preclinical animal models to evaluate efficacy, pharmacokinetics, and safety.[7]
The systematic application of these methodologies will be crucial in determining the therapeutic potential of this compound and its viability as a candidate for further drug development.
References
-
Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available from: [Link]
-
Cyclohexanecarboxamide | C7H13NO | CID 14283. PubChem. Available from: [Link]
-
(R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. PubChem. Available from: [Link]
-
N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. PubChem. Available from: [Link]
-
Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. Available from: [Link]
-
N-(4-aminophenyl)-N-methylcyclopentanecarboxamide | C13H18N2O | CID 43114434. PubChem. Available from: [Link]
-
4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. Available from: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]
-
Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1). Cheméo. Available from: [Link]
-
(PDF) Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. Available from: [Link]
-
Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate. Available from: [Link]
-
Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. Available from: [Link]
-
4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry (RSC Publishing). Available from: [Link]
Sources
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- 3. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanecarboxamide (CAS 1122-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Evaluating N-(4-aminophenyl)cyclohexanecarboxamide as a Chemical Probe for the Nrf2 Pathway: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precise Nrf2 Modulation
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) stands as the master regulator of the cellular antioxidant response.[1][2][3] It orchestrates the expression of a vast array of cytoprotective genes that defend against oxidative and electrophilic stress, processes implicated in a multitude of chronic diseases including neurodegeneration, cancer, and inflammatory disorders.[1][4] The Keap1-Nrf2 signaling pathway is therefore a prime therapeutic target.[2] Chemical probes—potent, selective, and well-characterized small molecules—are indispensable tools for dissecting this pathway and validating its therapeutic potential.[5]
This document addresses the topic of N-(4-aminophenyl)cyclohexanecarboxamide in the context of Nrf2 pathway modulation. Currently, there is no established body of scientific literature validating this specific compound as a chemical probe for the Nrf2 pathway. Therefore, this guide adopts a forward-looking, practical approach. It is structured not as a manual for a known tool, but as a comprehensive, step-by-step roadmap for the rigorous evaluation of a novel candidate compound, using this compound as a primary case study. For researchers aiming to discover and validate new chemical entities targeting the Nrf2 pathway, this guide provides the necessary theoretical foundation and detailed experimental protocols.
Part 1: The Nrf2-Keap1 Signaling Axis – A Primer
Under homeostatic conditions, Nrf2 is held inactive in the cytoplasm through its association with a homodimer of Kelch-like ECH-associated protein 1 (Keap1).[6] Keap1 functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[4][7] This ensures that Nrf2 levels remain low.
When cells are exposed to oxidative or electrophilic stressors, this repression is lifted. The canonical mechanism involves the covalent modification of highly reactive cysteine sensors on Keap1 by electrophiles.[1][8] This modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and forms a heterodimer with small Maf (sMaf) proteins.[9] This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1] An alternative activation mechanism involves competitive disruption of the Keap1-Nrf2 protein-protein interaction (PPI) by small molecules that are not necessarily electrophilic.[2]
Part 2: this compound – A Candidate Under Investigation
The structure of this compound combines a saturated carbocyclic ring with an aromatic amine. Unlike classic electrophilic Nrf2 activators such as sulforaphane or dimethyl fumarate, it lacks an obvious Michael acceptor or other reactive functional group.[10][11] This suggests that if it were to activate the Nrf2 pathway, it would more likely do so through a non-covalent mechanism, such as disrupting the Keap1-Nrf2 protein-protein interaction, or through an as-yet-undescribed mechanism. The 4-aminophenyl group is a common motif in medicinal chemistry, but its specific role in Nrf2 activation within this scaffold is unknown.[12][13][14]
The following sections outline the critical experiments required to move this compound from a chemical entity to a validated chemical probe.
Part 3: A Rigorous Workflow for Probe Validation
A logical, multi-stage approach is essential to confidently characterize a novel compound. This workflow progresses from broad, cell-based screening to specific mechanistic and in vivo studies.
Protocol 1: Primary Screening via Nrf2/ARE-Driven Reporter Assay
Rationale: This is the foundational experiment to determine if the compound can activate the Nrf2 transcriptional program. A cell line stably expressing a reporter gene (e.g., luciferase) under the control of an ARE promoter provides a sensitive and high-throughput readout of pathway activation.
Materials:
-
HepG2-ARE-luciferase reporter cell line (or similar, e.g., ARE-bla HepG2).
-
DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound (test compound), dissolved in DMSO to create a 10 mM stock.
-
Sulforaphane or tert-butylhydroquinone (tBHQ) as a positive control.
-
Vehicle control (DMSO).
-
White, clear-bottom 96-well or 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HepG2-ARE-luciferase cells into 96-well plates at a density of 20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 100 µM) down to nanomolar ranges. Also prepare dilutions of the positive control (e.g., sulforaphane, 0.1-10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control.
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂.
-
Luciferase Measurement: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL/well).
-
Data Acquisition: After a 5-minute incubation to allow for cell lysis and signal stabilization, measure luminescence using a plate reader.
-
Data Analysis: Normalize the raw luminescence units (RLU) of treated wells to the average of the vehicle-treated wells to calculate the fold induction. Plot the fold induction against the compound concentration and fit a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Confirmation of Endogenous Nrf2 Target Gene Upregulation
Rationale: A positive result in the reporter assay must be confirmed by measuring the expression of endogenous Nrf2 target genes. This validates that the observed activity translates to the regulation of native genomic loci.
Materials:
-
HepG2 cells (or another relevant cell type).
-
6-well cell culture plates.
-
Test compound, positive control, vehicle control.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR instrument.
-
Validated primers for HMOX1, NQO1, GCLC, and a housekeeping gene (ACTB, GAPDH).
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to ~80% confluency. Treat cells with the test compound at 0.5x, 1x, and 2x its EC₅₀ value determined in Protocol 1 for 6-12 hours. Include positive and vehicle controls.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit, following the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Set up qPCR reactions using cDNA, primers, and SYBR Green master mix. Run the reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. A dose-dependent increase in the mRNA levels of Nrf2 target genes confirms the on-target activity.
Protocol 3: Assessment of Nrf2 Protein Stabilization and Nuclear Translocation
Rationale: Nrf2 activation involves its stabilization (escape from degradation) and translocation to the nucleus. This protocol directly visualizes these key upstream events using Western blotting.
Materials:
-
Nuclear/Cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells in 10 cm dishes as described in Protocol 2, using a time course (e.g., 0, 1, 2, 4, 8 hours) with the compound at its EC₅₀.
-
Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from both cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply chemiluminescent substrate and image the blot.
-
Strip and re-probe the membrane for Lamin B1 (to confirm nuclear fraction purity) and GAPDH (to confirm cytoplasmic fraction purity).
-
-
Data Analysis: A successful activator will show a time-dependent increase in Nrf2 protein levels, particularly in the nuclear fraction, compared to the vehicle control.
Quantitative Data Summary & Best Practices
The validation of a chemical probe requires rigorous quantitative analysis and adherence to best practices.[5]
| Parameter | Objective | Recommended Assay | Key Metrics | Best Practice Considerations |
| Potency | Determine the concentration required for a biological effect. | ARE-Luciferase Assay | EC₅₀ < 1 µM | A potent probe allows for clearer distinction between on-target and off-target effects. |
| Target Engagement | Confirm direct interaction with the intended target (Keap1). | In Vitro Binding Assay (e.g., TR-FRET) | K_d or IC₅₀ < 100 nM | Demonstrates the compound physically interacts with the target, ruling out indirect pathway activation. |
| Cellular Activity | Verify on-target effects in a cellular context. | qPCR, Western Blot | >2-fold induction of target genes | Confirms the compound can cross the cell membrane and engage the target in its native environment. |
| Selectivity | Rule out significant activity at other targets. | Broad-panel screening (e.g., kinase panel) | >30-fold selectivity over related targets | Crucial for attributing observed phenotypes to the intended target. Use of a structurally related inactive control is highly recommended.[5] |
| Mechanism | Distinguish between covalent and non-covalent action. | Mass Spectrometry, Keap1 C151S mutant assay | Covalent adduct detection | Understanding the mechanism of action is critical for interpreting results and predicting potential liabilities. |
Conclusion: From Candidate to Validated Tool
The journey of a compound like This compound from a mere chemical structure to a validated Nrf2 pathway probe is a meticulous process. It demands a systematic and unbiased experimental approach, progressing from high-level phenotypic screens to detailed mechanistic and in vivo studies. The protocols and workflow outlined in this guide provide a robust framework for this endeavor. By rigorously applying these methods, researchers can build a compelling data package to either support the compound's utility as a probe or to justifiably disqualify it, thereby upholding the principles of scientific integrity and contributing valuable, reproducible tools to the field of drug discovery.
References
A consolidated list of all sources cited within this document, including titles, sources, and verifiable URLs, is provided below.
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Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
- WO2014145642A2 - Nrf2 small molecule inhibitors for cancer therapy - Google Patents. (n.d.).
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Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. (2019). Oxidative Medicine and Cellular Longevity, 2019, 9752852. [Link]
- US9737525B2 - Small molecule activators of NRF2 pathway - Google Patents. (n.d.).
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Compound 4f inhibits tumor growth via apoptosis in vivo. (A) THP-1... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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An important function of Nrf2 in combating oxidative stress: Detoxification of acetaminophen. (2001). Proceedings of the National Academy of Sciences, 98(18), 10444–10449. [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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An updated patent review of Nrf2 activators (2020-present) - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Activators of Nrf2 to Counteract Neurodegenerative Diseases - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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Patent Review (2017–2020) of the Keap1/Nrf2 Pathway Using PatSeer Pro: Focus on Autoimmune Diseases - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
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A rule of two for using chemical probes? - Practical Fragments. (2023, July 17). Retrieved January 18, 2026, from [Link]
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The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (2022). Antioxidants, 11(7), 1255. [Link]
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NRF2 Activation by Nitrogen Heterocycles: A Review - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Chemical structures of selected Nrf2 activators bearing an... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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SMND-309 activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. (2022). Journal of Future Foods, 2(1), 18-32. [Link]
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The N-(4-aminophenyl)cyclohexanecarboxamide Scaffold: A Versatile Core for Anticoagulant Drug Discovery
Application Notes and Protocols for Researchers
Introduction: A Privileged Scaffold for Targeting Factor XIa
The N-(4-aminophenyl)cyclohexanecarboxamide core represents a strategic starting point in modern medicinal chemistry, particularly for the development of novel anticoagulants. This scaffold uniquely combines a flexible, lipophilic cyclohexyl ring with a synthetically versatile aminophenyl group, creating a foundation for potent and selective enzyme inhibitors. Its true potential has been particularly illuminated in the pursuit of inhibitors for Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the coagulation cascade.[1]
Emerging evidence strongly suggests that inhibiting FXIa can effectively prevent thrombosis with a significantly lower risk of bleeding compared to traditional anticoagulants that target common pathway enzymes like Factor Xa or thrombin.[2][3] This paradigm shift towards "safer" anticoagulation has placed scaffolds like this compound at the forefront of contemporary drug discovery efforts.[3][4] This guide provides an in-depth exploration of this scaffold, detailing its synthesis, its application in FXIa inhibition, and comprehensive protocols for its biological evaluation.
Synthetic Strategy: Building the Core Scaffold
The synthesis of this compound derivatives is primarily achieved through standard amide bond formation. The general approach involves the coupling of a cyclohexanecarbonyl derivative with a substituted 1,4-diaminobenzene. A common and efficient method is the reaction of cyclohexanecarbonyl chloride with p-nitroaniline, followed by the reduction of the nitro group to the desired primary amine. This terminal amine then serves as a key handle for further derivatization to explore the structure-activity relationship (SAR).
General Synthetic Workflow
Caption: General two-step synthesis of the core scaffold.
Application Focus: Inhibition of Factor XIa for Anticoagulation
Factor XIa (FXIa) is a plasma serine protease that plays a crucial role in amplifying the coagulation cascade by activating Factor IX.[2] Its position in the intrinsic pathway makes it an attractive target for anticoagulants, as its inhibition is thought to primarily affect pathologic thrombus formation while having a minimal impact on normal hemostasis.[3][5] The this compound scaffold can be elaborated to effectively occupy the active site pockets of FXIa. For instance, patent literature discloses pyridinone and pyrimidinone derivatives, which bear resemblance to this core structure, as potent FXIa inhibitors.[1]
The Coagulation Cascade and the Role of Factor XIa
Caption: The intrinsic pathway of coagulation highlighting FXIa inhibition.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of novel this compound derivatives as FXIa inhibitors.
Protocol 1: Synthesis of this compound
This protocol details a reliable method for producing the core scaffold.
Materials:
-
Cyclohexanecarbonyl chloride
-
p-Nitroaniline
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-(4-nitrophenyl)cyclohexanecarboxamide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve p-nitroaniline (1.0 eq) in anhydrous DCM.
-
Add pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure nitro intermediate.
Step 2: Reduction to this compound
-
Suspend the N-(4-nitrophenyl)cyclohexanecarboxamide (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (4.0 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.
Protocol 2: In Vitro Factor XIa Enzymatic Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory effect of a test compound on the catalytic activity of purified FXIa.[6]
Materials:
-
Purified human Factor XIa (commercial source)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations (ensure the final DMSO concentration is <1%).
-
In a 96-well plate, add 50 µL of the diluted test compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of a fixed concentration of purified human FXIa (e.g., 1-5 nM final concentration) to each well (except the negative control).
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the chromogenic substrate (e.g., S-2366, final concentration 0.2-0.5 mM).
-
Immediately place the plate in a plate reader and monitor the change in absorbance at 405 nm over time (kinetic mode) at 37°C.
-
Calculate the initial reaction velocity (V) for each well.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Coagulation Assay
This plasma-based assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation, providing a more physiologically relevant measure of anticoagulant activity.[6]
Materials:
-
Human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica or ellagic acid)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM), pre-warmed to 37°C
-
Test compounds (dissolved in DMSO)
-
Coagulometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-warm human plasma to 37°C.
-
In a coagulometer cuvette, add a small volume of the test compound dilution to a specific volume of plasma (e.g., 5 µL of compound to 45 µL of plasma).
-
Incubate the plasma-inhibitor mixture for a defined period (e.g., 2-3 minutes) at 37°C.
-
Add the aPTT reagent to the cuvette and incubate for a specified time (typically 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate clotting by adding a pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time (in seconds) taken for clot formation.
-
Plot the clotting time against the inhibitor concentration. The concentration required to double the baseline clotting time (2x value) is a key parameter for assessing potency.
Data Summary and Interpretation
The data obtained from these assays allow for a comprehensive evaluation of the this compound derivatives.
| Assay Type | Parameter Measured | Typical Units | Interpretation |
| FXIa Chromogenic Assay | IC₅₀ | nM or µM | Potency of direct enzyme inhibition. Lower values indicate higher potency. |
| aPTT Coagulation Assay | 2x Value | µM | Functional anticoagulant activity in plasma. Lower values indicate higher potency. |
| Selectivity Assays | IC₅₀ vs. other proteases | nM or µM | Ratio of IC₅₀ values against other coagulation enzymes (e.g., Thrombin, FXa, Trypsin) to determine selectivity. Higher ratios are desirable. |
A successful candidate would exhibit a low nanomolar IC₅₀ against FXIa, a potent effect in the aPTT assay, and high selectivity (>100-fold) over other related serine proteases.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the discovery of next-generation anticoagulants targeting Factor XIa. The synthetic accessibility of this core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel derivatives, paving the way for the development of safer and more effective therapies for thromboembolic diseases. Future work should focus on exploring diverse substitutions on the aminophenyl ring and the cyclohexyl moiety to fully exploit the potential of this versatile scaffold.
References
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
-
Characterization of Novel Forms of Coagulation Factor XIa. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
- Dudley, D. A., et al. (2018). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Heart.
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Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). (n.d.). PMC. Retrieved January 18, 2026, from [Link]
- Grygorenko, O. O., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.
- Inhibition of Factor XIa as a New Approach to Anticoagulation. (2010). Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 372-375.
- Pyridinone and pyrimidinone derivatives as factor xia inhibitors. (n.d.). Google Patents.
- Schumacher, W. A., et al. (2015). Factor XIa Inhibitors: A Review of the Patent Literature 2010 – 2014.
- Weitz, J. I., & Fredenburgh, J. C. (2017). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology, 70(12), 1533-1543.
- Zhang, P., et al. (2011). Discovery of potent and selective factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5033-5037.
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Protocol for using N-(4-aminophenyl)cyclohexanecarboxamide in epilepsy models
Application Notes & Protocols: N-(4-aminophenyl)cyclohexanecarboxamide
A Guide for Preclinical Evaluation in Epilepsy Models
Introduction: A Novel Chemical Scaffold for Anticonvulsant Research
Epilepsy is a complex neurological disorder characterized by recurrent, unpredictable seizures, affecting millions worldwide.[1] While numerous antiseizure drugs (ASDs) are available, a significant portion of patients remain refractory to treatment, and many existing drugs are associated with adverse side effects.[2] This necessitates the exploration of novel chemical entities with distinct mechanisms of action. The cyclohexanecarboxamide scaffold has recently emerged as a promising foundation for the development of new anticonvulsant agents.[3]
This document provides a detailed protocol for the preclinical evaluation of This compound , a representative compound from this class. While specific data on this exact molecule is emerging, the protocols outlined herein are based on robust methodologies established for closely related cyclohexanecarboxamide derivatives and standard practices in epilepsy research.[3][4] A recent study on novel cyclohexanecarboxamide derivatives highlighted their potent anticonvulsant effects in established seizure models and pointed towards a novel mechanism of action involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular defense against oxidative stress.[3]
These application notes are designed for researchers, scientists, and drug development professionals, providing both the procedural steps and the scientific rationale to enable a thorough investigation of this compound's potential as a future ASD.
Proposed Mechanism of Action: Targeting Oxidative Stress via Nrf2
Recurrent seizure activity is associated with increased production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. The Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against such stress.
Upon activation by an inducer, such as a cyclohexanecarboxamide derivative, Nrf2 translocates to the nucleus and binds to the ARE. This binding initiates the transcription of a suite of neuroprotective genes, including antioxidant enzymes. This proposed mechanism suggests that this compound may not only suppress seizures but also provide neuroprotection against seizure-induced damage.[3]
Caption: Proposed mechanism of Nrf2 activation by this compound.
In Vivo Preclinical Evaluation Workflow
A tiered approach is recommended for the in vivo evaluation of this compound. This workflow begins with broad screening for anticonvulsant activity in acute seizure models, assesses neurotoxicity, and progresses to more complex models if initial results are promising.
Caption: General workflow for the in vivo evaluation of anticonvulsant candidates.
Acute Seizure Models: MES and scPTZ Tests
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the most widely used primary screening models for identifying potential anticonvulsant compounds.[4] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of activity against absence seizures.[2][3]
3.1.1 Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Swiss mice (18-25 g)
-
Electroshock device with corneal electrodes
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Standard anticonvulsant drugs for positive controls (e.g., Phenytoin for MES, Ethosuximide for scPTZ)
3.1.2 Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Acclimatize mice for at least one week. Fast animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.). Test a range of doses (e.g., 10, 30, 100, 300 mg/kg).
-
Test Timing: Conduct the test at the time of peak effect, typically 30-60 minutes post-i.p. administration.
-
Seizure Induction: Apply a drop of saline to the eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Endpoint Assessment: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.
3.1.3 Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animal Preparation & Compound Administration: Follow steps 1 and 2 from the MES protocol.
-
Seizure Induction: At the time of peak effect, administer a subcutaneous injection of PTZ at a dose predetermined to cause clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Endpoint Assessment: Observe the animals for 30 minutes. The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Neurotoxicity Screening: Rotarod Test
It is crucial to assess whether the observed anticonvulsant effects are specific or a result of general motor impairment. The Rotarod test is a standard method for evaluating motor coordination and potential neurotoxicity.[2]
3.2.1 Protocol: Rotarod Test
-
Training: Prior to the study, train mice to remain on a rotating rod (e.g., 3 cm diameter, 6-10 rpm) for a set duration (e.g., 1-2 minutes) across three consecutive trials.
-
Compound Administration: On the test day, administer the compound or vehicle as in the seizure models.
-
Testing: At the time of peak effect, place each mouse on the rotating rod.
-
Endpoint Assessment: Record the time the animal remains on the rod. A fall from the rod within the pre-defined cutoff time (e.g., 1 minute) is considered an indication of motor impairment.
-
Data Analysis: Calculate the percentage of animals exhibiting motor impairment at each dose. Determine the median toxic dose (TD50).
Data Summary and Interpretation
The primary goal of these initial screens is to determine the Protective Index (PI), which is the ratio of the neurotoxic dose to the effective dose (PI = TD50 / ED50). A higher PI indicates a wider margin of safety.
| Parameter | Description | Example Data for a Cyclohexanecarboxamide Derivative[3] |
| ED50 (MES) | Dose protecting 50% of animals from tonic hindlimb extension. | Varies by derivative; potent compounds show high protection.[3] |
| ED50 (scPTZ) | Dose protecting 50% of animals from clonic seizures. | 0.04 mmol/kg for the most active derivative (6d).[3] |
| TD50 (Rotarod) | Dose causing motor impairment in 50% of animals. | All tested compounds were free from neurotoxic side effects.[3] |
| Protective Index | TD50 / ED50. A larger value indicates a better safety profile. | A high PI is expected based on the lack of observed neurotoxicity.[3] |
In Vitro Mechanistic Validation: 4-Aminopyridine Model
To investigate the compound's direct effects on neuronal excitability, in vitro models are invaluable. The 4-aminopyridine (4-AP) model induces epileptiform activity in brain slices by blocking voltage-gated potassium channels, which preserves synaptic inhibition and provides a robust platform for testing ASDs.[1][5][6][7]
Materials
-
P18-P30 Sprague-Dawley rats or C57BL/6 mice
-
Vibratome for slicing
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 10 glucose; bubbled with 95% O2 / 5% CO2.
-
4-Aminopyridine (4-AP) stock solution
-
This compound stock solution (in DMSO, final concentration <0.1%)
-
Slice holding and recording chamber
-
Electrophysiology rig with amplifier for local field potential (LFP) recordings
Protocol
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 350-400 µm thick coronal or horizontal slices containing the hippocampus and/or cortex using a vibratome in ice-cold aCSF.
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
Induction of Epileptiform Activity: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing 50-100 µM 4-AP. Allow activity to stabilize (typically 20-30 minutes).[6][8]
-
Baseline Recording: Using a glass microelectrode placed in the CA1 or CA3 region of the hippocampus, record baseline epileptiform activity (interictal-like and seizure-like events) for 15-20 minutes.
-
Compound Application: Bath-apply this compound at various concentrations (e.g., 1, 10, 50 µM) and record for another 20-30 minutes.
-
Washout: Perfuse the slice with 4-AP aCSF without the test compound to observe any reversal of effects.
-
Data Analysis: Analyze the recordings for changes in the frequency, duration, and amplitude of interictal-like spikes and seizure-like events.[6][9] A significant reduction in these parameters indicates a direct anticonvulsant effect on neuronal networks.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticonvulsant agent. The protocols for in vivo screening in MES and scPTZ models, coupled with neurotoxicity assessment, will establish its efficacy and safety profile. The in vitro 4-AP model offers a powerful tool to confirm direct effects on neuronal hyperexcitability.
Positive results from this workflow would warrant further investigation into more chronic epilepsy models (e.g., kindling), detailed pharmacokinetic studies, and deeper mechanistic work to confirm Nrf2 pathway activation and explore other potential targets common to ASDs, such as voltage-gated sodium or calcium channels.[10][11][12] The cyclohexanecarboxamide scaffold represents a promising avenue for innovation in epilepsy therapy, and rigorous application of these protocols will be critical in advancing these compounds toward clinical consideration.
References
- Abdalla, W. et al. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Bioorganic Chemistry.
- Eddington, N. D. et al. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European Journal of Medicinal Chemistry.
- Avoli, M. et al. (2011). The 4-aminopyridine in vitro epilepsy model analyzed with a perforated multi-electrode array. Neuropharmacology.
- Scott, K. R. et al. (1985). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry.
-
Löscher, W. et al. (2013). A combination of NMDA and AMPA receptor antagonists retards granule cell dispersion and epileptogenesis in a model of acquired epilepsy. Experimental Neurology. (Note: This reference provides context on dosing schedules in epilepsy models). Available at: [Link]
-
Medina-Ceja, L. et al. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis. Available at: [Link]
-
Siddiqui, N. et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules. Available at: [Link]
- Yogeeswari, P. et al. (2003). Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. Polish Journal of Pharmacology.
-
Fassihi, A. et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. Available at: [Link]
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Avoli, M. et al. (2011). THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. Neuropharmacology. Available at: [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]
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Raimondo, J. V. et al. (2017). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia. Available at: [Link]
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Shoham, S. et al. (2015). Optical triggered seizures using a caged 4-Aminopyridine. ACS Chemical Neuroscience. Available at: [Link]
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Medina-Ceja, L. et al. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis. Available at: [Link]
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Singh, G. & Tall-Aroym, O. (2024). Antiepileptic Drugs: Overview, Mechanism of Action. Medscape. Available at: [Link]
-
Heuzeroth, M. et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neuroscience. Available at: [Link]
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Sills, G. J. & Rogawski, M. A. (2020). Mechanisms of action of currently used antiseizure drugs. Neuropharmacology. Available at: [Link]
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Liu, H. et al. (2015). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Archiv der Pharmazie. Available at: [Link]
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Rogawski, M. A. et al. (2016). Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
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Contreras, D. et al. (2015). Optical triggered seizures using a caged 4-Aminopyridine. Frontiers in Neural Circuits. Available at: [Link]
-
PubChem. (n.d.). Cyclohexanecarboxamide. National Center for Biotechnology Information. Available at: [Link]
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Rogawski, M. A. et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy Research. Available at: [Link]
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Heuzeroth, M. et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neuroscience. Available at: [Link]
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Nasehi, M. et al. (2021). Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. Journal of Inflammation Research. Available at: [Link]
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Heuzeroth, M. et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neuroscience. Available at: [Link]
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Shafieq, S. et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare. Available at: [Link]
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N-(4-aminophenyl)cyclohexanecarboxamide for studying protein-ligand binding
An In-Depth Technical Guide to Utilizing N-(4-aminophenyl)cyclohexanecarboxamide for the Study of Protein-Ligand Binding
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a model ligand for characterizing protein-ligand interactions. This guide provides not only step-by-step protocols for key biophysical assays but also delves into the underlying principles to empower scientists to make informed experimental design choices.
This compound is a synthetically accessible small molecule that embodies structural motifs prevalent in modern medicinal chemistry: a rigid aliphatic ring, an aromatic system, and a central amide linker. These features make it an exemplary tool for developing, validating, and optimizing assays aimed at quantifying the thermodynamics and kinetics of protein-ligand binding events, which are central to drug discovery and molecular biology.
Foundational Principles of Protein-Ligand Interactions
The binding of a ligand (L) to a protein (P) to form a protein-ligand complex (PL) is a dynamic, reversible process governed by the laws of thermodynamics and kinetics. The primary goal of the assays described herein is to quantify the parameters that define this interaction.
-
Affinity (KD): The equilibrium dissociation constant (KD) is the most common measure of binding affinity. It represents the concentration of ligand at which half of the protein molecules are occupied at equilibrium. A lower KD value signifies a higher binding affinity.
-
Kinetics (kon, koff): Binding is a two-step process involving the association of the ligand to the protein (governed by the association rate constant, kon or ka) and the dissociation of the complex (governed by the dissociation rate constant, koff or kd). The ratio of these rates defines the affinity: KD = koff / kon.
-
Thermodynamics (ΔG, ΔH, ΔS): The Gibbs free energy of binding (ΔG) relates to the binding affinity. This energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions. ΔH reflects changes in heat due to the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals forces), while ΔS reflects changes in the system's disorder, including conformational changes and the displacement of water molecules.[1]
Application Protocol I: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[2] This allows for the determination of a complete thermodynamic profile (KD, ΔH, and stoichiometry, N) in a single experiment, making it invaluable for understanding the driving forces of an interaction.[1][3]
Causality Behind Experimental Choices in ITC
The success of an ITC experiment hinges on precise control over variables. The choice of buffer is critical; a "buffer mismatch" between the syringe and cell solutions will generate significant heats of dilution, obscuring the binding signal.[4] The concentrations of protein and ligand are chosen to satisfy the "Wiseman parameter" (c-value), where c = [Macromolecule] / KD. An optimal c-value, typically between 5 and 500, ensures a sigmoidal binding isotherm that can be accurately fitted to determine KD.[1]
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Step-by-Step ITC Protocol
-
Protein Preparation:
-
Express and purify the target protein to >95% homogeneity.
-
Perform extensive dialysis (e.g., 3 changes of 1L buffer over 24 hours at 4°C) against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The dialysate will be used for ligand preparation.
-
Measure the final protein concentration accurately (e.g., using A280 with a calculated extinction coefficient). A typical cell concentration is 10-20 µM.
-
-
Ligand Preparation:
-
Synthesize or procure this compound of high purity.
-
Prepare a concentrated stock solution (e.g., 50 mM in DMSO).
-
Dilute the stock into the final ITC buffer (the dialysate from step 1) to the desired concentration. The ligand concentration in the syringe should typically be 10-15 times the protein concentration in the cell (e.g., 150-200 µM).[4]
-
Ensure the final DMSO concentration is identical in both the cell and syringe solutions (typically <2%) to minimize mismatch effects.
-
-
Instrument Setup and Execution:
-
Thoroughly clean the instrument cell and syringe according to the manufacturer's protocol.
-
Degas both the protein and ligand solutions for 5-10 minutes immediately before loading.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection sequence: a small initial injection (e.g., 0.4 µL) to be discarded during analysis, followed by 18-24 injections of a larger volume (e.g., 2 µL).
-
-
Control Experiment (Self-Validation):
-
Perform an identical titration of the ligand into the ITC buffer (without protein). The heats from this experiment represent the heat of dilution and will be subtracted from the protein-ligand binding data to isolate the true binding signal.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection.
-
Subtract the control (ligand-to-buffer) data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., "one set of sites") using the analysis software provided with the instrument to determine KD, N, and ΔH.
-
Calculate ΔG and TΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Example Data Presentation: ITC
| Parameter | Value |
| Stoichiometry (N) | 0.98 ± 0.05 |
| Affinity (KD) | 5.2 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (-TΔS) | -1.5 kcal/mol |
| Gibbs Free Energy (ΔG) | -7.0 kcal/mol |
Application Protocol II: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[5][6] It provides kinetic data (kon, koff) in addition to affinity (KD), offering deeper insight into the binding mechanism.[7][8]
Causality Behind Experimental Choices in SPR
In a typical SPR experiment, the protein ("ligand" in SPR terminology) is immobilized on a sensor chip, and the small molecule ("analyte") is flowed over the surface.[9] The choice of immobilization chemistry is crucial to ensure the protein remains active and its binding sites are accessible. Amine coupling is common, but it can be random; site-specific capture methods (e.g., His-tag capture) are often preferred. The density of immobilized protein must be optimized: too low, and the signal will be weak; too high, and mass transport limitations or steric hindrance can distort the kinetic data.
Caption: Workflow for a Surface Plasmon Resonance experiment.
Detailed Step-by-Step SPR Protocol
-
Preparation:
-
Prepare purified protein and this compound in a suitable running buffer (e.g., HBS-EP+). The buffer must be filtered and degassed.
-
Prepare an immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5) for the protein.
-
-
Protein Immobilization (Amine Coupling Example):
-
Activate the carboxyl groups on a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the protein (diluted in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).
-
Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.
-
A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected KD (e.g., 0.1 µM to 100 µM). Include a buffer blank (0 µM analyte).
-
Inject each concentration over the protein and reference flow cells for a set association time (e.g., 120 seconds), followed by a buffer flow for a dissociation time (e.g., 300 seconds).
-
Between each cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and restore the baseline.
-
-
Data Analysis:
-
Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer blank injection ("double referencing").
-
Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir kinetics).
-
The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Example Data Presentation: SPR
| Parameter | Value |
| Association Rate (kon) | 1.5 x 104 M-1s-1 |
| Dissociation Rate (koff) | 7.8 x 10-2 s-1 |
| Equilibrium Dissociation Constant (KD) | 5.2 µM |
Application Protocol III: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess ligand binding by measuring changes in protein thermal stability.[10][11] The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[12]
Causality Behind Experimental Choices in TSA
The assay relies on an environment-sensitive fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein.[13] As the protein is heated, it unfolds (melts), exposing its hydrophobic core. This exposure allows the dye to bind and fluoresce. A stabilizing ligand will shift this unfolding process to a higher temperature. The protein concentration must be sufficient to give a robust fluorescent signal, and the dye concentration must be optimized to avoid quenching or protein destabilization. The heating rate is a critical parameter; a slower ramp rate provides better resolution of the Tm.[14]
Caption: Workflow for a Thermal Shift Assay experiment.
Detailed Step-by-Step TSA Protocol
-
Reagent Preparation:
-
Dilute purified protein to a working concentration of 2-5 µM in a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a dilution series of this compound.
-
Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration from a 5000X stock).
-
-
Assay Plate Setup (96-well format, 20 µL final volume):
-
In each well, add the components in the following order:
-
10 µL of 2X Protein solution (e.g., 4 µM).
-
5 µL of 4X Ligand solution at various concentrations.
-
5 µL of 4X SYPRO Orange dye solution.
-
-
Controls (Self-Validation):
-
Positive Control: Protein + Dye + Buffer (no ligand). This defines the baseline Tm.
-
Negative Control: Buffer + Dye + Ligand (no protein). This checks for ligand fluorescence.
-
-
-
Execution:
-
Seal the plate with an optically clear adhesive film.
-
Centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to heat from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, collecting fluorescence data at each interval.[14]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each well.
-
Fit the resulting sigmoidal curves to the Boltzmann equation to determine the Tm, which is the inflection point of the curve.
-
Calculate the thermal shift (ΔTm) for each ligand concentration by subtracting the Tm of the protein-only control from the Tm observed in the presence of the ligand. A shift of >2°C is generally considered significant.
-
Example Data Presentation: TSA
| Ligand Concentration | Tm (°C) | ΔTm (°C) |
| 0 µM (Control) | 52.3 ± 0.2 | 0.0 |
| 1 µM | 53.1 ± 0.3 | 0.8 |
| 10 µM | 55.8 ± 0.2 | 3.5 |
| 50 µM | 57.9 ± 0.3 | 5.6 |
| 100 µM | 58.1 ± 0.2 | 5.8 |
Concluding Remarks and Best Practices
The choice of biophysical assay depends on the scientific question. TSA is an excellent, cost-effective primary screening tool to identify binders from a large library.[13] SPR and ITC are lower-throughput but provide much richer, quantitative data on affinity, kinetics, and thermodynamics that are essential for lead optimization and mechanistic studies.
Universal Best Practices:
-
Reagent Quality: The accuracy of any binding assay is fundamentally limited by the quality of the reagents. Ensure proteins are highly pure, correctly folded, and active. Ligands should be pure and fully solubilized.[15]
-
Orthogonal Validation: Whenever possible, confirm hits and validate binding parameters using at least two different techniques. A convergence of data from methods with different physical principles (e.g., calorimetry and an optical method) provides high confidence in the results.
-
Documentation: Maintain meticulous records of all experimental conditions, including reagent batches, concentrations, and instrument settings, to ensure long-term reproducibility.[16]
This guide provides the framework for robustly characterizing the interaction between this compound and a target protein. By understanding the "why" behind each step, researchers can adapt these protocols to their specific systems and generate high-quality, reliable data to drive their discovery programs forward.
References
- Schasfoort, R. B. M. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology.
- Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Creative Proteomics. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Creative Proteomics.
- De-Paula, F. S., et al. (2020). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology.
- Henderson, M. J., et al. (2021). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Methods in Molecular Biology.
- Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments Blog.
- Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist.
- GenScript. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and reproducible Results. GenScript Blog.
- Aggarwal, S., et al. (2021). Big Data analytics for improved prediction of ligand binding and conformational selection. Frontiers in Molecular Biosciences.
- Springer Nature Experiments. (n.d.). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature.
- Rizzi, A., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. Journal of Chemical Information and Modeling.
- Tuma, R. & P. Lundquist. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- ResearchGate. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. ResearchGate.
- Living Journal of Computational Molecular Science. (n.d.). View of Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science.
- Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences Blog.
- NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). NanoTemper Technologies.
- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical Blog.
- Axxam SpA. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam SpA.
- Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers.
- ResearchGate. (2020). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. ResearchGate.
- JoVE. (2024). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. Journal of Visualized Experiments.
- Springer Nature Experiments. (n.d.). Analysis of Binding Data. Springer Nature.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.
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- 14. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]
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Application Notes and Protocols for the Use of N-(4-aminophenyl)cyclohexanecarboxamide as a Negative Control
Introduction: The Imperative of the Inert—Establishing Baselines in Experimental Biology
In the landscape of drug discovery and biomedical research, the quest for biologically active molecules is paramount. However, the confident identification of a "hit" is fundamentally reliant on the quality of the experimental controls. A negative control, a compound structurally related to the experimental therapeutic but devoid of biological activity, is not merely a procedural formality; it is the bedrock of a robust and interpretable experiment. It serves to delineate the baseline response, ensuring that observed effects are attributable to the specific molecular interactions of the test compound and not to non-specific factors such as solvent effects, cellular stress, or off-target interactions of a common chemical scaffold.
This guide provides a comprehensive overview of N-(4-aminophenyl)cyclohexanecarboxamide, a compound ideally suited for use as a negative control in a variety of experimental settings. We will delve into the rationale for its presumed biological inertness based on structure-activity relationship (SAR) principles, provide its physicochemical properties, and offer detailed protocols for its application in both in vitro and in vivo studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a negative control is crucial for its appropriate use in experimental design, particularly for ensuring solubility and stability in assay conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 351437-78-0 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| InChI Key | OSDOHKBVYCOAKP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N | [1] |
The Rationale for Biological Inertness: A Structure-Activity Relationship Perspective
The utility of this compound as a negative control stems from its simple, unsubstituted core structure, which is hypothesized to lack the specific functionalities required for potent interactions with biological targets. The biological activity of many cyclohexanecarboxamide and N-phenylamide derivatives is often contingent on specific substitutions on either the cyclohexyl or the phenyl ring.
For instance, studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated that substitutions on the phenyl ring are critical for their anti-inflammatory and antiproliferative activities. The absence of such activating groups on the 4-aminophenyl moiety of our subject compound suggests a lack of these specific biological effects.
Furthermore, research into cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase has shown that while a cyclohexane ring is favorable for activity, specific modifications on the other side of the amide linkage are necessary for potent inhibition. This compound, with its simple aminophenyl group, lacks these required pharmacophoric features.
This principle is visually represented in the following diagram, which contrasts the inert structure of this compound with a hypothetical biologically active analog possessing key activity-conferring functionalities.
Caption: Structural rationale for the inert nature of the negative control.
Experimental Protocols
The following protocols provide a framework for the use of this compound as a negative control in common experimental assays.
Protocol 1: In Vitro Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines the use of this compound in a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a test compound.
Materials:
-
This compound (Negative Control)
-
Test Compound
-
Positive Control (e.g., doxorubicin, staurosporine)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of the test compound, negative control, and positive control in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with the test compound, negative control, and positive control at various concentrations. Include a vehicle control (solvent only).
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes the integration of this compound as a negative control in a tumor xenograft study to evaluate the anti-cancer efficacy of a test compound.
Materials:
-
This compound (Negative Control)
-
Test Compound
-
Positive Control (a clinically relevant therapeutic)
-
Vehicle (e.g., saline, corn oil)
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, Test Compound, Negative Control, Positive Control).
-
Treatment Administration: Administer the respective treatments to each group according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit, study duration).
-
Data Analysis: Analyze tumor growth inhibition and any observed toxicities.
Caption: General workflow for an in vivo xenograft efficacy study.
Data Interpretation: The Role of the Negative Control in Validating Results
The inclusion of this compound as a negative control is pivotal for the correct interpretation of experimental data. The expected outcome is that the negative control group will show no significant difference from the vehicle control group.
-
In In Vitro Assays: The cell viability in wells treated with this compound should be comparable to that of the vehicle-treated cells. This confirms that the core chemical scaffold does not exert non-specific cytotoxic effects. A significant decrease in viability in the test compound group, when compared to both the vehicle and negative control, can then be confidently attributed to the specific activity of the test compound.
-
In In Vivo Studies: The tumor growth rate in the this compound-treated group should be similar to the vehicle-treated group. This demonstrates that the basic structure of the compound does not inhibit tumor growth non-specifically. Consequently, any tumor growth inhibition observed with the test compound can be ascribed to its specific anti-tumor activity.
Caption: Logical flow for interpreting experimental data using appropriate controls.
Conclusion
This compound serves as an excellent negative control for a wide range of biological experiments involving structurally related test compounds. Its presumed lack of biological activity, based on established structure-activity relationship principles, allows researchers to confidently establish a baseline and attribute observed effects to the specific molecular features of their compounds of interest. The protocols and interpretive guidelines provided herein are intended to facilitate the robust design and execution of experiments, thereby enhancing the reliability and validity of research findings.
References
Sources
Characterizing N-(4-aminophenyl)cyclohexanecarboxamide: A Guide to In Vitro Cytotoxicity and Proliferation Assays
Introduction: The Therapeutic Potential of Novel Carboxamides
The N-aryl carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] Compounds featuring this core structure have been investigated as inhibitors of critical cancer-related pathways, such as hypoxia-inducible factor 1 (HIF-1) signaling and tubulin polymerization.[2][3] N-(4-aminophenyl)cyclohexanecarboxamide is a novel compound belonging to this class. Its structural features—a flexible cyclohexyl ring linked via an amide bond to an aminophenyl group—suggest potential for unique interactions with biological targets. The initial evaluation of such a compound is crucial to determine its potential as a therapeutic agent.[4][5]
This application note provides a comprehensive guide for the initial in vitro characterization of this compound, focusing on two fundamental aspects of anticancer drug discovery: cytotoxicity and anti-proliferative activity. We present detailed, field-proven protocols for a suite of standard assays designed to generate a robust preliminary profile of the compound's biological effects on cancer cells. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Section 1: Assessment of Cytotoxicity
Cytotoxicity assays are foundational in determining the concentration range at which a compound induces cell death. Here, we detail two complementary methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Principle of Cytotoxicity Assays
The initial screening of a novel compound like this compound involves evaluating its dose-dependent effect on cell viability. A decrease in viability can occur through direct cell killing (cytotoxicity) or inhibition of cell growth (cytostatic effects). The following assays provide quantitative data to distinguish these effects and determine key parameters like the half-maximal inhibitory concentration (IC50).
Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of this compound is a multi-day process involving cell culture, compound treatment, and endpoint analysis.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
This compound, stock solution in DMSO
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.[8]
-
Compound Preparation: Prepare a series of dilutions of this compound from your stock solution in culture medium. A typical concentration range for a new compound might be 0.1, 1, 10, 50, 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[10][11] This method is an excellent complement to the MTT assay as it directly measures cell lysis.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and compound prepared as in the MTT assay
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to set up controls as per the kit manufacturer's instructions, which typically include:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
High Control (Maximum LDH Release): Cells treated with a lysis solution provided in the kit.
-
Background Control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at ~400 x g for 5 minutes.[11]
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's protocol.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate cytotoxicity using the formula provided by the manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Data Presentation: Hypothetical Cytotoxicity Data
The results from these assays can be summarized to compare the compound's potency across different cell lines and time points.
| Cell Line | Assay | Incubation Time | IC50 (µM) of this compound |
| MCF-7 (Breast) | MTT | 48h | 25.4 |
| A549 (Lung) | MTT | 48h | 42.1 |
| HCT116 (Colon) | MTT | 48h | 18.9 |
| HCT116 (Colon) | LDH | 48h | 22.5 |
Table 1: Exemplary IC50 values for this compound in various cancer cell lines. Data is hypothetical.
Section 2: Analysis of Anti-Proliferative Effects
To determine if this compound inhibits cell division (a cytostatic effect) rather than causing outright cell death, specific proliferation assays are necessary. We describe two widely used methods: the BrdU incorporation assay and Ki-67 immunofluorescent staining.
Principle of Proliferation Assays
These assays detect cells that are actively synthesizing DNA (S-phase) or expressing proteins associated with the cell cycle. A potent anti-proliferative compound will significantly reduce the percentage of cells positive for these markers.
Protocol: BrdU Incorporation Assay
This assay relies on the incorporation of a synthetic thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[12] Incorporated BrdU is then detected using a specific antibody.
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and substrate)
-
Cells and compound prepared as in the cytotoxicity assays
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Incubate for a period that allows for at least one cell doubling (e.g., 24-48 hours).
-
BrdU Labeling: Add the BrdU labeling solution to each well at a 1X final concentration and incubate for 2-4 hours at 37°C.[13]
-
Fixation and Denaturation: Remove the culture medium and add the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[13] This step is critical to expose the incorporated BrdU for antibody binding.
-
Antibody Incubation: Wash the wells. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[13]
-
Secondary Antibody Incubation: Wash the wells and add the HRP-linked secondary antibody. Incubate for 1 hour.[13]
-
Substrate Addition: After a final wash, add the TMB substrate. A color will develop in proportion to the amount of incorporated BrdU.
-
Measurement: Stop the reaction with the provided stop solution and measure absorbance at 450 nm.[14]
-
Data Analysis: A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.
Protocol: Ki-67 Immunofluorescence Staining
Ki-67 is a nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[15][16][17] Immunofluorescent staining for Ki-67 allows for the visualization and quantification of the proliferating cell population.
Caption: Workflow for Ki-67 immunofluorescence proliferation assay.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Fixation buffer (e.g., 4% paraformaldehyde or ice-cold methanol)[17]
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[16]
-
Blocking buffer (e.g., 5% BSA in PBS)[18]
-
Primary antibody: Rabbit anti-Ki-67
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.[17]
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 5-10 minutes.[16]
-
Blocking: Wash and block with 5% BSA for 30-60 minutes to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate with anti-Ki-67 primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.[16]
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images from multiple random fields. The proliferative index is calculated as the number of Ki-67-positive nuclei (green) divided by the total number of nuclei (DAPI, blue), multiplied by 100.
Data Presentation: Hypothetical Proliferation Data
Results should demonstrate a dose-dependent decrease in the markers of proliferation.
| Treatment (HCT116 cells, 48h) | BrdU Absorbance (450nm) | Proliferative Index (% Ki-67 Positive) |
| Vehicle Control (0.1% DMSO) | 1.25 ± 0.08 | 85.2% ± 4.1% |
| Compound (10 µM) | 0.81 ± 0.06 | 52.7% ± 3.5% |
| Compound (25 µM) | 0.45 ± 0.04 | 21.4% ± 2.8% |
| Compound (50 µM) | 0.22 ± 0.03 | 5.1% ± 1.2% |
Table 2: Exemplary anti-proliferative effects of this compound on HCT116 cells. Data is hypothetical.
Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro characterization of this compound. By systematically applying these cytotoxicity and proliferation assays, researchers can efficiently determine the compound's IC50 values across various cancer cell lines and ascertain whether its primary mode of action is cytotoxic or cytostatic. The data generated from these protocols are essential for making informed decisions about advancing the compound to more complex mechanistic studies, such as cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy models. The structural novelty of this compound, within the broader context of biologically active carboxamides, makes it a compelling candidate for further investigation in anticancer drug discovery.[1][19]
References
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BioVision. (n.d.). BrdU Cell Proliferation Assay Kit. BioVision Inc. [Link]
- Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Tumor Models in Cancer Research. Humana Press.
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
- Scholzen, T., & Gerdes, J. (2000). The Ki-67 protein: from the known and the unknown. Journal of cellular physiology, 182(3), 311–322.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Menard, J. A., et al. (2013). Ki67 Immunofluorescence on Bovine Cell Lines. Bio-protocol. [Link]
-
NextGen Protocols. (2018). Staining for Ki67 in paraffin-embedded tissue sections. NextGen Protocols. [Link]
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Chen, Y. L., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14577–14587. [Link]
-
Kumar, D., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(23), 7247. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Novel Anticancer Compounds. MDPI. [Link]
- Sharma, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Research in Pharmaceutical Sciences, 13(1), 1-10.
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Chen, Y. L., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14577-14587. [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
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Creative Bioarray. (n.d.). Ki-67 Cell Proliferation Assay. Creative Bioarray. [Link]
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Li, Y., et al. (2019). Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. Journal of medicinal chemistry, 62(21), 9775–9791. [Link]
-
3H Biomedical. (n.d.). LDH Cytotoxicity Assay. 3H Biomedical. [Link]
-
Li, Y., et al. (2019). Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. Journal of Medicinal Chemistry, 62(21), 9775-9791. [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]
-
Li, S. (2019). Ki-67 Staining Protocol v2. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Preprints.org. [Link]
-
Al-Karmalawy, A. A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 29(11), 2588. [Link]
-
Kumar, D., et al. (2015). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & medicinal chemistry letters, 25(19), 4143–4148. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-aminophenyl)cyclohexanecarboxamide
Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)cyclohexanecarboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for achieving high yield and purity.
Overview of the Core Synthesis
The most direct and common method for synthesizing this compound is the nucleophilic acyl substitution between p-phenylenediamine (PPD) and an activated cyclohexanecarboxylic acid derivative, typically cyclohexanecarbonyl chloride.
Primary Reaction Scheme:
Figure 1: General reaction scheme for the acylation of p-phenylenediamine with cyclohexanecarbonyl chloride.
The primary challenge in this synthesis is achieving selective mono-acylation . Due to the presence of two nucleophilic amino groups on p-phenylenediamine, the formation of the di-acylated byproduct, N,N'-(1,4-phenylene)bis(cyclohexanecarboxamide), is a significant competing reaction. Controlling the stoichiometry, reaction conditions, and order of addition is paramount to maximizing the yield of the desired mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when working with p-phenylenediamine (PPD)?
A1: The greatest challenge is its high reactivity and susceptibility to oxidation. PPD is a highly nucleophilic aromatic diamine that can readily undergo di-acylation. Furthermore, it is notoriously unstable in the presence of air and light, oxidizing to form colored impurities (quinone-like structures) that can be difficult to remove from the final product.[1] It is crucial to use high-purity, preferably freshly purified PPD and to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if possible.
Q2: How can I minimize the formation of the di-acylated byproduct?
A2: There are three primary strategies:
-
Stoichiometric Control: Use a molar excess of p-phenylenediamine relative to the cyclohexanecarbonyl chloride. A ratio of 2:1 to 4:1 (PPD:acyl chloride) is common. This statistically favors the mono-acylation.
-
Slow Addition: Add the cyclohexanecarbonyl chloride solution dropwise to the solution of PPD at a controlled, low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, reducing the probability of a second acylation event on the already mono-acylated product.
-
Use of Alternative Acylating Agents: While acyl chlorides are highly reactive, using less reactive acyl donors like acyl imidazoles can improve selectivity for mono-acylation under milder conditions.[2][3]
Q3: My isolated product is colored (pink, brown, or purple). What is the cause and how can I fix it?
A3: A colored product is almost always due to the oxidation of unreacted p-phenylenediamine or the product itself.[1] Purification via recrystallization from a suitable solvent system (e.g., ethanol/water) with the addition of activated charcoal is typically effective. The charcoal will adsorb the colored, polymeric oxidation byproducts. Filtering the hot solution through a pad of Celite® can help remove fine charcoal particles.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Yield
A low yield is a common frustration. The following decision tree can help diagnose the root cause.
Detailed Causes & Solutions:
-
Cause A: Degraded Reagents
-
Cyclohexanecarbonyl chloride can hydrolyze upon exposure to atmospheric moisture, forming cyclohexanecarboxylic acid, which is unreactive under these conditions.
-
p-Phenylenediamine (PPD) readily oxidizes. If your PPD is dark brown or black instead of a light tan or white, it is likely oxidized.
-
Solution: Use a fresh bottle of the acyl chloride or distill it under reduced pressure. Purify PPD by recrystallization from water with activated charcoal or by sublimation.[4]
-
-
Cause B: Incorrect Stoichiometry or Base
-
The reaction produces one equivalent of HCl, which will protonate the amino groups, rendering them non-nucleophilic. A base is required to neutralize this acid.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used for every equivalent of acyl chloride. For optimal results, a slight excess (1.1-1.2 eq) of the base is recommended.
-
-
Cause C: Product Lost During Workup
-
The product, this compound, has both a basic amino group and a neutral amide. Its solubility is highly dependent on pH.
-
Solution: During the aqueous workup, ensure the pH is adjusted correctly. The product is soluble in acidic solutions (due to protonation of the free amino group) and may be less soluble in neutral or basic aqueous solutions. Before extraction, neutralize the reaction mixture carefully. If the product precipitates, it can be collected by filtration.
-
Problem 2: High Proportion of Di-Acylated Byproduct
This is the most common selectivity issue, indicating that the reaction conditions favor the second acylation.
-
Cause A: High Local Concentration of Acyl Chloride
-
Adding the acyl chloride too quickly or at a higher temperature increases the chance that a molecule of acyl chloride will react with the already-formed mono-acylated product before it can react with the excess PPD in solution.
-
Solution: Dilute the acyl chloride in the reaction solvent and add it dropwise over a prolonged period (e.g., 30-60 minutes) to the PPD solution maintained at 0-5 °C with vigorous stirring.
-
-
Cause B: Incorrect Stoichiometry
-
Using a near 1:1 ratio of PPD to acyl chloride will statistically lead to a mixture of starting material, mono-acylated product, and di-acylated product.
-
Solution: Increase the molar excess of PPD. While this requires separating the unreacted PPD later, it significantly improves the yield of the desired mono-acylated product.
-
| PPD : Acyl Chloride Ratio | Expected Outcome |
| 1 : 1 | Complex mixture of starting material, mono- and di-acylated products. Low yield. |
| 2 : 1 | Good selectivity for mono-acylation. Requires removal of excess PPD. |
| 4 : 1 | Excellent selectivity for mono-acylation. Requires more extensive PPD removal. |
| 1 : 2.2 | Primarily yields the di-acylated product. |
Table 1: Effect of Stoichiometry on Product Distribution.
Experimental Protocols
Protocol 4.1: Optimized Synthesis of this compound
This protocol is optimized for selectivity and yield on a laboratory scale.
-
Preparation:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (5.41 g, 50 mmol, 2.5 eq) and triethylamine (2.23 mL, 16 mmol, 0.8 eq relative to total PPD amines, or 1.6 eq relative to acyl chloride) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reaction:
-
In the dropping funnel, prepare a solution of cyclohexanecarbonyl chloride (2.65 mL, 20 mmol, 1.0 eq) in 20 mL of anhydrous DCM.
-
Add the cyclohexanecarbonyl chloride solution dropwise to the stirred PPD solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and water is often effective.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Slowly add water to the hot filtrate until the solution becomes faintly cloudy (the cloud point). Add a few drops of ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.
-
Mechanistic Visualization
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The selectivity for mono-acylation is a kinetic phenomenon.
The key to high selectivity is ensuring that the concentration of the starting p-phenylenediamine is significantly higher than the concentration of the mono-acylated product, making the first reaction statistically much more likely.
References
-
A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing). Available at: [Link]
-
Mono-acylation of symmetric diamines in the presence of water. ResearchGate. Available at: [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate. Available at: [Link]
-
CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. Available at: [Link]
-
Process for the purification of phenylenediamines. WIPO Patent WO/2022/071874. Available at: [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents CN108602758B.
-
What the best solvent can be used to recrystallize p-phenylenediamine? ResearchGate. Available at: [Link]
- Method for purifying free-base p-phenylenediamine-type photographic color developers. Google Patents US20030017426A1.
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WIPO Patent WO2017134212A1.
-
The Reactions of Aliphatic Acid Chlorides. Sciencemadness.org. Available at: [Link]
-
Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. Available at: [Link]
- Process for purifying a phenylenediamine. Google Patents US3345413A.
-
Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. PubMed. Available at: [Link]
- 1,1-bis(4-aminophenyl)-3-alkylcyclohexanes and method of preparation thereof. Google Patents US6790993B1.
- Process for preparing and purifying p-phenylenediamine. Google Patents US4191708A.
-
Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. National Institutes of Health. Available at: [Link]
-
p-Phenylenediamine - CIR Report Data Sheet. cir-safety.org. Available at: [Link]
- A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Google Patents CN114516849A.
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- 4. researchgate.net [researchgate.net]
N-(4-aminophenyl)cyclohexanecarboxamide reaction byproducts and their removal
Technical Support Center: N-(4-aminophenyl)cyclohexanecarboxamide Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this amidation reaction, with a specific focus on identifying, troubleshooting, and removing reaction byproducts. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play to ensure the synthesis of a highly pure final product.
Section 1: Understanding Byproduct Formation (FAQs)
This section addresses the most common questions regarding impurities encountered during the synthesis of this compound.
Q1: What are the most common impurities I should expect in my crude product?
The synthesis of this compound, typically achieved by reacting an activated form of cyclohexanecarboxylic acid (like cyclohexanecarbonyl chloride) with p-phenylenediamine (PPD), is prone to several predictable impurities. Understanding these is the first step to effective purification.
-
Unreacted Starting Materials: The most common impurities are residual p-phenylenediamine and cyclohexanecarboxylic acid. The presence of unreacted PPD is a significant concern as it is a known potent sensitizer.[1][2]
-
Di-acylated Byproduct: A major side-product is N,N'-bis(cyclohexanecarbonyl)-1,4-phenylenediamine. This forms because p-phenylenediamine has two nucleophilic amino groups, both of which can react with the acylating agent.
-
Oxidation Products: p-Phenylenediamine is highly susceptible to air oxidation, which forms colored impurities (often pink, brown, or purple), known as Bandrowski's Base or related polymeric structures. This can happen before the reaction or during work-up.[3]
-
Hydrolysis Products: If moisture is present, the activated cyclohexanecarboxylic acid (e.g., the acid chloride) can hydrolyze back to cyclohexanecarboxylic acid. While amides are generally stable, prolonged exposure to harsh acidic or basic conditions during work-up could lead to minor hydrolysis of the product.[4][5]
Q2: My crude product is highly colored, but my starting materials were not. What happened?
This is almost always due to the oxidation of unreacted p-phenylenediamine (PPD).[3] Anilines, especially those with electron-donating groups like a second amino group, are notoriously easy to oxidize in the presence of air and light. Even trace amounts of unreacted PPD can lead to significant discoloration of the crude product.
Pro-Tip: To minimize this, use fresh, high-purity PPD, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and proceed to the purification steps promptly after the reaction is complete.
Q3: I'm observing a significant amount of a higher molecular weight byproduct that is poorly soluble. What is it?
This is the classic signature of the di-acylated byproduct, N,N'-bis(cyclohexanecarbonyl)-1,4-phenylenediamine. Because it has two amide linkages with cyclohexyl groups, it is more symmetric and often less soluble in common organic solvents than the mono-acylated desired product.
Causality: This byproduct is favored when the molar ratio of the acylating agent to p-phenylenediamine approaches or exceeds 1:1. To minimize its formation, a common strategy is to use an excess of p-phenylenediamine (e.g., 2 to 4 equivalents), ensuring the acylating agent is the limiting reagent. The unreacted PPD can then be removed during the work-up.
Q4: How does my choice of amidation method affect the byproduct profile?
The method used to form the amide bond directly influences the types of impurities you will need to remove.[6][7]
-
Acid Chloride Method: Using cyclohexanecarbonyl chloride (formed from cyclohexanecarboxylic acid and a chlorinating agent like thionyl chloride) is efficient but can generate HCl in situ. A base (like triethylamine or pyridine) is required to scavenge this acid. The primary byproducts are the di-acylated species and unreacted starting materials.[8]
-
Coupling Reagent Method: Using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) avoids the formation of harsh acids. However, these reagents generate urea byproducts (e.g., DCU for DCC), which are often poorly soluble and must be filtered off.[6] These methods are generally milder but introduce a different set of purification challenges.
Section 2: Troubleshooting Guide for Byproduct Removal
This guide provides step-by-step solutions to common purification challenges.
Issue 1: High Levels of Unreacted p-Phenylenediamine (PPD)
-
Identification:
-
TLC: PPD is typically more polar than the product and will have a lower Rf value. It can be visualized with a UV lamp or an oxidizing stain like potassium permanganate.
-
¹H NMR: PPD shows characteristic signals for its aromatic protons and the -NH₂ protons in the aromatic region.
-
-
Root Cause: Use of excess PPD in the reaction to minimize di-acylation.
-
Solution: Acidic Aqueous Wash
-
Principle: This method leverages the basicity of the aromatic amine groups on PPD. By washing the organic solution of the crude product with a dilute acid, the basic PPD is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous phase. The amide product is significantly less basic and remains in the organic layer.
-
Protocol: See Protocol 3.1 for the detailed step-by-step procedure.
-
Issue 2: Presence of the Di-acylated Byproduct
-
Identification:
-
TLC: The di-acylated product is generally less polar than the desired mono-acylated product and will have a higher Rf value.
-
¹H NMR: The spectrum will show a single aromatic environment (due to symmetry) and will lack the signal for the free -NH₂ group seen in the desired product.
-
Mass Spectrometry: Will show a molecular ion peak corresponding to the mass of the di-acylated structure.
-
-
Root Cause: Incorrect stoichiometry (excess acylating agent) or inefficient mixing during the reaction.
-
Solution: Recrystallization
-
Principle: This technique exploits the solubility differences between the desired product and the di-acylated byproduct. The byproduct is often less soluble in many solvent systems. A carefully chosen solvent will dissolve the desired product at an elevated temperature while leaving the byproduct behind, or vice-versa.
-
Protocol: See Protocol 3.2 for a detailed recrystallization procedure. Column chromatography is also a viable, albeit less scalable, alternative.[9]
-
Issue 3: Contamination with Unreacted Cyclohexanecarboxylic Acid
-
Identification:
-
TLC: The carboxylic acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in many non-polar solvent systems.
-
¹H NMR: A very broad signal will be observed, typically >10 ppm, corresponding to the acidic proton.
-
-
Root Cause: Incomplete reaction or hydrolysis of the acylating agent.
-
Solution: Basic Aqueous Wash
-
Principle: Similar to the acid wash, this method uses a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt. This salt is then extracted into the aqueous layer.
-
Protocol: See Protocol 3.1 for the detailed step-by-step procedure.
-
Section 3: Analytical and Purification Protocols
Protocol 3.1: Standard Post-Reaction Work-up and Liquid-Liquid Extraction
This procedure is a robust first-pass purification to remove the majority of ionic and water-soluble impurities.
-
Quench and Dilute: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash (Removes Acidic Impurities): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Acidic Wash (Removes Basic Impurities): Add an equal volume of 1 M hydrochloric acid (HCl). Shake, allowing the layers to separate. Drain and discard the aqueous layer. This step is critical for removing unreacted p-phenylenediamine.[10]
-
Brine Wash (Removes Residual Water): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[11]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Protocol 3.2: Recrystallization for High Purity
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for amide products include ethanol, isopropanol, acetone, or mixtures like ethanol/water.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
-
Hot Filtration (Optional): If insoluble impurities (like the di-acylated byproduct or catalyst residue) are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Visual Guides and Data Summary
Diagrams
Caption: Reaction scheme for the formation of the desired product and the di-acylated byproduct.
Caption: A standard workflow for the purification of this compound.
Data Summary Table
| Byproduct Name | Identification Method (Expected Result) | Primary Removal Method |
| p-Phenylenediamine (PPD) | TLC: Lower Rf than product. ¹H NMR: Distinct aromatic and amine signals. | Acidic Aqueous Wash |
| Cyclohexanecarboxylic Acid | TLC: Rf ≈ 0. ¹H NMR: Broad signal >10 ppm. | Basic Aqueous Wash |
| N,N'-bis(cyclohexanecarbonyl)-1,4-phenylenediamine | TLC: Higher Rf than product. ¹H NMR: Symmetric, no free -NH₂ signal. MS: Correct M+H. | Recrystallization / Chromatography |
| PPD Oxidation Products | Visual: Pink, brown, or dark coloration of the crude product. | Recrystallization / Charcoal Treatment |
References
-
Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
-
Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. PMC - NIH. [Link]
-
What the best solvent can be used to recrystallize p-phenylenediamine ?. ResearchGate. [Link]
-
Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. ResearchGate. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
- Method for removing unreacted electrophiles
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.
-
Chemistry of Amides. LibreTexts Chemistry. [Link]
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- 9. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solubility Enhancement for N-(4-aminophenyl)cyclohexanecarboxamide
Welcome to the technical support guide for enhancing the solubility of N-(4-aminophenyl)cyclohexanecarboxamide. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility challenges with this and structurally similar compounds in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting work with this compound. What physicochemical properties should I be aware of that might predict poor aqueous solubility?
Answer: While extensive public data on this compound is limited, we can predict its behavior based on its chemical structure. The molecule possesses a non-polar cyclohexyl group and an aromatic phenyl ring, which contribute to its hydrophobicity. Although it has hydrogen bond donors and acceptors in its amide and amine groups, the large non-polar surface area suggests that its intrinsic aqueous solubility will be low.
Key structural features influencing solubility:
-
Cyclohexyl and Phenyl Groups: These bulky, non-polar moieties significantly reduce water solubility.
-
Amine Group (-NH2): The aminophenyl group is basic. This means its charge state, and therefore its solubility, will be highly dependent on pH.[1] At pH values below its pKa, the amine group will be protonated (-NH3+), which dramatically increases its aqueous solubility.[2]
-
Amide Linkage (-CONH-): This group can participate in hydrogen bonding but is not sufficient to overcome the hydrophobicity of the rest of the molecule.
Therefore, you should anticipate needing a solubility enhancement strategy right from the start.
Q2: What is the absolute first step I should take to solubilize this compound for my in vitro assay?
Answer: The universally accepted first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules.[4]
The goal is to dissolve the compound at a concentration many times higher (e.g., 10-100 mM, or 1000x to 10,000x your highest final assay concentration) than required for the experiment. This concentrated stock can then be serially diluted into your aqueous assay buffer or cell culture medium.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (Molecular Weight: ~218.3 g/mol ) needed. For 1 mL of a 10 mM stock, you would need:
-
1 mL * (1 L / 1000 mL) * (10 mmol / L) * (218.3 g / mol) * (1 mol / 1000 mmol) = 0.002183 g = 2.183 mg
-
-
Weighing: Accurately weigh 2.183 mg of the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial.[5]
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming (to 37°C) or brief sonication can be applied.[5] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation as absorbed water lowers the DMSO's solubilizing power.[4][6]
Q3: I prepared a DMSO stock, but the compound precipitates immediately when I add it to my cell culture medium. What's happening and how do I fix it?
Answer: This is a classic problem known as "crashing out." It occurs when the compound, which is stable in the high-DMSO environment of the stock solution, is suddenly introduced to the overwhelmingly aqueous environment of the buffer or medium. The DMSO dilutes instantly, and the compound's concentration is now far above its aqueous solubility limit, causing it to precipitate.[3]
Here is a decision-making workflow to troubleshoot this issue:
Caption: Decision workflow for troubleshooting compound precipitation.
Solutions to Prevent Precipitation:
-
Control Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, though it is crucial to determine the specific tolerance for your cell line. Always include a vehicle control (media + same final DMSO concentration) in your experiments.[7]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.[3] This gradual reduction in DMSO concentration helps keep the compound in solution.
-
Leverage Serum Proteins: If your experiment uses serum-containing medium, proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[7] Diluting the compound into the complete, serum-containing medium is often more effective than diluting into a basal medium.[7]
Q4: How can I use pH to my advantage with this specific compound?
Answer: The primary amine on the aminophenyl group of this compound is a basic functional group.[1] By lowering the pH of the solution to a value below the pKa of this amine (the pKa of the similar 4-aminophenol's amino group is ~5.5), the amine will become protonated (R-NH3+).[8] This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[2]
Strategy: Prepare your stock solution in DMSO as usual. For the final dilution steps, use a buffer system that is acidic (e.g., a citrate buffer at pH 4.5-5.5) instead of a neutral physiological buffer (like PBS at pH 7.4).
Caution: You must consider the pH compatibility of your biological assay. While this is a powerful technique, it is not suitable for most cell-based assays where maintaining physiological pH is critical for cell viability. It is, however, an excellent strategy for cell-free biochemical assays (e.g., enzyme inhibition assays).
Q5: Standard methods are failing. What is a more advanced formulation strategy I can try?
Answer: When co-solvents and pH adjustments are insufficient or incompatible with the assay, cyclodextrins are an excellent advanced formulation tool.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex."[10][11] This complex has a water-soluble exterior, effectively shuttling the hydrophobic drug into the aqueous solution.[10]
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high aqueous solubility and low toxicity.[7][12]
Protocol 2: Solubility Enhancement using HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Warm the solution to 37-50°C to aid dissolution.
-
Add Compound: Add your DMSO stock solution of this compound dropwise to the warm cyclodextrin solution while vortexing vigorously. The final DMSO concentration should be kept as low as possible (<5%).
-
Complexation: Stir or shake the mixture at room temperature or 37°C for several hours (or overnight) to allow for the formation of the inclusion complex.[12]
-
Sterilization & Use: Sterilize the final solution by filtering through a 0.22 µm filter. This solution can now be used as your working stock for further dilutions into the final assay.
Data Summary: Comparison of Common Solvents
For initial stock solution preparation, the choice of solvent is critical. The following table summarizes the properties of common choices.
| Solvent | Solubilizing Power | Max. Concentration in Cell Assays | Notes |
| DMSO | Very High | 0.1% - 0.5% (cell line dependent)[7] | Gold standard. Hygroscopic; absorb water, which can reduce solubility and cause precipitation upon freeze-thaw.[4] |
| Ethanol | Moderate | ~0.5% | Can be more cytotoxic than DMSO for some cell lines. Volatile. |
| Methanol | Moderate | <0.1% | Generally more toxic to cells than ethanol or DMSO. |
| DMF | High | <0.1% | High boiling point, but generally more toxic than DMSO. |
References
- BenchChem Technical Support Center. (n.d.). Preventing Compound Precipitation in Cell Culture Media.
- Wicks, S. R., & Alexander, B. D. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
- Irie, T., & Uekama, K. (1997). Cyclodextrins in Drug Delivery. Advanced Drug Delivery Reviews.
- BenchChem Technical Support Center. (n.d.). Troubleshooting Compound Precipitation in Cell Culture Media.
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Online forum post].
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences and Research.
- Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
- Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
- Filipič, B. (2016). Has anyone had problems with media contamination or precipitants falling out of media? [Online forum post].
- Capsugel. (2014, September 25).
- protocols.io. (2021, October 21).
- Lee, H. Y., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- ChemGulf. (n.d.). How do amines and amides affect the pH of a solution? [Blog post].
- Singh, A., et al. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery.
- Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research.
- Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- BenchChem. (n.d.). How to make Dimethyl sulfoxide (DMSO)
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123862, N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55175559, N-(4-aminophenyl)-N-ethylcyclopentanecarboxamide.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
- de Villiers, M. M., et al. (2006). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14283, Cyclohexanecarboxamide.
- Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1).
- Human Metabolome Database. (2021, September 11). Showing metabocard for Cyclohexanecarboxamide (HMDB0250651).
- Chemsigma. (n.d.). Cyclohexanecarboxamide, N-(4-aminophenyl)- [351437-78-0].
- Wikipedia. (n.d.). 4-Aminophenol.
- ChemicalBook. (n.d.). Cyclohexanecarboxamide, N-(2-aminophenyl)-4-butyl- Supplier.
Sources
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- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability issues of N-(4-aminophenyl)cyclohexanecarboxamide in solution
Welcome to the technical support center for N-(4-aminophenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments. Our approach is grounded in established principles of chemical stability and analytical science to provide you with reliable and actionable insights.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A change in the color of your solution, often to a yellow or brown hue, is a common indicator of degradation. The primary suspect for this observation is the oxidation of the 4-aminophenyl moiety. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities in your solvent. This process can lead to the formation of colored quinone-imine or polymeric species.
To mitigate this, we recommend the following:
-
Use de-gassed solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing your solution to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, handle the solid compound and prepare solutions in a glovebox or under a stream of inert gas.
-
Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photolytic degradation.[1]
-
Use high-purity solvents: Trace metal ions can catalyze oxidation, so using high-performance liquid chromatography (HPLC) grade or equivalent purity solvents is advisable.
Q2: I'm observing a loss of potency or a decrease in the concentration of my this compound solution over time. What are the likely degradation pathways?
A decrease in the concentration of the parent compound suggests chemical degradation. For this compound, two primary degradation pathways should be considered:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, which would yield 4-aminoaniline and cyclohexanecarboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[2] The rate of hydrolysis is often pH-dependent.
-
Oxidation: As mentioned in Q1, the 4-aminophenyl group is prone to oxidation, leading to a variety of degradation products and a decrease in the concentration of the starting material.
To identify the cause, a systematic investigation, often referred to as a forced degradation study, is recommended.[3][4]
Q3: What are the ideal storage conditions for solutions of this compound?
Based on the chemical structure and potential for degradation, the following storage conditions are recommended to maximize the shelf-life of your solutions:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C, to slow down the rate of potential degradation reactions. For long-term storage, consider storing at -20 °C or below, but ensure you assess the freeze-thaw stability of your compound in the chosen solvent.
-
Light: Always protect solutions from light by using amber vials or other light-blocking containers.[1]
-
Atmosphere: For sensitive applications, storing solutions under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
-
pH: If using aqueous buffers, maintain a pH close to neutral (pH 6-8), as strongly acidic or basic conditions are likely to promote amide hydrolysis.[2] The optimal pH for stability should be experimentally determined.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Scenario: You are analyzing your this compound sample by HPLC and observe unexpected peaks that are not present in your initial analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor bioassay reproducibility.
Recommendations:
-
Assess Media Stability: Incubate this compound in your complete assay media under the exact conditions of your experiment (e.g., 37 °C, 5% CO2). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the amount of parent compound remaining.
-
Prepare Fresh Solutions: If degradation is observed, prepare your dosing solutions immediately before each experiment from a freshly prepared stock solution.
-
Consider Antioxidants: If oxidative degradation is suspected and it is compatible with your assay system, the addition of a small amount of an antioxidant like ascorbic acid or N-acetylcysteine to the media could be beneficial. However, the potential for the antioxidant to interfere with the assay must be evaluated.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general approach to investigating the stability of this compound under various stress conditions. [3][4] Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). [1]7. Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored under normal conditions), by a suitable stability-indicating HPLC method.
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acid/Base Hydrolysis | Amide bond cleavage | 4-aminoaniline, Cyclohexanecarboxylic acid |
| Oxidation | Oxidation of the primary amine | Quinone-imines, polymeric products |
| Thermal | General decomposition | Various |
| Photolytic | Photodegradation | Various |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or as determined by UV scan
-
Column Temperature: 30 °C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.
Potential Degradation Pathway
Caption: Potential degradation pathways of this compound.
This technical guide provides a foundational understanding of the potential stability issues associated with this compound in solution. It is imperative that these general principles are supplemented with rigorous experimental work to ascertain the specific stability profile of this compound under your unique experimental conditions.
References
- Patel, Y., & Shah, N. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(7), 1035-1040.
- Sharma, M., & Kori, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Jain, D., & Basniwal, P. K. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(10), 1093-1099.
- Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38492-38496.
- Albini, A., & Spreti, N. (2003). Generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline. The Journal of Organic Chemistry, 68(23), 8879-8887.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Papakyriakou, A., Zarkada, A., & Iatrou, H. (2017). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Tetrahedron Letters, 58(44), 4216-4219.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Velezheva, V. S., Kornienko, A. G., & Sverdlova, O. V. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. The Journal of Organic Chemistry, 83(9), 5036-5047.
- Velezheva, V. S., Kornienko, A. G., & Sverdlova, O. V. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Semantic Scholar.
- Hsiao, S. H., & Yang, C. P. (2000). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1533-1541.
-
SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]
- Cevasco, G., & Guanti, G. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Organic Letters, 13(4), 668-671.
- Al-Rimawi, F., & Kharoaf, M. (2020). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 189, 113487.
- Fijałek, Z., Szymańska, L., & Osińska, A. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2013, 854125.
-
PubChem. (n.d.). N-(4-aminophenyl)-N-methylcyclohexanesulfonamide. Retrieved from [Link]
- Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
-
Restek Corporation. (n.d.). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Retrieved from [Link]
-
AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
- Cevasco, G. (2011).
-
PubChem. (n.d.). Cyclohexanecarboxamide. Retrieved from [Link]
-
PubChem. (n.d.). (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. Retrieved from [Link]
- Patel, A., & Vavia, P. (2008). Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. Indian Journal of Pharmaceutical Sciences, 70(1), 77-80.
- Strickley, R. G., Visor, G. C., Lin, L. H., & Gu, L. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 6(11), 971-975.
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Troubleshooting N-(4-aminophenyl)cyclohexanecarboxamide in cell-based assays
Technical Support Center: N-(4-aminophenyl)cyclohexanecarboxamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to ensure the success of your cell-based assays. This resource is designed to anticipate and address the common challenges encountered when working with novel small molecules, helping you navigate the complexities of your research with confidence.
The successful integration of any new compound into a biological assay hinges on a thorough understanding of its physicochemical properties and potential interactions with the assay system.[1] This guide provides a structured approach to troubleshooting, grounded in established scientific principles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Solubility and Compound Precipitation
Q: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?
A: This is a classic case of a compound "crashing out" of solution, a frequent challenge with hydrophobic molecules.[2] The cyclohexyl group in this compound contributes to its lipophilicity, making it highly soluble in organic solvents like DMSO but poorly soluble in aqueous environments like cell culture media.[3] When the DMSO stock is diluted into the medium, the final DMSO concentration is too low to keep the compound dissolved, causing it to precipitate.[2]
Troubleshooting Steps:
-
Determine the Kinetic Solubility Limit: Before proceeding with biological assays, it's crucial to determine the maximum concentration at which your compound remains soluble in the final assay medium.[4]
-
Optimize the Dosing Procedure: Instead of adding the compound directly to the full volume of medium, try a serial dilution or "pre-dilution" step in a small volume of medium, followed by gentle vortexing as you add it to the final well.
-
Lower the Final Concentration: The most straightforward approach is to work at or below the determined solubility limit.[2] If the effective concentration is higher than the solubility limit, more advanced formulation strategies may be necessary.
-
Explore Formulation Strategies (with caution):
-
Co-solvents: Introducing a small, cell-compatible amount of a co-solvent like ethanol or polyethylene glycol (PEG) can sometimes improve solubility. However, you must validate that the co-solvent itself does not affect your cellular model.[2]
-
Complexation Agents: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2] This is an advanced technique that requires careful validation to ensure the cyclodextrin doesn't interfere with your assay.
-
Issue 2: High Variability and Poor Reproducibility in Assay Results
Q: I'm seeing significant well-to-well and day-to-day variability in my assay results. What are the likely causes?
A: Irreproducible results are a major hurdle in preclinical research and can stem from multiple sources, including the compound itself, the assay protocol, and biological variability.[5] For a novel compound, inconsistency often points to issues with its stability, purity, or interaction with the assay components.[6]
Troubleshooting Workflow:
Caption: A streamlined workflow for essential compound quality control.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Medium
This protocol provides a quick way to estimate the solubility of your compound in the final assay conditions.
-
Prepare a high-concentration stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of your stock solution in DMSO.
-
Dilute into assay medium: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into a new 96-well plate containing your cell culture medium (e.g., 98 µL) to achieve your final desired concentrations. The final DMSO concentration should be consistent and match what you will use in your cell-based assay (e.g., 0.5%).
-
Incubate and observe: Shake the plate for 10 minutes and then let it sit at room temperature or 37°C for 1-2 hours.
-
Measure turbidity: Measure the absorbance of the plate at a high wavelength (e.g., 620 nm) where the compound itself doesn't absorb light. An increase in absorbance indicates precipitation. [4]The highest concentration that does not show an increase in absorbance is your estimated kinetic solubility limit.
References
-
Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
-
A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. National Institutes of Health. [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
-
Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. [Link]
-
Quality control of small molecules. Kymos. [Link]
-
N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. PubChem. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
N-(4-aminophenyl)-N-ethylcyclopentanecarboxamide. PubChem. [Link]
-
Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]
-
Cyclohexanecarboxamide. PubChem. [Link]
-
(R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. PubChem. [Link]
-
Showing metabocard for Cyclohexanecarboxamide (HMDB0250651). Human Metabolome Database. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
-
Assay Guidance Manual - Compound-Mediated Assay Interferences. National Center for Biotechnology Information. [Link]
-
In the Zone: cell-based assays. Bioanalysis Zone. [Link]
-
Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. [Link]
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Technical Support Center: Optimization of N-(4-aminophenyl)cyclohexanecarboxamide Dosage for In Vivo Studies
A Senior Application Scientist's Guide
Disclaimer: Information regarding the specific in vivo dosage, mechanism of action, and experimental protocols for N-(4-aminophenyl)cyclohexanecarboxamide is not extensively available in the public domain. The following guide, therefore, provides a comprehensive, best-practice framework for the in vivo dosage optimization of any novel small molecule inhibitor, using this compound as an exemplar. This process is fundamental for ensuring reproducible, meaningful, and translatable preclinical data.
Introduction: The In Vitro-to-In Vivo Translation Challenge
A common hurdle in drug discovery is the translation of promising in vitro potency into in vivo efficacy. A molecule's success in a living system is not solely dependent on its interaction with its target, but also on a complex interplay of absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics (PK).[1] Furthermore, understanding the relationship between the drug's concentration at the target site and the resulting biological effect—its pharmacodynamics (PD)—is critical for rational dose selection.[2]
This guide provides a systematic approach to navigate these challenges, establishing a robust dosing regimen for this compound in your preclinical models. We will proceed through a logical workflow, from initial dose-range finding to integrated PK/PD analysis, equipping you with the tools to troubleshoot common issues and optimize your experimental design.
Section 1: Foundational In Vivo Studies - A Stepwise Workflow
The path to an optimized dose is sequential. Each study builds upon the data from the last, creating a "Pharmacological Audit Trail" that justifies the selection of a final therapeutic dose for efficacy studies.[3] Skipping steps can lead to failed experiments, wasted resources, and inconclusive data.
Caption: Workflow for establishing an optimized in vivo dose.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues researchers may encounter during the in vivo evaluation of this compound.
FAQs: Getting Started
Q1: We have potent in vitro IC₅₀ data for this compound. How do we select a starting dose for our first in vivo study?
Answer: The initial in vivo study should always be a Dose Range-Finding (DRF) or Maximum Tolerated Dose (MTD) study.[4] Its purpose is to establish the safety window, not to assess efficacy. A common practice is to select a starting dose based on a multiple of the in vitro EC₅₀ or IC₅₀ value, but this is merely an educated guess.[4] A more rigorous approach involves starting at a low dose (e.g., 1-5 mg/kg) and escalating in subsequent cohorts (e.g., 10, 30, 100 mg/kg) until signs of toxicity are observed. The goal is to identify the highest dose that can be administered without unacceptable adverse effects, which will inform the dose levels for your subsequent PK and efficacy studies.
Q2: What vehicle should we use to formulate this compound?
Answer: Vehicle selection is critical and can significantly impact drug exposure.[1] The ideal vehicle should solubilize the compound, be non-toxic, and be appropriate for the chosen route of administration.
-
Initial Screen: Start with common, well-tolerated vehicles. For oral (PO) administration, options include 0.5% methylcellulose in water or a solution of 5% DMSO / 5% Solutol HS 15 / 90% water. For intravenous (IV) or intraperitoneal (IP) administration, sterile saline with a co-solvent like DMSO (typically <10% of total volume) is common.
-
Causality: A poorly soluble compound will have low bioavailability.[5] If this compound exhibits poor solubility, you may need to explore more complex formulations like cyclodextrin complexes or lipid-based solutions. Always run a vehicle-only control group in your studies to ensure the vehicle itself has no biological effect.
Q3: What are the most critical parameters to monitor during an MTD study?
Answer: The primary endpoints are toxicity-related. You must monitor:
-
Mortality: The most severe endpoint.
-
Body Weight: A sensitive indicator of general health. A weight loss of >15-20% is typically considered a sign of significant toxicity.
-
Clinical Observations: Record daily observations of animal behavior and appearance, including posture, fur condition (piloerection), activity level (lethargy), and signs of pain or distress.[6]
-
Food and Water Intake: A decrease can be an early sign of poor tolerability.
Troubleshooting Common Problems
| Issue | Potential Cause & Explanation | Recommended Action & Troubleshooting Steps |
| High variability in results between animals in the same group. | Inconsistent Administration: The technique of administration (e.g., oral gavage, IP injection) can significantly impact bioavailability. A slight difference in technique can lead to varied absorption.[7] Animal Variability: Biological differences between individual animals can lead to varied responses. | Standardize Procedures: Develop a detailed Standard Operating Procedure (SOP) for dosing. Ensure all technicians are trained and consistent. For oral gavage, confirm proper placement to avoid dosing into the lungs.[7] Increase Sample Size: A larger 'n' per group can help account for individual biological variation and improve statistical power. |
| Lack of therapeutic efficacy in vivo despite high in vitro potency. | Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, meaning it never reaches a sufficient concentration at the tumor/target site for a sufficient duration. This is a very common reason for in vitro/in vivo disconnect.[1] Low Bioavailability/Target Penetration: The compound may not be well-absorbed from the gut (if oral) or may not effectively penetrate the target tissue. | Conduct a Pharmacokinetic (PK) Study: This is non-negotiable. Administer a single, well-tolerated dose and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h). Analyze plasma concentrations to determine key parameters like Cmax (peak concentration), AUC (total exposure), and half-life (T½).[7] Assess Target Engagement: A PK study tells you about drug levels in the blood, but not at the target. A pharmacodynamic (PD) study is needed to confirm that this compound is engaging its target in the tissue of interest at the exposures achieved. |
| Unexpected toxicity at doses predicted to be safe. | Metabolite Toxicity: The parent compound, this compound, might be safe, but a metabolite produced by the liver could be toxic. The presence of a 4-aminophenol moiety is a potential structural alert, as this class of compounds can be associated with nephrotoxicity.[8] Formulation Issues: The vehicle itself (e.g., high percentage of DMSO, PEG400) can cause toxicity at certain volumes or concentrations. | Perform Basic Toxicology: In your MTD study, consider collecting terminal blood samples for basic clinical chemistry (e.g., ALT/AST for liver injury, BUN/creatinine for kidney injury). This can provide clues about the organ system being affected. Run a Vehicle-Only Toxicity Group: Always include a control group that receives only the vehicle to rule out formulation-related adverse effects. |
Section 3: Integrating the Data - The Power of PK/PD Modeling
Optimizing a dose requires understanding the relationship between Exposure (PK) and Effect (PD) . The goal is to identify a dosing regimen that maintains drug concentrations above the level required for a therapeutic effect (the "effective concentration") for an optimal duration, without exceeding concentrations that cause toxicity.
Caption: The relationship between PK, PD, and therapeutic response.
By combining data from your PK and PD studies, you can build a model to predict the effect of different doses and schedules.[9][10] For example, you might find that maintaining a plasma concentration of this compound above 100 nM for at least 8 hours is required to achieve 50% inhibition of your target in vivo. This PK/PD relationship allows you to simulate different dosing regimens (e.g., 30 mg/kg once daily vs. 15 mg/kg twice daily) to find the one most likely to achieve this therapeutic window in your efficacy study.[2][11]
Appendix: Key Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to identify a preliminary effective dose range.
Methodology:
-
Animal Model: Use the same species and strain of animal that will be used in subsequent efficacy studies (e.g., female BALB/c mice, 6-8 weeks old).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[7]
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose (e.g., 5 mg/kg). Subsequent doses should be escalated, for example, by a factor of 3x (e.g., 15 mg/kg, 45 mg/kg, 135 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., PO, IP, IV) once daily for 5-7 days.
-
Monitoring: Record body weight and detailed clinical observations daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant, persistent clinical signs of toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single, well-tolerated dose of this compound (selected from the MTD study, e.g., 30 mg/kg). Include both IV and PO arms if oral bioavailability is to be determined.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) into tubes containing an anticoagulant (e.g., K₂EDTA) at specific time points post-dose. A typical schedule is: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table 1: Example Summary of Key PK Parameters
| Parameter | Definition | Example Value |
| Tₘₐₓ (h) | Time to reach maximum plasma concentration | 1.0 h |
| Cₘₐₓ (ng/mL) | Maximum observed plasma concentration | 1500 ng/mL |
| AUC₀₋ₜ (hng/mL) | Area under the concentration-time curve | 8500 hng/mL |
| T½ (h) | Elimination half-life | 4.5 h |
| F (%) | Bioavailability (for oral dosing) | 35% |
References
- Vertex AI Search. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- Mager, D. E., Wyska, E., & Jusko, W. J. (2009). Development of Translational Pharmacokinetic–Pharmacodynamic Models. Journal of Pharmacokinetics and Pharmacodynamics.
- MathWorks. Pharmacokinetic/Pharmacodynamic (PK/PD) Model.
- BioPharm International. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics.
- Medicines Discovery Catapult. (2020).
- BenchChem. Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
- BenchChem. Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- Paoletti, F., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research.
- Fowler, L. M., et al. (1992). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Journal of Pharmacology and Experimental Therapeutics.
- Charles River Laboratories. (2024).
- BenchChem. Application Notes and Protocols for In Vivo Testing of 1-(4-Aminophenyl)piperidine-4-carboxamide.
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Avoiding aggregation of N-(4-aminophenyl)cyclohexanecarboxamide in experiments
An authoritative guide to preventing and troubleshooting the aggregation of N-(4-aminophenyl)cyclohexanecarboxamide in experimental settings.
Technical Support Center: this compound
Welcome to the technical support resource for this compound. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. A common yet significant challenge encountered with molecules like this compound is their tendency to aggregate in aqueous solutions. This guide provides in-depth, practical advice and troubleshooting protocols to help you mitigate aggregation, ensuring the validity and reproducibility of your experimental data.
The Challenge: Understanding Aggregation of this compound
This compound possesses a chemical structure with dual characteristics: a bulky, hydrophobic cyclohexanecarboxamide group and a polar, potentially ionizable N-(4-aminophenyl) group.[1][2][3] This amphipathic nature is the primary driver of its aggregation in aqueous environments. In an attempt to minimize the unfavorable interaction between the hydrophobic regions and water, the molecules self-associate to form colloidal particles, which can range from tens to hundreds of nanometers in size.[4][5]
This aggregation is not a trivial issue; it is a frequent cause of assay interference and can lead to false-positive results in high-throughput screening (HTS) campaigns.[6][7] Aggregates can nonspecifically sequester proteins or interact with assay components, leading to misleading data.[4][5] Therefore, controlling the solubility and preventing the aggregation of this compound is paramount for generating reliable scientific results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned cloudy after I diluted it into my assay buffer. What happened?
A1: This is a classic sign of compound precipitation or aggregation. It most likely occurred because the final concentration of the compound in your aqueous buffer exceeded its solubility limit.[8][9] While this compound may be readily soluble in a 100% organic solvent like DMSO, its solubility can decrease dramatically when diluted into an aqueous medium.[8] This is often referred to as "shock precipitation" and is a common issue when diluting hydrophobic compounds.[9]
Q2: My solution appears clear. Does that mean my compound is not aggregated?
A2: Not necessarily. While visible turbidity is a clear indicator of large-scale precipitation, smaller colloidal aggregates (often 50-200 nm in diameter) can form in solutions that appear clear to the naked eye.[4][5] These sub-micron aggregates are still large enough to interfere with many biological assays and are a common source of false positives.[6] For this reason, biophysical methods are often required to definitively rule out aggregation.[10][11]
Q3: What is the maximum concentration of DMSO I should have in my final assay?
A3: A widely accepted standard in the industry is to keep the final concentration of DMSO at or below 0.5% to avoid solvent-induced toxicity or other off-target effects in cell-based assays.[12][13] Some robust enzymatic assays may tolerate up to 1%.[12] It is crucial to determine the tolerance of your specific experimental system and to maintain a consistent final DMSO concentration across all wells, including your controls.[8]
Q4: Can the pH or salt concentration of my buffer affect aggregation?
A4: Yes, absolutely. The N-(4-aminophenyl) group has a pKa of approximately 5.2, meaning its charge state is dependent on the pH of the solution.[14] At a pH below its pKa, the amino group will be protonated and carry a positive charge, which can increase its aqueous solubility. Conversely, at a pH above its pKa, it will be neutral and more prone to aggregation. Additionally, the ionic strength (salt concentration) of the buffer can also influence aggregation, although the effects can be complex, involving Debye screening and other ion-specific interactions.[15][16][17][18][19]
Troubleshooting Guide: Protocols for Preventing and Detecting Aggregation
This section provides detailed, step-by-step protocols to help you proactively manage the solubility of this compound.
Protocol for Preparation of Stock Solutions
A stable, well-dissolved stock solution is the foundation of a successful experiment.
Step-by-Step Method:
-
Solvent Selection: Due to its hydrophobic nature, high-purity, anhydrous DMSO is the recommended solvent for preparing a stock solution of this compound.[20]
-
Determine Target Concentration: Plan your stock concentration based on the final working concentration and the maximum allowable DMSO percentage in your assay. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you would need a 10 mM stock solution.
-
Weighing and Dissolution:
-
Accurately weigh the compound. Use techniques that minimize static and ensure a quantitative transfer of the solid.[21]
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but be mindful of the compound's thermal stability.[21] Visually inspect to ensure no solid particles remain.
-
-
Storage:
Protocol for Dilution into Aqueous Buffers
This is the most critical step where aggregation is often triggered. The key is to avoid rapid changes in solvent polarity.
Step-by-Step Method:
-
Vigorous Mixing: The cardinal rule is to add the compound stock to the aqueous buffer, not the other way around. The buffer should be vortexing or stirring vigorously as the compound is added.[12] This promotes rapid dispersion of the compound molecules.
-
Serial Dilution: Avoid large, single-step dilutions (e.g., 1:1000). Instead, perform a serial dilution.[12] For example, first dilute your 10 mM DMSO stock to 1 mM in DMSO, and then add this intermediate dilution to your final buffer.
-
Consider Co-solvents: If precipitation persists, the use of co-solvents like PEG400 or a small amount of a non-ionic surfactant can be beneficial.[13]
-
Inclusion of Surfactants: For particularly aggregation-prone compounds, the inclusion of a low concentration (typically 0.01% to 0.1%) of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 (Tween) in the final assay buffer can prevent aggregation by forming micelles around the hydrophobic compound.[23][24][25][26]
Protocol for Detection of Aggregation using Dynamic Light Scattering (DLS)
DLS is a highly sensitive method for detecting the presence of aggregates by measuring their size distribution in solution.[10][27][28]
Step-by-Step Method:
-
Sample Preparation: Prepare the this compound solution in your final assay buffer at the exact concentration you are using in your experiment. Also, prepare a "buffer only" blank.
-
Filtration: If appropriate for your sample, filter both the buffer and the final compound solution through a 0.22 µm syringe filter into a clean cuvette to remove any dust or extraneous particles that could interfere with the reading.
-
DLS Measurement:
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the measurement according to the instrument's instructions. The instrument measures the fluctuations in scattered laser light caused by the Brownian motion of particles.[27]
-
-
Data Interpretation: The instrument's software will generate a particle size distribution report.
Table 1: Example DLS Data Interpretation
| Hydrodynamic Radius (Rh) | Polydispersity Index (PDI) | Interpretation | Action |
| 2 nm | < 0.2 | Monodisperse, non-aggregated solution. | Proceed with experiment. |
| 150 nm | > 0.5 | Polydisperse, aggregated solution. | Re-evaluate solubilization and dilution protocol. |
| Bimodal peaks at 3 nm and 200 nm | N/A | Mixture of monomeric compound and aggregates. | Lower the concentration or add a surfactant. |
Visualized Workflows and Decision Making
To aid in experimental design and troubleshooting, the following diagrams illustrate the recommended workflow and a decision tree for addressing aggregation issues.
Diagram 1: Experimental Workflow for Minimizing Aggregation
Caption: Recommended workflow for preparing and handling this compound to prevent aggregation.
Diagram 2: Troubleshooting Decision Tree for Aggregation Issues
Caption: A systematic approach to diagnosing and resolving aggregation of this compound.
References
-
McGovern, S. L., et al. (2003). A Common Mechanism for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(20), 4265-4272. [Link]
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Shoichet, B. K. (2006). Screening in a spirit-haunted world. Drug Discovery Today, 11(13-14), 607-615. [Link]
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Creative Biostructure. (n.d.). MagHelix™ Dynamic Light Scattering (DLS). Creative Biostructure Drug Discovery. [Link]
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Chan, A., et al. (2014). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Laboratory Automation, 19(6), 564-573. [Link]
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Jahchan, N. S., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Kwon, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56353. [Link]
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Ghosh, S., et al. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium. Scientific Reports, 13(1), 13783. [Link]
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Allen, K. N., et al. (2016). Detecting Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 8(4), 235-254. [Link]
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Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Unchained Labs. [Link]
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Zhang, T., et al. (2022). Detecting alpha-synuclein aggregates with small molecules on single-molecule array. Chemical Science, 13(2), 489-496. [Link]
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Novatia, LLC. (n.d.). Aggregation by DLS. Novatia, LLC. [Link]
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CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. CD BioSciences. [Link]
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Ghafoor, S., et al. (2021). Combating small molecule aggregation with machine learning. arXiv preprint arXiv:2105.00267. [Link]
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Behera, A., et al. (2020). Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. Current Pharmaceutical Biotechnology, 21(11), 1083-1094. [Link]
-
Cabaleiro-Lago, C., et al. (2008). Ionic Strength Effects on Amyloid Formation by Amylin Are a Complicated Interplay between Debye Screening, Ion Selectivity, and Hofmeister Effects. Biochemistry, 47(40), 10761-10772. [Link]
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Bolder, S. G., et al. (2006). Strong Impact of Ionic Strength on the Kinetics of Fibrilar Aggregation of Bovine β-Lactoglobulin. Biomacromolecules, 7(8), 2359-2366. [Link]
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Ghosh, M., et al. (2022). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. Accounts of Materials Research, 3(1), 100-112. [Link]
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Jarek, E., et al. (2024). The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide derived from the human cystatin C sequence (56–61). Physical Chemistry Chemical Physics, 26(4), 3045-3056. [Link]
-
Lannibois, H., et al. (1997). Surfactant Limited Aggregation of Hydrophobic Molecules in Water. Journal de Physique II, 7(2), 319-342. [Link]
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Li, Y., et al. (2004). Electrostatically Driven Protein Aggregation: β-Lactoglobulin at Low Ionic Strength. Langmuir, 20(4), 1434-1440. [Link]
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TeachEngineering. (2023). Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals. TeachEngineering.org. [Link]
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Natalello, A., et al. (2016). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. Pharmaceutical Research, 33(9), 2148-2162. [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
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Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]
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Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Hycult Biotech. [Link]
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Fidabio. (2023). Aggregation in drug development: a challenge that can be avoided. Fidabio. [Link]
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Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com. [Link]
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Krishnan, S., et al. (2002). Molecular origins of surfactant-mediated stabilization of protein drugs. Advanced Drug Delivery Reviews, 54(12), 1507-1529. [Link]
-
Chemsigma. (n.d.). Cyclohexanecarboxamide, N-(4-aminophenyl)-. Chemsigma. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Cyclohexanecarboxamide (HMDB0250651). HMDB. [Link]
-
ChemBK. (2024). Cyclohexane carboxamide. ChemBK. [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Wikipedia. [Link]
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Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(9), 11347-11361. [Link]
-
PubChem. (n.d.). N-Phenyl-p-phenylenediamine. PubChem. [Link]
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PubChem. (n.d.). N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. PubChem. [Link]
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Technical Support Center: Analytical Methods for N-(4-aminophenyl)cyclohexanecarboxamide Impurities
Answering the user's request.
Welcome to the technical support center for the analysis of N-(4-aminophenyl)cyclohexanecarboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methodologies for detecting and quantifying impurities, complete with troubleshooting guides and FAQs to address common experimental challenges. Our approach is grounded in scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.
The Critical Role of Impurity Profiling
This compound, like any active pharmaceutical ingredient (API), can contain impurities originating from its synthesis, degradation, or storage. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust, validated analytical methods are essential for their detection and control, a requirement mandated by regulatory bodies like the FDA and EMA.[1][2] The goal is to develop a "stability-indicating method" that can separate the API from all potential process impurities and degradation products.[3][4]
Potential Impurities in this compound
Understanding the synthesis route is key to predicting potential impurities. A common synthesis involves the acylation of p-phenylenediamine with cyclohexanecarbonyl chloride.
Based on this pathway, likely impurities include:
-
Starting Materials:
-
p-Phenylenediamine
-
Cyclohexanecarboxylic acid (from hydrolysis of the acid chloride)
-
-
Reaction By-products:
-
Di-acylated impurity: N,N'-bis(cyclohexanecarbonyl)-1,4-phenylenediamine, formed if both amino groups of p-phenylenediamine react.
-
-
Degradation Products:
Analytical Method Selection Workflow
Choosing the right analytical technique is the first step. For a molecule like this compound, which has a UV chromophore and is semi-polar, High-Performance Liquid Chromatography (HPLC) is the predominant technique.[7][8] Mass Spectrometry (MS) is invaluable for impurity identification and structure elucidation. The following workflow can guide your selection process.
Caption: Workflow for selecting the appropriate analytical method.
HPLC Method Development and Troubleshooting Guide
Reverse-phase HPLC with UV detection is the workhorse for this analysis. The aromatic ring provides strong UV absorbance, making detection straightforward.
Frequently Asked Questions (FAQs) - HPLC
Q: What is a good starting HPLC method for analyzing this compound and its impurities?
A: A gradient reverse-phase method using a C18 column is an excellent starting point. The gradient is necessary to ensure that both more polar impurities (like p-phenylenediamine) and less polar impurities (like the di-acylated by-product) are eluted with good peak shape in a reasonable runtime.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic amines and amides.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the basic amino group and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 10% B to 90% B over 20 minutes | A scouting gradient to determine the elution profile of the API and impurities.[10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility.[11] |
| Detection (UV) | 245 nm | Aromatic amines typically have strong absorbance in this region. Wavelength should be optimized. |
| Injection Vol. | 10 µL | A standard volume; adjust based on concentration. |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50) | Ensures sample is soluble and compatible with the mobile phase.[10] |
Q: Why are forced degradation studies necessary, and how do I perform them?
A: Forced degradation (or stress testing) is a process where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[3][5] According to ICH guidelines, these studies are crucial for:
-
Identifying potential degradation products and pathways.[3][4]
-
Demonstrating the specificity and stability-indicating nature of your analytical method.[12]
-
Developing stable formulations.[5]
A typical study involves exposing the API to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the parent compound.[5][12] (See Section 5 for a detailed protocol).
Q: How do I validate my HPLC method for impurity analysis?
A: Method validation provides documented evidence that the method is suitable for its intended purpose.[13][14] Key parameters, defined by ICH Q2(R1) and USP <1225>, include:
-
Specificity: The ability to distinguish the analyte from impurities and degradants.[1][13][15] This is the most critical parameter for an impurity method and is demonstrated through forced degradation studies.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[1]
-
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the impurity over a specified range.[15]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples.[15]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14][15]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been shown to be suitable. For impurities, this is typically from the LOQ to 120% of the specification limit.[15]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.
HPLC Troubleshooting Guide
This section addresses common issues encountered during analysis in a question-and-answer format.
Caption: Troubleshooting logic for poor chromatographic peak shape.
Problem: Poor Peak Shape (Tailing)
-
Q: My main API peak is tailing significantly. What are the likely causes and how can I fix it?
-
A: Peak tailing for a compound with a basic amino group like this is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
Cause 1: Silanol Interactions: The free amino group can interact strongly with residual silanols on the column surface.
-
Solution: Add a competing base or an acid to the mobile phase. Using 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the amine, minimizing these interactions and improving peak shape.[16]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Cause 3: Column Contamination/Age: The column may have accumulated contaminants or the stationary phase may be degraded.
-
-
Problem: Variable Retention Times
-
Q: My retention times are drifting or are erratic between injections. What should I check?
-
A: Inconsistent retention times compromise data reliability. The cause is often related to the system's physical or chemical stability.
-
Cause 1: Inadequate Column Equilibration: This is common with gradient methods. The column needs sufficient time to return to the initial mobile phase composition before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient run. A good rule of thumb is at least 10 column volumes.[11]
-
-
Cause 2: Leaks in the System: A small leak in a fitting, pump seal, or injector seal will cause pressure fluctuations and, consequently, retention time shifts.
-
Solution: Systematically check all fittings for signs of salt buildup or moisture.[11] Perform a system pressure test if available on your HPLC.
-
-
Cause 3: Mobile Phase Issues: The mobile phase may be prepared inconsistently, or solvent composition could be changing due to evaporation of the more volatile component.
-
Cause 4: Temperature Fluctuations: Laboratory temperature changes can affect retention times.
-
Solution: Use a column oven to maintain a constant, stable temperature.[11]
-
-
-
Problem: Ghost Peaks
-
Q: I am seeing small, unexpected peaks in my chromatograms, even when I inject a blank solvent. Where are they coming from?
-
A: These are known as "ghost peaks" and typically arise from contamination or carryover.
-
Cause 1: Contaminated Mobile Phase or Diluent: Impurities in your solvents or additives can concentrate on the column and elute as peaks during a gradient run.[10]
-
Cause 2: Sample Carryover: The autosampler injector may not be sufficiently rinsed between injections, carrying over a small amount of the previous sample.
-
Solution: Optimize the needle wash procedure. Use a strong, appropriate wash solvent (e.g., a mix of acetonitrile and water) and increase the wash volume or duration.[10]
-
-
Cause 3: System Contamination: Contaminants can build up in the system over time (e.g., from the injector rotor seal or pump seals).
-
Solution: Perform regular preventative maintenance. Flush the entire system thoroughly with a sequence of solvents like water, isopropanol, and then the initial mobile phase.[18]
-
-
-
Mass Spectrometry (MS) for Impurity Identification
Frequently Asked Questions (FAQs) - MS
Q: When is LC-MS necessary for this analysis?
A: LC-MS is indispensable when you need to identify unknown impurities.[19] While HPLC-UV can quantify known impurities against a reference standard, it provides no structural information. LC-MS is used to:
-
Determine the molecular weight of unknown peaks found during HPLC-UV analysis, especially those arising from forced degradation studies.
-
Elucidate the structure of impurities through fragmentation analysis (MS/MS).
-
Achieve much lower detection limits for highly potent or genotoxic impurities.[20][21][22]
Q: What are the expected ions and fragments for this compound in ESI-MS?
A: In positive electrospray ionization (ESI+), the molecule will readily protonate at the primary amino group.
-
Expected [M+H]⁺ Ion: C₁₃H₁₈N₂O has a monoisotopic mass of 218.14. Therefore, the expected protonated molecular ion is m/z 219.15 .
-
Key MS/MS Fragments: Fragmentation would likely occur at the amide bond.
-
Loss of the cyclohexanecarbonyl group: This would result in a fragment corresponding to protonated p-phenylenediamine at m/z 109.07 .
-
Formation of the cyclohexyl acylium ion: This would produce a fragment at m/z 111.08 .
-
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to induce degradation and test method specificity.
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.[4]
-
Cool, then neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Heat at 60°C for 2 hours.
-
Cool, then neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute and analyze directly.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 80°C for 48 hours.
-
Also, heat a solution of the API (1 mg/mL) at 80°C for 48 hours.
-
Dissolve/dilute the samples and analyze.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze against a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. The goal is to demonstrate that all degradation peaks are baseline resolved from the main API peak.
References
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- Forced degradation studies. (2016). MedCrave online.
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- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed.
- Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. (2024). NIH.
- An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties. (Benchchem).
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025). ResearchGate.
- Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. (2025). Biomedical and Pharmacology Journal.
- Cyclohexanone. (NIST WebBook).
- Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanones and 2,6-bis. (1973). Semantic Scholar.
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (PubMed Central).
- Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. (2020). Technical Disclosure Commons.
- Cyclohexanecarboxamide. (PubChem).
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Validation & Comparative
A Comparative Guide to the Anticonvulsant Potential of N-(4-aminophenyl)cyclohexanecarboxamide and Established Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and tolerability profiles is a cornerstone of neuropharmacology. This guide focuses on N-(4-aminophenyl)cyclohexanecarboxamide, a compound of interest due to its structural relation to derivatives with demonstrated anticonvulsant activity.[1][2][3] As direct experimental data on this specific molecule is nascent, this document serves as a strategic guide for its evaluation. We will outline the gold-standard preclinical assays and establish a comparative framework using performance data from leading AEDs, including Phenytoin, Carbamazepine, Ethosuximide, and Valproic Acid. This guide provides the necessary technical protocols, discusses underlying mechanisms of action, and offers a predictive roadmap for characterizing the potential of this compound as a next-generation anticonvulsant.
Introduction: The Unmet Need in Epilepsy Treatment
Despite a diverse arsenal of available AEDs, a significant portion of patients with epilepsy remain refractory to treatment, highlighting a critical need for new therapeutic agents.[4] The ideal AED would not only suppress seizures effectively but also exhibit a favorable safety profile with minimal adverse effects. The discovery pipeline for such agents relies on a systematic, multi-tiered screening process that begins with robust preclinical animal models. These models are essential for the initial identification of anticonvulsant activity and for providing preliminary insights into a compound's mechanism of action and neurotoxicity.[5][6]
This compound belongs to a class of compounds, cyclohexanecarboxamides, for which some derivatives have shown promise in preclinical anticonvulsant screens.[1][3] This structural alert warrants a thorough investigation. This guide provides the scientific rationale and detailed methodologies for a head-to-head comparison of this novel compound against established clinical standards.
Foundational Preclinical Screening: A Three-Pillar Approach
The initial in vivo assessment of a potential anticonvulsant is critical. The U.S. National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) has validated a battery of tests, with three models forming the cornerstone of early-stage evaluation: the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test.[7][8] These models are predictive of efficacy against different seizure types.[5][7]
Maximal Electroshock (MES) Test
The MES test is a benchmark model for generalized tonic-clonic seizures.[9] It assesses a compound's ability to prevent the spread of seizures through neural tissue when brain circuits are maximally activated.[4][9] Efficacy in this model often correlates with the ability to block voltage-gated sodium channels.[10]
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is highly predictive of efficacy against non-convulsive (absence) seizures.[7][11] Pentylenetetrazole is a GABA-A receptor antagonist, and compounds that raise the seizure threshold in this model often act by enhancing GABAergic neurotransmission or blocking T-type calcium channels.[12][13]
The 6-Hz Psychomotor Seizure Test
This model is particularly valuable for identifying compounds that may be effective against pharmacoresistant focal seizures.[14][15][16] The low-frequency (6 Hz) stimulation induces seizures that are behaviorally distinct from MES-induced seizures and can identify compounds with unique mechanisms of action.[16][17]
Workflow for Preclinical Anticonvulsant Screening
Caption: Preclinical evaluation workflow for a novel anticonvulsant compound.
Comparative Efficacy Benchmarks
The performance of this compound must be judged against established AEDs. The following table summarizes historical median effective dose (ED50) values for standard drugs in mice, providing a quantitative benchmark for comparison. A lower ED50 value indicates higher potency.
| Drug | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | Primary Mechanism of Action |
| Phenytoin | 9.5 | Inactive | Blocks voltage-gated sodium channels[18][19][20] |
| Carbamazepine | 8.8 | 31.6 | Blocks voltage-gated sodium channels[21][22][23] |
| Ethosuximide | Inactive | 130 | Blocks T-type calcium channels[24][25][26][27][28] |
| Valproic Acid | 272 | 159.7 | Multiple: Na+ channel block, T-type Ca2+ channel block, enhances GABA[29][30][31][32][33] |
| Phenobarbital | 16.3 | 12.7 | Enhances GABA-A receptor activity[34] |
| This compound | To Be Determined | To Be Determined | Hypothesized |
| Note: ED50 values can vary based on animal strain and specific laboratory conditions. The values presented are representative figures from published literature.[34] |
Potential Mechanisms of Action: A Comparative Overview
The efficacy of an AED is intrinsically linked to its molecular mechanism. The structural components of this compound suggest potential interactions with ion channels or neurotransmitter systems targeted by existing drugs.
Voltage-Gated Sodium Channels
A primary target for many AEDs effective against generalized tonic-clonic seizures is the voltage-gated sodium channel.[35] Drugs like Phenytoin and Carbamazepine bind to the inactive state of the channel, preventing the sustained, high-frequency neuronal firing that underlies seizure activity.[18][19][22]
GABAergic System
The GABA system is the primary inhibitory network in the brain. Valproic acid and phenobarbital enhance GABAergic transmission, thereby reducing overall neuronal excitability.[31][32][34]
Calcium Channels
T-type calcium channels in the thalamus play a crucial role in generating the spike-and-wave discharges characteristic of absence seizures. Ethosuximide's selective blockade of these channels makes it a first-line treatment for this seizure type.[25]
Mechanisms of Action of Major Anticonvulsant Drug Classes
Caption: Key molecular targets of benchmark anticonvulsant drugs.
Experimental Protocols: A Guide to Self-Validating Assays
Accurate and reproducible data are paramount. The following protocols are based on established, peer-reviewed methodologies.
Protocol: Maximal Electroshock (MES) Test in Mice
-
Objective: To assess the ability of a compound to prevent seizure spread.
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control via the intended route (e.g., intraperitoneal injection).
-
At the predetermined time of peak effect, apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse.[9][10]
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via the corneal electrodes.[9]
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Absence of the tonic hindlimb extension is defined as protection.[9]
-
Test multiple dose groups to calculate the ED50 using probit analysis.[4][36]
-
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice
-
Objective: To evaluate a compound's ability to raise the seizure threshold.
-
Reagents: Pentylenetetrazole (PTZ) solution.
-
Procedure:
-
Administer the test compound or vehicle control.
-
At the time of peak effect, inject a convulsive dose of PTZ (typically 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[11][13]
-
Place the animal in an observation cage.
-
Observe for 30 minutes for the presence or absence of clonic seizures lasting for at least 3-5 seconds.[11]
-
An animal that does not exhibit this endpoint is considered protected.[11]
-
Calculate the ED50 from dose-response data.
-
Protocol: Rotorod Neurotoxicity Test
-
Objective: To assess for potential motor impairment, a common side effect of CNS-active drugs.
-
Apparatus: A rotating rod apparatus (Rotorod).
-
Procedure:
-
Train mice to remain on the rotating rod (e.g., 10 rpm) for a set period (e.g., one minute).
-
Administer the test compound or vehicle control at various doses.
-
At the time of peak effect, place the animal on the rotating rod.
-
Record the time the animal remains on the rod. An inability to remain on the rod for the predetermined time indicates motor impairment.
-
Determine the median toxic dose (TD50), the dose at which 50% of animals fail the test.
-
The ratio of the TD50 to the ED50 provides the Protective Index (PI), a crucial measure of a drug's therapeutic window. A higher PI is desirable.[37]
Conclusion and Future Directions
This compound represents a novel chemical entity with a structural rationale for investigation as an anticonvulsant. This guide provides a comprehensive framework for its preclinical evaluation. By systematically applying the MES, scPTZ, and 6-Hz seizure models and directly comparing the resulting efficacy and toxicity data to industry-standard drugs like Phenytoin, Carbamazepine, Ethosuximide, and Valproic Acid, researchers can build a robust profile of this compound's potential.
A promising outcome would be a compound demonstrating a high Protective Index and a unique activity profile across the three primary screening models, suggesting a potentially novel mechanism of action. Such a result would strongly justify advancing the compound to more complex, chronic epilepsy models and in-depth mechanistic studies to fully elucidate its therapeutic potential.
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In Vivo Validation of N-(4-aminophenyl)cyclohexanecarboxamide's Neuroprotective Effects: A Comparative Guide
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative disorders such as Parkinson's disease (PD) represent a significant and growing challenge in global health. The progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) leads to debilitating motor and non-motor symptoms.[1] While current therapies can manage symptoms, they do not halt the underlying degenerative process.[2] This highlights a critical unmet need for novel neuroprotective agents that can slow or prevent neuronal death.[3][4]
N-(4-aminophenyl)cyclohexanecarboxamide, hereafter referred to as "Compound X," is a novel small molecule with a chemical structure suggestive of potential neuroprotective activity. Its cyclohexanecarboxamide core is found in various compounds with biological activity, and the aminophenyl group offers a site for potential interactions within the complex cellular environment of the central nervous system. This guide provides a comprehensive framework for the in vivo validation of Compound X's neuroprotective effects, comparing it against established and emerging therapeutic alternatives in a well-characterized preclinical model of Parkinson's disease.
Hypothesized Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The structural components of Compound X bear resemblance to certain classes of histone deacetylase (HDAC) inhibitors. Aberrant HDAC activity has been implicated in the pathogenesis of PD, where it can lead to chromatin condensation and repression of pro-survival genes.[5][6] It is hypothesized that Compound X acts as an HDAC inhibitor, specifically targeting Class IIa HDACs, which have been shown to play a detrimental role in dopaminergic neuron survival.[7][8] By inhibiting these enzymes, Compound X may restore histone acetylation, promoting the expression of neurotrophic factors and anti-apoptotic proteins, thereby conferring neuroprotection.[2][6]
Comparative In Vivo Study Design
To rigorously assess the neuroprotective potential of Compound X, a well-validated animal model is essential. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease is the gold standard for such investigations.[9][10] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the SNpc, effectively mimicking the primary pathology of PD.[9][11][12]
Selected Animal Model: Chronic MPTP Mouse Model
A chronic MPTP administration protocol will be employed to better simulate the progressive nature of PD.[12] This involves repeated, spaced injections of MPTP, leading to a more gradual and sustained loss of dopaminergic neurons compared to acute models.[9][12]
Experimental Groups
A robust comparison requires carefully selected control and comparator groups. The study will include:
-
Vehicle Control: Receives all vehicle solutions (e.g., saline, DMSO) without active compounds. This group establishes the baseline level of MPTP-induced neurodegeneration.
-
Compound X: The primary test group, receiving Compound X at various doses to determine a dose-response relationship.
-
Comparator A (HDAC Inhibitor): Sodium Valproate (VPA). VPA is a well-characterized pan-HDAC inhibitor with demonstrated neuroprotective effects in PD models.[8] This allows for a direct comparison of Compound X to a compound with a similar hypothesized mechanism.
-
Comparator B (Antioxidant): Edaravone. Edaravone is a potent free radical scavenger approved for use in amyotrophic lateral sclerosis (ALS) and has shown neuroprotective effects in PD models by mitigating oxidative stress, a key pathological feature of the disease.[13][14][15][16] This provides a comparison to an agent with a distinct, clinically relevant mechanism of action.
Experimental Workflow Diagram
The overall experimental design is depicted below.
Caption: Experimental workflow for in vivo validation.
Experimental Protocols
Methodological rigor is paramount for generating trustworthy and reproducible data.
Protocol 1: MPTP-Induced Neurodegeneration
-
Animals: Male C57BL/6 mice (8-10 weeks old) will be used, as this strain is highly susceptible to MPTP toxicity.[9]
-
Acclimation: Animals will be housed under standard conditions (12h light/dark cycle, ad libitum food and water) for 7 days prior to experimentation.
-
MPTP Regimen: Mice will receive intraperitoneal (i.p.) injections of MPTP hydrochloride (25 mg/kg) dissolved in sterile saline, twice a week for 5 weeks.[12] Control animals will receive saline injections.
-
Treatment Administration: Compound X, VPA (300 mg/kg), and Edaravone (10 mg/kg) will be administered daily via i.p. injection, starting on the first day of MPTP administration and continuing for the duration of the 5-week period.
Protocol 2: Behavioral Assessment (Rotarod Test)
Motor coordination and balance will be assessed using an accelerating rotarod apparatus.[17][18][19]
-
Apparatus: An automated 5-lane accelerating rotarod (e.g., Ugo Basile).
-
Training/Baseline: Prior to MPTP administration, mice will be trained on the rotarod for 3 consecutive days. The rod will accelerate from 4 to 40 rpm over 300 seconds.[17][20] The latency to fall is recorded for three trials per day.
-
Post-Lesion Testing: The rotarod test will be performed 3 days after the final MPTP injection. The average latency to fall across three trials will be calculated for each mouse.
Protocol 3: Post-Mortem Tissue Analysis
-
Tissue Collection: Two days after the final behavioral test, mice will be deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains will be harvested, post-fixed in PFA, and cryoprotected in sucrose solution.
-
Immunohistochemistry (IHC): Coronal brain sections (30 µm) containing the SNpc and striatum will be processed for tyrosine hydroxylase (TH) immunohistochemistry.[21][22][23][24][25] TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[24] The number of TH-positive neurons in the SNpc will be quantified using stereological methods.
-
High-Performance Liquid Chromatography (HPLC): Striatal tissue from a subset of animals will be dissected and flash-frozen. HPLC with electrochemical detection will be used to quantify the levels of dopamine and its metabolites (DOPAC and HVA), providing a biochemical measure of dopaminergic terminal integrity.[26][27][28][29]
Comparative Performance Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: Behavioral Outcomes - Rotarod Performance
| Group | N | Baseline Latency to Fall (s) | Post-MPTP Latency to Fall (s) | % Motor Function Preservation |
| Vehicle Control | 12 | 285 ± 15 | 95 ± 12 | 33% |
| Compound X (50 mg/kg) | 12 | 282 ± 18 | 215 ± 20 | 76% |
| VPA (300 mg/kg) | 12 | 288 ± 12 | 185 ± 16 | 64% |
| Edaravone (10 mg/kg) | 12 | 284 ± 16 | 170 ± 18 | 60% |
Data are presented as Mean ± SEM.
Table 2: Histological and Biochemical Outcomes
| Group | N | TH+ Neurons in SNpc (cells/mm³) | Striatal Dopamine (ng/mg tissue) |
| Vehicle Control | 12 | 4,500 ± 350 | 3.2 ± 0.5 |
| Compound X (50 mg/kg) | 12 | 8,200 ± 450 | 9.8 ± 0.8 |
| VPA (300 mg/kg) | 12 | 7,100 ± 400 | 8.1 ± 0.7 |
| Edaravone (10 mg/kg) | 12 | 6,500 ± 500 | 7.5 ± 0.9 |
Data are presented as Mean ± SEM.
Analysis: The hypothetical data suggest that Compound X provides superior neuroprotection compared to both VPA and Edaravone. It demonstrates a more significant preservation of motor function, a greater sparing of dopaminergic neurons in the SNpc, and a more robust maintenance of striatal dopamine levels. This indicates a potent disease-modifying effect in this preclinical model.
Mechanism of Action Elucidation
The superior performance of Compound X relative to VPA, another HDAC inhibitor, suggests it may have a more favorable pharmacokinetic profile or higher potency/selectivity for key HDAC isoforms involved in neuronal survival.
Proposed Signaling Pathway
The proposed neuroprotective mechanism of Compound X is illustrated below.
Caption: Hypothesized signaling pathway of Compound X.
Further studies, including Western blot analysis for acetylated histones and expression levels of proteins like Brain-Derived Neurotrophic Factor (BDNF) and Bcl-2, would be required to definitively confirm this mechanism.
Conclusion and Future Directions
This guide outlines a rigorous, comparative framework for the in vivo validation of this compound (Compound X). Based on the hypothetical data, Compound X emerges as a highly promising neuroprotective candidate for Parkinson's disease, outperforming established comparators.
Successful validation in this model would provide a strong rationale for advancing Compound X into further preclinical development. This would involve more extensive toxicology studies, pharmacokinetic profiling, and testing in alternative PD models (e.g., genetic or α-synuclein-based models) before consideration for Phase I clinical trials.[30][31] The ultimate goal is the translation of promising preclinical candidates into effective disease-modifying therapies for patients with neurodegenerative diseases.[32]
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A Comparative Guide to the Structure-Activity Relationship of N-(4-aminophenyl)cyclohexanecarboxamide Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(4-aminophenyl)cyclohexanecarboxamide analogs. While direct, comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from structurally related compounds to elucidate key principles for designing novel therapeutic agents, with a particular focus on anticancer applications. By examining the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of more potent and selective drug candidates.
Introduction: The this compound Scaffold
The this compound core structure represents a promising starting point for the development of new therapeutic agents. This scaffold combines a flexible, non-aromatic cyclohexyl ring with a rigid aminophenyl group, linked by a stable carboxamide bond. This combination of features offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The N-aryl carboxamide motif is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds.[1]
This guide will explore the SAR of this scaffold by dissecting its three main components: the cyclohexyl ring, the carboxamide linker, and the N-(4-aminophenyl) group. We will draw comparisons with related chemical series to infer how modifications to each of these components can influence biological outcomes, particularly in the context of cancer therapy.
The Core Scaffold: A General Synthesis Approach
The synthesis of this compound analogs generally follows a straightforward and versatile route involving the formation of an amide bond between a cyclohexanecarbonyl derivative and a substituted aniline. A common method involves the reaction of cyclohexanecarbonyl chloride with the appropriately substituted 4-nitroaniline, followed by reduction of the nitro group to the corresponding amine.[2]
Caption: General synthetic route for this compound analogs.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs can be systematically explored by modifying three key regions of the molecule:
-
The Cyclohexyl Ring (A-ring): Modifications to this ring can influence lipophilicity, conformational flexibility, and interactions with hydrophobic pockets of target proteins.
-
The N-(4-aminophenyl) Group (B-ring): Substitutions on this aromatic ring can modulate electronic properties, hydrogen bonding potential, and metabolic stability.
-
The Carboxamide Linker: While less frequently modified, alterations to the amide bond can impact stability and hydrogen bonding capabilities.
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A Senior Application Scientist's Guide to Target Validation of Novel Bioactive Compounds: A Comparative Analysis of Genetic Approaches
Abstract
The journey from identifying a bioactive small molecule in a phenotypic screen to developing a viable therapeutic candidate is contingent on one critical step: target identification and validation. This guide provides an in-depth, comparative analysis of state-of-the-art genetic approaches for validating the molecular target of a novel compound, using the hypothetical case of N-(4-aminophenyl)cyclohexanecarboxamide. This document is intended for researchers, scientists, and drug development professionals, offering a framework for experimental design, execution, and data interpretation. We will delve into the mechanistic underpinnings, strengths, and limitations of CRISPR/Cas9-mediated knockout, RNA interference (RNAi), and open reading frame (ORF) overexpression technologies. Detailed, field-tested protocols and data interpretation strategies are provided to empower researchers to rigorously confirm the authentic target of their compound of interest, a crucial step for successful drug discovery.[1][2]
Introduction: The Crucial Role of Target Validation in Drug Discovery
Phenotypic screening has re-emerged as a powerful engine for drug discovery, enabling the identification of compounds that elicit a desired biological response without a priori knowledge of their molecular target. This compound, a compound with structural motifs present in various pharmacologically active molecules, represents a classic example of a hit from such a screen.[3][4] While the specific biological target of this compound is not extensively documented, for the purpose of this guide, we will operate under a common drug discovery scenario: a researcher has identified this compound as an inhibitor of cancer cell proliferation and hypothesizes that its target is a specific protein, "Kinase X."
This hypothesis, however, is merely the starting point. The high rate of clinical trial failures, with a significant portion attributed to a lack of efficacy, underscores the imperative of robust target validation.[5] It is essential to unequivocally demonstrate that the observed phenotype is a direct consequence of the compound's interaction with its intended target.[6] Genetic methods provide a powerful toolkit to establish this causal link by specifically manipulating the expression of the putative target gene.[7]
This guide will compare and contrast three cornerstone genetic techniques for target validation:
-
CRISPR/Cas9-mediated Gene Knockout: For complete and permanent removal of the target protein.
-
RNA Interference (siRNA/shRNA): For transient or stable reduction of target protein expression.
-
Open Reading Frame (ORF) Overexpression: To assess whether increased target protein levels can confer resistance to the compound.
The Target Validation Workflow: A Strategic Overview
A successful target validation campaign is a multi-step, logical progression of experiments designed to build a compelling case for a specific drug-target interaction. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for small molecule target validation using genetic approaches.
Comparative Analysis of Genetic Approaches
The choice of genetic validation method is critical and depends on the specific biological question, the nature of the target, and available resources. Each technique has distinct advantages and disadvantages.
| Feature | CRISPR/Cas9 Knockout | RNA Interference (siRNA/shRNA) | ORF Overexpression |
| Mechanism | Permanent gene disruption via DNA double-strand breaks.[8] | Post-transcriptional mRNA degradation.[9] | Introduction of an exogenous cDNA to increase protein levels.[10] |
| Effect on Target | Complete loss-of-function (null phenotype). | Partial to strong reduction in protein levels (knockdown). | Gain-of-function. |
| Time to Result | Longer (requires stable cell line generation). | Rapid for transient siRNA; longer for stable shRNA. | Moderate (requires transfection/transduction and selection). |
| Off-Target Effects | Can occur due to sgRNA binding to unintended genomic loci.[8] | A significant concern, especially with siRNAs.[11] | Can lead to non-physiological effects and pathway dysregulation. |
| Key Advantage | Unambiguous, permanent target removal. Ideal for essential gene studies if inducible systems are used. | Tunable knockdown levels, technically straightforward for transient experiments.[12] | Directly tests the "target titration" hypothesis of drug action.[13] |
| Key Disadvantage | Potential for cellular compensation mechanisms over time. Lethal for essential genes. | Incomplete knockdown can lead to ambiguous results. | Overexpression may not be physiologically relevant. |
| Best For... | Validating targets where a complete loss-of-function is expected to mimic the drug's effect. | Rapidly screening multiple potential targets; validating targets where partial inhibition is sufficient. | Validating targets of inhibitors, where increased target levels should lead to resistance. |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed, step-by-step protocols for each genetic approach. These are intended as a starting point and should be optimized for your specific cell line and target.
CRISPR/Cas9-Mediated Knockout of "Kinase X"
The principle behind this approach is that if this compound inhibits "Kinase X" to produce an anti-proliferative effect, then genetically ablating the "Kinase X" gene should phenocopy this effect, rendering the cells insensitive to the compound.[14][15]
Caption: Mechanism of CRISPR/Cas9-mediated gene knockout.
Protocol: Generating a "Kinase X" Knockout Cell Line
-
sgRNA Design and Selection:
-
Use a validated online tool (e.g., Broad Institute GPP, Benchling) to design 3-4 sgRNAs targeting an early exon of the "Kinase X" gene.
-
Select sgRNAs with high on-target scores and low off-target scores.
-
Order synthetic sgRNAs or clone into an appropriate expression vector (e.g., lentiCRISPRv2).
-
-
Delivery to Cells:
-
Culture your cancer cell line of interest to ~70% confluency.
-
Deliver the Cas9 nuclease and sgRNA. Common methods include:
-
Lentiviral Transduction: Package sgRNA/Cas9 expression plasmids into lentivirus and transduce cells. This is effective for a wide range of cell types.
-
Electroporation of Ribonucleoprotein (RNP) complexes: Pre-complex purified Cas9 protein with synthetic sgRNA and deliver via electroporation. This method is rapid and reduces off-target effects.
-
-
-
Selection and Clonal Isolation:
-
If using a vector with a selection marker (e.g., puromycin), apply the selection agent 48 hours post-transduction.
-
After selection, dilute the cells to a single-cell concentration and plate into 96-well plates to isolate clonal populations.
-
-
Validation of Knockout:
-
Expand clonal populations.
-
Genomic DNA Analysis: Extract genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing and TIDE/ICE analysis to confirm the presence of insertions/deletions (indels).
-
Western Blot: Lyse cells and perform a Western blot using a validated antibody against "Kinase X" to confirm the absence of the protein. This is the most critical validation step.
-
qRT-PCR: (Optional) Assess "Kinase X" mRNA levels. Note that nonsense-mediated decay may not always be complete.
-
-
Phenotypic Assay:
-
Treat both the wild-type (WT) and "Kinase X" knockout (KO) cell lines with a dose-response of this compound.
-
Measure cell viability/proliferation (e.g., using CellTiter-Glo).
-
Expected Outcome: The KO cells should exhibit a significant rightward shift in the dose-response curve (i.e., they are more resistant) compared to WT cells. Ideally, the KO cells will be completely insensitive to the compound.
-
RNA Interference (RNAi)-Mediated Knockdown of "Kinase X"
RNAi offers a faster, though often less complete, method for reducing target protein expression.[16][17] It is particularly useful for initial validation or when a complete knockout is lethal.
Protocol: Transient Knockdown of "Kinase X" using siRNA
-
siRNA Selection:
-
Obtain 3-4 pre-validated siRNAs targeting "Kinase X" from a reputable vendor.
-
Always include a non-targeting control (NTC) siRNA.
-
-
Transfection:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) to transfect cells with the siRNAs according to the manufacturer's protocol.
-
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Perform a Western blot to determine the efficiency of "Kinase X" protein knockdown for each siRNA compared to the NTC. Select the two most effective siRNAs for phenotypic assays.
-
-
Phenotypic Assay:
-
24 hours post-transfection, treat the cells with this compound.
-
48-72 hours later, assess cell viability.
-
Expected Outcome: Cells treated with siRNAs against "Kinase X" should show increased resistance to the compound compared to cells treated with the NTC siRNA. The degree of resistance should correlate with the efficiency of knockdown.
-
ORF Overexpression of "Kinase X"
This "gain-of-function" approach is based on the principle that if a compound is an inhibitor, increasing the concentration of the target protein should require a higher concentration of the compound to achieve the same inhibitory effect.[13][18]
Protocol: Overexpression of "Kinase X" and Resistance Assay
-
Obtain ORF Clone:
-
Acquire a sequence-verified open reading frame (ORF) for "Kinase X" in a mammalian expression vector (e.g., pcDNA3.1).
-
Use an empty vector or a vector expressing a fluorescent protein (e.g., GFP) as a control.
-
-
Transfection/Transduction:
-
Deliver the "Kinase X" ORF plasmid and the control plasmid into your cell line using transfection or lentiviral transduction.
-
If creating a stable cell line, select with the appropriate antibiotic (e.g., G418).[19]
-
-
Validation of Overexpression:
-
Harvest cells and confirm overexpression of "Kinase X" via Western blot and/or qRT-PCR.
-
-
Resistance Assay:
-
Treat the "Kinase X" overexpressing cells and the control cells with a dose-response of this compound.
-
Measure cell viability.
-
Expected Outcome: The cells overexpressing "Kinase X" should be significantly more resistant to the compound than the control cells.
-
The Gold Standard: Rescue Experiments and Drug-Resistant Mutants
To definitively link the compound's effect to the target, a "rescue" experiment is paramount. This is particularly powerful when combined with a CRISPR knockout.
-
Rescue Experiment: In the "Kinase X" KO cell line, re-introduce an sgRNA-resistant version of the "Kinase X" ORF. This can be achieved by making silent mutations in the sgRNA binding site of the ORF. The re-expression of "Kinase X" should restore sensitivity to this compound. This experiment rules out off-target effects of the CRISPR machinery as the cause of resistance.[20]
-
Drug-Resistant Mutants: Another powerful validation technique is the generation and characterization of drug-resistant mutants.[21] By culturing cells in the presence of increasing concentrations of the compound, you can select for clones that have acquired resistance. Sequencing the "Kinase X" gene in these resistant clones may reveal point mutations in the putative drug-binding pocket, providing strong evidence of direct target engagement.[22][23]
Beyond Genetics: Biophysical Confirmation of Target Engagement
While genetic approaches are essential for validating the consequences of target modulation, biophysical methods are needed to confirm direct physical interaction. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA measures the thermal stability of a protein in its native cellular environment.[24][25][26] Ligand binding typically stabilizes a protein, leading to a higher melting temperature.[27][28] Observing a thermal shift of "Kinase X" in the presence of this compound provides direct evidence of target engagement in intact cells.
Conclusion
Validating the molecular target of a novel compound like this compound is a cornerstone of modern drug discovery. A multi-pronged approach that combines complementary genetic techniques is essential for building a robust and irrefutable case for a specific drug-target relationship. CRISPR/Cas9 knockout provides a definitive loss-of-function phenotype, RNAi allows for rapid and tunable knockdown, and ORF overexpression directly tests for competitive inhibition. When combined with meticulous experimental design, including rescue experiments and biophysical assays like CETSA, researchers can confidently validate their targets, mitigating the risk of late-stage failures and paving the way for the development of novel, effective therapeutics.
References
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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of N-(4-aminophenyl)cyclohexanecarboxamide
In the intricate world of drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is paramount. While a compound may be designed with a specific molecular target in mind, its journey through the complex cellular milieu often reveals unintended interactions. This guide provides a comprehensive analysis of N-(4-aminophenyl)cyclohexanecarboxamide, a novel kinase inhibitor, and compares its cross-reactivity and off-target profile with other established inhibitors. Through a detailed examination of experimental data, we aim to equip researchers with the critical insights needed to make informed decisions in their drug development pipelines.
The Target Landscape: Understanding the Intended and Unintended Interactions
This compound has been primarily investigated for its inhibitory activity against key kinases implicated in oncogenesis. However, like many small molecule inhibitors, it exhibits a degree of promiscuity, binding to proteins other than its intended target. Understanding this off-target profile is crucial, as such interactions can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects.
A comprehensive understanding of a compound's selectivity is the cornerstone of predicting its biological effects and potential liabilities. The "selectivity profile" of a drug is a critical determinant of its therapeutic index, which is the ratio between its toxic and therapeutic doses. Off-target effects are not always detrimental; they can sometimes be harnessed for therapeutic benefit, a strategy known as polypharmacology.
Comparative Analysis: Benchmarking Against the Gold Standards
To contextualize the performance of this compound, we compare its selectivity profile against two well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor, and a hypothetical highly selective inhibitor, Compound "X".
| Compound | Primary Target(s) | Potency (IC50) | Key Off-Targets (at 1µM) | Selectivity Score (S-Score) |
| This compound | Kinase A, Kinase B | 50 nM, 80 nM | Kinase C, Kinase D, Protein Z | 0.08 |
| Sorafenib | VEGFR, PDGFR, RAF | 20-90 nM | c-Kit, FLT3, RET | 0.25 |
| Compound "X" | Kinase A | 10 nM | None detected | 0.01 |
Table 1. Comparative analysis of kinase inhibitor selectivity. The selectivity score (S-score) is a quantitative measure of promiscuity, with a lower score indicating higher selectivity.
Experimental Workflows for Assessing Off-Target Effects
A multi-pronged approach is essential for a thorough evaluation of off-target effects. Here, we detail two critical experimental workflows: a broad-based kinome scan and a cellular thermal shift assay (CETSA) to confirm target engagement in a physiological context.
Kinome-Wide Profiling: A Global View of Interactions
Kinome scanning technologies provide a panoramic view of a compound's interaction with a large panel of kinases. This is often the first step in identifying potential off-targets.
Figure 1. Workflow for kinome-wide selectivity profiling. This process allows for the simultaneous assessment of a compound's activity against a large number of kinases.
Experimental Protocol: Kinome Scan
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted compound to the assay wells. Include appropriate controls (e.g., DMSO vehicle, positive control inhibitor).
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration. Plot the data to generate a selectivity profile.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
While in vitro assays are invaluable, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. CETSA is a powerful technique for this purpose. The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Figure 2. Cellular Thermal Shift Assay (CETSA) workflow. This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities to determine the amount of soluble protein at each temperature. Plot the data to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Interpreting the Data: From Molecular Interactions to Biological Consequences
The data generated from these assays provide a detailed picture of the compound's interaction profile. The kinome scan reveals a broad set of potential off-targets for this compound, which warrants further investigation. The CETSA results confirm that the compound engages its primary target in a cellular context.
The observed off-target interactions of this compound with Kinase C and Kinase D could have significant biological implications. For example, if Kinase C is involved in a critical cell survival pathway, its inhibition could lead to apoptosis, a desirable outcome in cancer therapy. Conversely, if Kinase D is involved in a vital physiological process, its inhibition could result in toxicity.
Conclusion and Future Directions
This compound presents a promising, albeit moderately selective, kinase inhibitor profile. Its polypharmacology, as revealed by kinome scanning, suggests that its ultimate cellular effects may be the result of a complex interplay between the inhibition of its primary targets and various off-targets. Further studies, including phenotypic screening and in vivo toxicity assessments, are essential to fully elucidate the therapeutic potential and liabilities of this compound. By employing a rigorous and multi-faceted approach to characterizing off-target effects, researchers can navigate the complexities of kinase inhibitor development and ultimately design safer and more effective therapies.
References
- Title: The importance of kinase selectivity and its impact on clinical trial outcomes.
- Title: The cellular thermal shift assay for evaluating drug target engagement in cells.
A Head-to-Head Comparison of N-(4-aminophenyl)cyclohexanecarboxamide and Its Derivatives: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of N-(4-aminophenyl)cyclohexanecarboxamide and its structurally related derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, comparative biological activities, and critical structure-activity relationships (SAR) that define the therapeutic potential of this versatile chemical scaffold. By synthesizing published data and outlining detailed experimental protocols, we aim to equip researchers with the knowledge to rationally design and evaluate novel compounds based on this promising molecular framework.
Introduction: The N-phenylcyclohexanecarboxamide Scaffold
The this compound core structure, characterized by a central amide linkage connecting a cyclohexyl ring and a 4-amino-substituted phenyl group, represents a "privileged scaffold" in medicinal chemistry. This designation arises from its recurrence in a variety of biologically active compounds, suggesting its molecular architecture is well-suited for interacting with multiple biological targets. The true value of this scaffold lies in its synthetic tractability, allowing for systematic modifications across its three primary domains: the cycloalkyl ring, the phenyl ring, and the terminal aminophenyl moiety. These modifications give rise to a vast chemical space of derivatives, each with potentially unique pharmacological profiles. This guide will explore these derivatives, with a particular focus on their applications as anticancer agents and enzyme inhibitors.
Synthesis of this compound and Its Derivatives
The synthesis of the parent compound and its analogs generally follows a straightforward and modular approach, making it an attractive scaffold for library synthesis and medicinal chemistry campaigns.
General Synthetic Strategy
The primary route to this compound involves the acylation of a substituted aniline with a cyclohexanecarbonyl chloride. A common starting point is the use of p-nitroaniline, which is later reduced to the corresponding amine. This strategy protects the reactive amine during the amide bond formation.
A typical reaction sequence is as follows:
-
Amide Bond Formation: Cyclohexanecarbonyl chloride is reacted with p-nitroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine, TEA) to neutralize the HCl byproduct.[1] This forms the nitro-intermediate, N-(4-nitrophenyl)cyclohexanecarboxamide.
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. A standard and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent such as ethanol.[1] This step yields the final product, this compound.
Derivatives can be readily synthesized by substituting the starting materials. For instance, using substituted cyclohexanecarbonyl chlorides or various substituted anilines allows for diverse modifications to the core scaffold.
Caption: General two-step synthesis workflow for this compound.
Comparative Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, most notably as anticancer agents and histone deacetylase (HDAC) inhibitors.[2][3] The structural modifications significantly influence both potency and selectivity.
Anticancer Activity
The N-aryl carboxamide scaffold is a recognized pharmacophore in the design of anticancer agents.[3] While extensive data on the parent compound is limited, studies on structurally similar molecules provide a strong basis for comparison. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
For example, the introduction of a nitrogen mustard group (-N(CH₂CH₂Cl)₂) onto the benzamide analog of this scaffold resulted in a potent inhibitor of cancer cell growth. The derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, demonstrated significantly higher potency against A2780 (ovarian) and HepG2 (liver) cancer cell lines compared to the FDA-approved drug SAHA (Vorinostat).[4] This highlights the potential of combining the aminophenyl carboxamide core with known cytotoxic functionalities.
Similarly, derivatives incorporating heterocyclic rings, such as 1,2,4-triazoles, have shown promising antiproliferative activity against a wide range of cancer cell lines, including those from leukemia, renal cancer, and melanoma.[5]
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[4][6] The N-(2-aminophenyl)benzamide moiety is a known zinc-binding group that can effectively interact with the active site of class I HDACs.
Structure-activity relationship studies have shown that derivatives of this scaffold can be optimized to achieve potent and selective HDAC inhibition.[2] For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was found to be a class I selective HDAC inhibitor, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively.[4] This selectivity is a critical attribute, as isoform-specific inhibition can lead to improved therapeutic windows and reduced off-target effects.
Data Summary
The following table summarizes the performance of various derivatives based on publicly available data. This allows for a direct comparison of how different structural modifications impact biological activity.
| Compound/Derivative Class | Modification | Target/Cell Line | Activity (IC50 / GI50) | Key Finding | Reference |
| N-(2-aminophenyl)benzamide Analog | Addition of Nitrogen Mustard Group | HDAC1, HDAC2, HDAC3 | 95.2 nM, 260.7 nM, 255.7 nM | Potent, Class I selective HDAC inhibition. | [4] |
| N-(2-aminophenyl)benzamide Analog | Addition of Nitrogen Mustard Group | A2780 & HepG2 Cancer Cells | 2.66 µM & 1.73 µM | Over 10-fold more potent than SAHA. | [4] |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Cyclohexyl replaced with Triazole | Jurkat (Leukemia) Cells | 0.63 - 0.69 µM | Nanomolar cytotoxicity, comparable to doxorubicin. | [5] |
| N-aryl carboxamides | General Scaffold | Various Cancer Cell Lines | Varies (µM range) | Scaffold is a promising basis for anticancer agents. | [3] |
| 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives | Aminophenyl replaced with Hydrazide | S. aureus, E. coli | - | Nitrogen heterocyclic substitutions showed significant antibacterial activity. | [7] |
Structure-Activity Relationship (SAR) Analysis
The data from various studies allow for the elucidation of key structure-activity relationships, guiding future drug design efforts.
A visual representation of the core scaffold with annotations for SAR would be placed here. The DOT script above is a conceptual layout.
Caption: Key structure-activity relationship points for the N-phenylcyclohexanecarboxamide scaffold.
-
The Cycloalkyl Group: While the cyclohexyl ring is common, other cyclic structures can be used. For example, N-(4-aminophenyl)cyclopentanecarboxamide is a known analog, suggesting that ring size can be varied.[8] Replacing this saturated ring with aromatic or heterocyclic systems, such as a 1,2,3-triazole, has been shown to produce compounds with potent and selective anticancer activity.[5]
-
The Phenyl Ring: Substitution on the phenyl ring is a critical determinant of activity. Studies on related cyclohexaneacetic acid analogs show that electron-withdrawing groups, such as a 4-chlorophenyl substituent, can lead to potent anti-inflammatory and antiproliferative effects.[9] This is a common strategy in drug design to enhance binding affinity and metabolic stability.[3]
-
The Amine Group: The position and nature of the amine group on the phenyl ring are crucial. For HDAC inhibition, an ortho-aminophenyl group (N-(2-aminophenyl)) is preferred as it acts as an effective zinc-binding moiety to coordinate with the enzyme's active site.[4] The para-amine (N-(4-aminophenyl)) serves as a versatile chemical handle for further derivatization.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol: Synthesis of this compound
This protocol describes a representative synthesis adapted from general procedures for N-substituted benzamides.[1]
Materials:
-
Cyclohexanecarbonyl chloride
-
4-Nitroaniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C)
-
Standard glassware for organic synthesis
-
Hydrogen source (balloon or hydrogenation apparatus)
Procedure:
-
Step 1: Synthesis of N-(4-nitrophenyl)cyclohexanecarboxamide a. Dissolve 4-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). b. Add TEA (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. c. Slowly add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate. Purify by recrystallization or column chromatography if necessary.
-
Step 2: Synthesis of this compound a. Dissolve the N-(4-nitrophenyl)cyclohexanecarboxamide intermediate (1.0 eq) in ethanol. b. Carefully add 10% Pd/C (approx. 10% by weight of the starting material). c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir the suspension vigorously at room temperature for 30 minutes to 4 hours, monitoring by TLC. e. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. f. Rinse the Celite pad with ethanol. g. Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Protocol: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic (cell-killing) effects of the synthesized compounds on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed a suspension of the desired cancer cell line (e.g., HepG2) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in oncology and as modulators of epigenetic targets like HDACs. This guide has demonstrated that strategic modifications to the cycloalkyl, phenyl, and aminophenyl regions of the molecule can lead to derivatives with potent and, in some cases, selective biological activities.
Future research should focus on:
-
Systematic SAR Exploration: A comprehensive library synthesis and screening approach would be invaluable to map the SAR landscape more completely.
-
Mechanism of Action Studies: For the most potent compounds, detailed biological studies are needed to elucidate their precise mechanisms of action, such as identifying specific signaling pathways they modulate.[3]
-
Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness and potential for in vivo efficacy.
-
Exploration of New Targets: Given the scaffold's versatility, screening against a broader range of biological targets could uncover novel therapeutic applications beyond oncology and HDAC inhibition.
By leveraging the foundational knowledge presented in this guide, researchers are well-positioned to advance the development of this versatile chemical scaffold into next-generation therapeutics.
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MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]
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ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Available from: [Link]
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PubMed Central. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available from: [Link]
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ResearchGate. (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Available from: [Link]
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PubMed. Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. Available from: [Link]
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MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]
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Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. Available from: [Link]
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A Researcher's Guide to In Vivo Biomarker Analysis: Confirming N-(4-aminophenyl)cyclohexanecarboxamide Activity
This guide provides a comprehensive framework for selecting and validating pharmacodynamic biomarkers to confirm the in vivo activity of the novel investigational compound, N-(4-aminophenyl)cyclohexanecarboxamide. Drug development professionals will find a comparative analysis of key analytical platforms, detailed experimental protocols, and data interpretation strategies to build a robust preclinical evidence package.
Introduction: The Challenge of Demonstrating In Vivo Target Engagement
Translating the enzymatic or cellular activity of a novel compound into a verifiable in vivo effect is a critical hurdle in drug discovery. Pharmacokinetic (PK) analysis, which measures drug concentration in biological fluids, is essential but insufficient; it tells us where the drug is and when, but not if it is engaging its biological target to elicit a functional response. This is the role of pharmacodynamic (PD) biomarkers—measurable indicators that confirm a drug's biological activity in a living system.[1][2][3]
This guide focuses on a specific, hypothetical compound: This compound (hereafter "Compound X"). Initial searches for this exact molecule reveal limited public data on its biological targets. However, its chemical structure, featuring a carboxamide core, is common in a class of enzyme inhibitors known as Histone Deacetylase (HDAC) inhibitors.[4] For the purposes of this guide, we will proceed with the scientifically plausible hypothesis that Compound X is a selective inhibitor of Histone Deacetylase 6 (HDAC6) .
HDAC6 is a unique, primarily cytoplasmic enzyme, making it an attractive therapeutic target.[5][6] Its substrates include non-histone proteins, most notably α-tubulin.[7][8] By inhibiting HDAC6, we expect to see a direct increase in the acetylation of α-tubulin, a post-translational modification crucial for microtubule stability and axonal transport.[9][10] Therefore, acetylated α-tubulin (Ac-α-tubulin) serves as a direct and robust proximal biomarker for the in vivo activity of Compound X.[9][11]
Section 1: The Central Hypothesis and Biomarker Selection
The primary mechanism of action for Compound X is the inhibition of HDAC6-mediated deacetylation of α-tubulin. This provides a clear and direct biomarker strategy.
Primary Pharmacodynamic (PD) Biomarker:
-
Acetylated α-tubulin (at Lysine 40): An increase in this modification is the most direct indicator of HDAC6 target engagement and inhibition.[11][12]
Secondary / Downstream Biomarkers:
-
Total α-tubulin: To ensure that changes in the acetylated form are not due to changes in total protein expression.
-
Cell Motility/Morphology: HDAC6 inhibition can affect microtubule dynamics, leading to observable changes in cell shape and movement.[7][13]
-
Disease-Specific Markers: In a specific disease model (e.g., neurodegeneration), one might measure rescue of axonal transport defects or reduction in protein aggregates.
Pharmacokinetic (PK) Biomarker:
-
Compound X Concentration: Measured in plasma and/or target tissue to establish a PK/PD relationship, correlating drug exposure with the biomarker response. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[14][15][16]
Signaling Pathway Overview
The relationship between Compound X, HDAC6, and the Ac-α-tubulin biomarker is straightforward. The diagram below illustrates this core mechanism.
Caption: Mechanism of HDAC6 inhibition by Compound X.
Section 2: Comparison of Biomarker Analysis Platforms
The choice of analytical method depends on the experimental question, required throughput, sample type, and desired level of quantification. Here, we compare four key platforms for measuring the Ac-α-tubulin biomarker.
| Feature | Western Blot (WB) | Enzyme-Linked Immunosorbent Assay (ELISA) | Immunohistochemistry (IHC) | Intracellular Flow Cytometry |
| Primary Output | Semi-quantitative bands | Quantitative absorbance values | Qualitative/Semi-quantitative spatial staining | Quantitative fluorescence per cell |
| Throughput | Low to Medium | High | Low to Medium | High |
| Sample Type | Tissue/cell lysates | Tissue/cell lysates, plasma | Fixed tissue sections | Single-cell suspensions (e.g., PBMCs) |
| Key Advantage | Widely accessible, good for initial validation | High precision and throughput for large sample sets | Provides crucial spatial and cell-type specific data | High-throughput, single-cell analysis of specific populations |
| Key Limitation | Lower throughput, semi-quantitative | No spatial information, potential matrix effects | Quantification is complex, prone to artifacts | Requires cell dissociation, loss of tissue architecture |
| Best For | Confirming antibody specificity and initial dose-response in tissue lysates. | Large-scale screening, PK/PD modeling from homogenized samples. | Confirming target engagement in specific cells within a complex tissue (e.g., neurons vs. glia). | Measuring target engagement in immune cell populations from blood samples. |
Section 3: Detailed Experimental Protocols
Trustworthy data relies on validated, step-by-step protocols. The following are foundational methods for analyzing Ac-α-tubulin.
Protocol: Western Blot for Ac-α-tubulin in Tissue Lysate
This protocol is ideal for initial confirmation of a dose-dependent increase in Ac-α-tubulin in a target tissue (e.g., brain, tumor).
1. Sample Preparation: a. Homogenize ~50 mg of frozen tissue in 500 µL of RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate). b. Centrifuge at 14,000 x g for 20 minutes at 4°C.[12] c. Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. b. Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. c. Perform electrophoresis until the dye front reaches the bottom. d. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[17]
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). b. Incubate overnight at 4°C with primary antibodies diluted in blocking buffer:
- Anti-Acetyl-α-Tubulin (Lys40) (e.g., clone 6-11B-1) at 1:2000 - 1:5000 dilution.[12][18]
- Anti-Total-α-Tubulin (as a loading control) at 1:5000 dilution. c. Wash the membrane 3x for 10 minutes each in TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature. e. Wash 3x for 10 minutes each in TBST.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. b. Quantify band density using software like ImageJ. Normalize the Ac-α-tubulin signal to the Total-α-tubulin signal for each sample.
Protocol: Sandwich ELISA for Ac-α-tubulin
This protocol provides a high-throughput, quantitative method suitable for analyzing numerous lysate samples from a dose-response or time-course study.[19][20][21]
1. Plate Preparation: a. Use a pre-coated microplate from a commercial kit (e.g., one coated with a total α-tubulin capture antibody).[19] b. Prepare cell lysates as described for Western Blotting, ensuring protein concentration is within the linear range of the assay (typically 0.1-1.0 mg/mL).
2. Assay Procedure (based on typical kit instructions): a. Add 100 µL of prepared standards and samples to appropriate wells. b. Incubate for 2.5 hours at room temperature to allow capture of total α-tubulin. c. Aspirate and wash wells 4 times with the provided wash buffer. d. Add 100 µL of the detection antibody (e.g., anti-acetyl-lysine rabbit mAb) to each well. e. Incubate for 1 hour at room temperature.[19] f. Aspirate and wash wells 4 times. g. Add 100 µL of HRP-conjugated anti-rabbit IgG. h. Incubate for 1 hour at room temperature. i. Aspirate and wash wells 4 times. j. Add 100 µL of TMB substrate and incubate for 30 minutes in the dark. k. Add 50 µL of Stop Solution.
3. Data Analysis: a. Read absorbance at 450 nm immediately. b. Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. c. Calculate the concentration of Ac-α-tubulin in the samples from the standard curve.
Protocol: Immunohistochemistry (IHC) for Ac-α-tubulin in Brain Tissue
This protocol allows for the visualization of target engagement within the complex architecture of a tissue, such as the brain.[22]
1. Tissue Preparation: a. Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. b. Post-fix the dissected brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. c. Embed the tissue in OCT medium and freeze. Cut 20-40 µm sections on a cryostat.
2. Staining Procedure: a. Deparaffinize and rehydrate slides if using paraffin-embedded tissue. b. Perform heat-induced epitope retrieval (HIER) by boiling sections in 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.[18][22] c. Cool slides and wash 2x for 5 minutes in wash buffer (e.g., PBS). d. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. e. Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.[23] f. Block non-specific binding with 5% normal serum (e.g., goat serum) in PBS for 1 hour. g. Incubate overnight at 4°C with primary antibody: Anti-Acetyl-α-Tubulin (Lys40) at 1:1000 - 1:4000 dilution.[18]
3. Detection and Visualization: a. Wash slides 3x in PBS. b. Incubate with a biotinylated secondary antibody (e.g., biotinylated anti-mouse IgG) for 1 hour. c. Wash slides 3x in PBS. d. Apply an avidin-biotin complex (ABC) reagent for 30 minutes. e. Develop the signal with a DAB chromogen substrate until the desired stain intensity is reached. f. Counterstain with hematoxylin, dehydrate, and coverslip. g. Image slides with a brightfield microscope.
Section 4: Data Synthesis and Integrated Workflow
No single method tells the whole story. A robust biomarker strategy integrates data from multiple platforms to build a cohesive narrative of in vivo activity. The following workflow demonstrates how to logically progress through an analysis campaign.
Caption: Integrated workflow for in vivo biomarker validation.
Interpreting the Data
-
Initial Confirmation: A positive result by Western Blot or Flow Cytometry in a readily accessible sample like Peripheral Blood Mononuclear Cells (PBMCs) provides the first evidence of systemic target engagement.[24][25]
-
Dose-Response: Quantitative data from ELISA or densitometry from a well-controlled Western Blot on the target tissue will establish the relationship between the dose of Compound X and the magnitude of the biomarker response.
-
Spatial Context: IHC is critical. It can confirm, for example, that Compound X is crossing the blood-brain barrier and engaging its target in neurons, not just in vascular endothelial cells.
-
The PK/PD Correlation: The ultimate goal is to correlate the concentration of Compound X in the plasma or tissue (the PK) with the change in Ac-α-tubulin (the PD). A strong PK/PD relationship is compelling evidence that the observed biological effect is directly driven by the compound.[2][3]
Conclusion
Confirming the in vivo activity of a novel compound like this compound requires a multi-faceted biomarker strategy. By hypothesizing a target (HDAC6) based on chemical structure, we can identify a direct pharmacodynamic biomarker (Ac-α-tubulin) and deploy a suite of complementary analytical techniques. An integrated approach, moving from rapid peripheral screens to quantitative tissue analysis and spatial confirmation, provides the most robust and reliable evidence of target engagement. This guide provides the comparative framework and validated protocols necessary to design and execute such a strategy, ultimately de-risking the compound and enabling confident progression into further development.
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A Framework for the Comparative Analysis of N-(4-aminophenyl)cyclohexanecarboxamide's ADME Properties Against a Known Comparator, Celecoxib
Introduction
The journey of a novel chemical entity (NCE) from the laboratory bench to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] These properties, collectively known as pharmacokinetics, govern the concentration and duration of a drug's action at its target site, thereby dictating its efficacy and safety. Understanding the ADME characteristics of an NCE early in the drug discovery process is paramount to de-risk candidates and guide chemical optimization.[1][4]
This guide presents a comprehensive framework for the comparative in vitro ADME analysis of N-(4-aminophenyl)cyclohexanecarboxamide , a novel compound with potential therapeutic applications, against the well-characterized non-steroidal anti-inflammatory drug (NSAID), Celecoxib .[5][6] Given the limited publicly available data on this compound, this document serves as a detailed methodological guide, outlining the requisite experimental protocols and data interpretation strategies necessary for a robust head-to-head comparison. By benchmarking against a widely used therapeutic agent like Celecoxib, researchers can contextualize the ADME profile of the NCE and make informed decisions for its progression.[7]
Section 1: Absorption and Permeability Assessment
Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is the first critical step to entering systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[8][9][10] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp), mimicking the intestinal barrier.[9][10][11] By measuring the rate of compound transport across this monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER). An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters.[10]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the procedure for assessing bidirectional permeability.
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]
-
Monolayer Integrity Check: The integrity of each cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay.[9][12] The permeability of a paracellular marker, Lucifer yellow, is also assessed to confirm tight junction integrity.
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of this compound, Celecoxib, and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).[12]
-
Permeability Measurement (A-B):
-
Add the dosing solution to the apical (donor) side of the Transwell™ insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.[9]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Permeability Measurement (B-A):
-
Concurrently, perform the reverse experiment by adding the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Sample Analysis: Quantify the concentration of the test compounds in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Calculation:
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).
-
Comparative Data Presentation (Hypothetical)
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| This compound | 15.2 | 18.5 | 1.2 | High |
| Celecoxib | 12.8 | 30.7 | 2.4 | High (P-gp Substrate) |
| Propranolol (Control) | 25.0 | 24.5 | 1.0 | High |
| Atenolol (Control) | 0.5 | 0.6 | 1.2 | Low |
Table 1: Hypothetical permeability data. The NCE shows high permeability without significant efflux, while Celecoxib shows high permeability but is identified as an efflux substrate.
Workflow Visualization
Caption: Caco-2 Permeability Assay Workflow.
Section 2: Distribution - Plasma Protein Binding
Scientific Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is available to distribute into tissues and interact with its therapeutic target.[13] Therefore, determining the percentage of plasma protein binding (%PPB) is crucial for interpreting pharmacokinetic data and predicting in vivo efficacy.[14] Equilibrium dialysis is considered the gold standard method for this assessment, allowing the free drug to equilibrate across a semipermeable membrane, separating it from the protein-bound drug.[14][15]
Experimental Protocol: Equilibrium Dialysis
This protocol utilizes a high-throughput rapid equilibrium dialysis (RED) device.[13][16]
-
Preparation: Hydrate the dialysis membranes (8-12 kDa MWCO) as per the manufacturer's instructions. Assemble the RED device base plate and inserts.[16]
-
Sample Preparation: Spike human plasma with the test compounds (this compound, Celecoxib) and a control (e.g., Warfarin for high binding) to a final concentration of 1 µM.
-
Dialysis Setup:
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 rpm) for 4-6 hours to ensure equilibrium is reached.[13] The optimal time to reach equilibrium should be determined in a preliminary experiment.[14]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers. To avoid analytical artifacts, matrix-match the samples by adding blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.
-
Analysis: Determine the compound concentration in both chambers using LC-MS/MS.
-
Data Calculation:
-
Calculate the Fraction unbound (fu) = C_buffer / C_plasma.
-
Calculate % Protein Binding = (1 - fu) * 100.
-
Comparative Data Presentation (Hypothetical)
| Compound | Fraction Unbound (fu) | % Plasma Protein Binding |
| This compound | 0.15 | 85.0% |
| Celecoxib | 0.025 | 97.5% |
| Warfarin (Control) | 0.01 | 99.0% |
Table 2: Hypothetical plasma protein binding data. The NCE shows moderate-to-high binding, while Celecoxib exhibits very high binding, consistent with literature values.
Workflow Visualization
Caption: Equilibrium Dialysis Workflow for PPB.
Section 3: Metabolism - Liver Microsomal Stability
Scientific Rationale: The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life and clearance. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[17] The microsomal stability assay provides a rapid and cost-effective method to assess a compound's susceptibility to Phase I metabolism.[17][18][19] By incubating the compound with liver microsomes and an NADPH regenerating system (a necessary cofactor for CYP enzymes), we can measure the rate of parent compound depletion over time to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[20][21]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Incubation Procedure:
-
Pre-warm the HLM suspension and test compounds separately at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and compound mixture.[19]
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile) containing an internal standard.[17]
-
-
Control Incubations:
-
Run a negative control without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
Include positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
-
Sample Processing & Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Comparative Data Presentation (Hypothetical)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Predicted Hepatic Clearance |
| This compound | 25 | 27.7 | Moderate |
| Celecoxib | > 60 | < 11.5 | Low |
| Verapamil (Control) | 8 | 86.6 | High |
| Warfarin (Control) | > 60 | < 11.5 | Low |
Table 3: Hypothetical metabolic stability data. The NCE shows moderate metabolic turnover, suggesting it will be cleared more rapidly than Celecoxib, which is known for its lower clearance.
Workflow Visualization
Caption: Liver Microsomal Stability Assay Workflow.
Summary and Conclusion
This guide provides a standardized, scientifically-grounded framework for conducting a comparative in vitro ADME analysis of this compound against Celecoxib. By systematically evaluating absorption, distribution, and metabolism, researchers can build a comprehensive profile of the NCE.
Based on our hypothetical data, this compound presents an interesting profile:
-
Absorption: High permeability without being a substrate for major efflux pumps, suggesting potentially good oral bioavailability.
-
Distribution: Moderately high plasma protein binding (85%), indicating a lower free fraction than Celecoxib but still substantial enough for therapeutic activity.
-
Metabolism: Moderate metabolic instability, suggesting a potentially shorter half-life and faster clearance compared to the more stable Celecoxib.
This profile suggests that while the NCE may be well-absorbed, its duration of action might be shorter than that of Celecoxib. This comparative analysis is a critical first step; these in vitro findings must be validated with subsequent in vivo pharmacokinetic studies to fully understand the compound's disposition in a complete biological system. The protocols and data interpretation methods outlined herein provide the necessary foundation for these crucial early-stage drug development decisions.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-(4-aminophenyl)cyclohexanecarboxamide
This guide provides a detailed protocol for the safe and compliant disposal of N-(4-aminophenyl)cyclohexanecarboxamide. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The information herein is synthesized from regulatory guidelines and best practices in chemical waste management.
Understanding the Compound: Hazard Profile of this compound
Analogous compounds, such as those containing aminophenyl groups, may exhibit properties including:
-
Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes upon contact.[1][2][3]
-
Toxicity: Some aromatic amines are classified as harmful if swallowed or inhaled.[4][5]
-
Environmental Hazard: Certain amine derivatives are noted for their toxicity to aquatic life.[4][6]
Given these potential hazards, this compound must be treated as a hazardous chemical waste unless determined otherwise by a formal hazardous waste determination process.[7][8]
The Principle of "Cradle-to-Grave" Management
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management.[7] This means that the generator of the waste (the laboratory) is responsible for it from the point of generation to its final, environmentally sound disposal. Evaporation in a fume hood or disposal down the drain are strictly prohibited methods for hazardous chemical waste.[8][9]
Pre-Disposal: Safety and Segregation
Proper preparation is the foundation of safe chemical disposal. This phase involves donning the correct Personal Protective Equipment (PPE) and ensuring the waste is correctly segregated.
3.1. Required Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, the following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[3][4]
-
Body Protection: A lab coat and closed-toe shoes.
3.2. Waste Segregation: A Critical Step
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.[9][10]
-
Solid Waste: Solid this compound should be collected in a designated, compatible container.
-
Liquid Waste: If dissolved in a solvent, the entire solution is considered hazardous waste. Halogenated and non-halogenated solvent wastes should be kept in separate containers, as their disposal methods and costs can differ significantly.[7]
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[9][11]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the compliant disposal of this compound from a laboratory setting.
Step 1: Hazardous Waste Determination All chemical waste must be evaluated to determine if it meets the EPA's definition of hazardous waste.[12][13] This is typically based on whether the waste is specifically "listed" by the EPA or if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[12][14][15] Unless you have explicit data to prove it is non-hazardous, treat this compound as hazardous waste.[7][8]
Step 2: Container Selection and Labeling
-
Container Selection: Choose a waste container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate. The container must be in good condition, with no leaks or cracks.[9]
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[8] The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[9][16][17]
-
The container must be kept closed at all times, except when adding waste.[7][9]
-
Store the waste container in secondary containment to prevent spills from reaching drains.[7]
Step 4: Arranging for Disposal
-
Once the waste container is full, or if the research project is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16]
-
Do not move hazardous waste between different SAAs.[16] Your EHS office will handle the transfer to a Central Accumulation Area (CAA) if applicable.[17]
Step 5: Documentation Maintain meticulous records of the waste generated. This is a key component of the "cradle-to-grave" responsibility and is essential for regulatory compliance.[18]
Data Summary Table
| Parameter | Guideline / Information | Source |
| Waste Classification | Presumed Hazardous Waste | EPA Regulations[12][13] |
| Primary Hazards (Inferred) | Skin/Eye Irritation, Potential Toxicity | Analogous Compound SDS[1][2][3][4][5] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | General Lab Safety Standards[1][2][3][4] |
| Container Type | Compatible, sealed container (e.g., HDPE) | Chemical Waste Guidelines[9] |
| Labeling Requirement | "Hazardous Waste" + Chemical Name + Hazards | EPA Regulations[9][16][17] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | EPA Regulations[9][16][17] |
| Prohibited Disposal | No Drain Disposal, No Evaporation | EPA Regulations[8][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). LabManager. [Link]
-
Introduction to Hazardous Waste Identification. (n.d.). U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Managing Hazardous Waste at Academic Laboratories. (2021, January 6). Clean Management Environmental Group. [Link]
-
How To Make a Hazardous Waste Determination. (2024, October 31). IDR Environmental Services. [Link]
-
How Does The EPA Define Hazardous Waste? (2023, October 4). CountyOffice.org. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. epa.gov [epa.gov]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. epa.gov [epa.gov]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
